Thyroglobulin
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Key on ui mechanism of action |
THYROGLOBULIN WITHIN THYROID GLAND IS PROTEOLYTICALLY HYDROLYZED. RESULTING IN RELEASE OF LEVOTHYROXINE AND TRIIODOTHYRONINE INTO BLOODSTREAM. /A FRACTION OF LEVOTHYROXINE UNDERGOES DEIODINATION TO FORM ADDITIONAL L-TRIIODOTHYRONINE /WHICH/ ACCOUNTS FOR 40 TO 60% OF METABOLIC EFFECTS /HUMAN, ORAL/. |
|---|---|
Molekularformel |
C140H224O34P8 |
Molekulargewicht |
2699.0 g/mol |
IUPAC-Name |
[2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-yl] 4-diethoxyphosphoryl-4-[ethoxy(methyl)phosphoryl]butanoate;[4-[[2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-yl]oxy]-4-oxo-1-phosphonobutyl]phosphonic acid;[4-oxo-1-phosphono-4-[[2,5,7-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-yl]oxy]butyl]phosphonic acid;[2,5,7-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-yl] 4-diethoxyphosphoryl-4-[ethoxy(methyl)phosphoryl]butanoate |
InChI |
InChI=1S/C39H64O8P2.C38H62O8P2.C32H50O9P2.C31H48O9P2/c1-12-43-48(11,41)37(49(42,44-13-2)45-14-3)24-23-36(40)46-38-32(8)28-35-34(33(38)9)25-27-39(10,47-35)26-17-22-31(7)21-16-20-30(6)19-15-18-29(4)5;1-11-42-47(10,40)36(48(41,43-12-2)44-13-3)23-22-35(39)45-34-27-32(8)37-33(28-34)24-26-38(9,46-37)25-16-21-31(7)20-15-19-30(6)18-14-17-29(4)5;1-22(2)11-8-12-23(3)13-9-14-24(4)15-10-19-32(7)20-18-27-26(6)31(25(5)21-28(27)41-32)40-29(33)16-17-30(42(34,35)36)43(37,38)39;1-22(2)10-7-11-23(3)12-8-13-24(4)14-9-18-31(6)19-17-26-21-27(20-25(5)30(26)40-31)39-28(32)15-16-29(41(33,34)35)42(36,37)38/h18,20,22,28,37H,12-17,19,21,23-27H2,1-11H3;17,19,21,27-28,36H,11-16,18,20,22-26H2,1-10H3;11,13,15,21,30H,8-10,12,14,16-20H2,1-7H3,(H2,34,35,36)(H2,37,38,39);10,12,14,20-21,29H,7-9,11,13,15-19H2,1-6H3,(H2,33,34,35)(H2,36,37,38) |
InChI-Schlüssel |
ZMPYVOBRCGDZCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C)C(CCC(=O)OC1=CC2=C(C(=C1)C)OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)P(=O)(OCC)OCC.CCOP(=O)(C)C(CCC(=O)OC1=C(C2=C(C=C1C)OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)P(=O)(OCC)OCC.CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)OC(=O)CCC(P(=O)(O)O)P(=O)(O)O.CC1=CC2=C(CCC(O2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C(=C1OC(=O)CCC(P(=O)(O)O)P(=O)(O)O)C |
Color/Form |
CREAM TO TAN COLORED FREE-FLOWING POWDER |
Löslichkeit |
INSOL IN WATER, ALC, & OTHER COMMON ORG SOLVENTS |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Thyroglobulin Gene Regulation and Expression Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanisms governing the regulation and expression of the thyroglobulin (Tg) gene, a cornerstone of thyroid hormone biosynthesis. Understanding these intricate processes is crucial for advancing research in thyroid physiology, pathology, and the development of novel therapeutic interventions. This document details the key transcriptional regulators, signaling pathways, and experimental methodologies essential for studying Tg gene expression.
Transcriptional Regulation of the this compound Gene
The expression of the this compound gene is a highly regulated process, primarily controlled at the level of transcription. This intricate control is orchestrated by a combination of thyroid-stimulating hormone (TSH) signaling and the coordinated action of several key thyroid-specific transcription factors.
The Role of Thyroid-Stimulating Hormone (TSH) and the cAMP Signaling Pathway
Thyroid-Stimulating Hormone (TSH), produced by the pituitary gland, is the principal regulator of thyroid gland function, including the transcription of the this compound gene. The binding of TSH to its receptor (TSHR) on the surface of thyroid follicular cells initiates a signaling cascade that elevates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This increase in cAMP activates protein kinase A (PKA), which in turn modulates the activity of transcription factors that directly bind to the this compound gene promoter.
The effect of TSH on this compound gene expression is dose-dependent and exhibits a biphasic response. Low concentrations of TSH upregulate Tg mRNA levels, while higher concentrations can lead to a decrease in gene expression[1]. This "inverted U-shaped dose-response curve" is a critical regulatory mechanism to prevent the overstimulation of thyroid hormone synthesis[1]. Forskolin, a direct activator of adenylyl cyclase, can mimic the stimulatory effects of TSH on Tg gene transcription, confirming the central role of the cAMP pathway[2].
Key Thyroid-Specific Transcription Factors
The tissue-specific expression of the this compound gene is governed by a trio of key transcription factors: Thyroid Transcription Factor 1 (TTF-1), Thyroid Transcription Factor 2 (TTF-2), and Paired Box Gene 8 (Pax-8). These factors bind to specific cis-acting elements within the this compound gene promoter and enhancer regions, thereby controlling the rate of transcription.
-
Thyroid Transcription Factor 1 (TTF-1): A homeodomain-containing protein, TTF-1 is essential for the morphogenesis of the thyroid gland and the activation of thyroid-specific genes, including this compound. TTF-1 binds to multiple sites on the Tg promoter, and its presence is crucial for basal and TSH-stimulated expression.
-
Paired Box Gene 8 (Pax-8): A member of the paired-box family of transcription factors, Pax-8 plays a critical role in thyroid development and the expression of this compound and other thyroid-specific genes. Pax-8 and TTF-1 exhibit a synergistic relationship, with their simultaneous expression leading to a multiplicative increase in this compound promoter activity.
-
Thyroid Transcription Factor 2 (TTF-2): A member of the forkhead/winged-helix family of transcription factors, TTF-2 generally acts as a transcriptional repressor of the this compound gene. Its expression is temporally regulated during thyroid development, where it is thought to prevent the premature expression of differentiation-specific genes[3][4]. TTF-2 can interfere with the transcriptional activation mediated by TTF-1 and Pax-8 on the this compound promoter[3].
Autoregulation by this compound
Interestingly, this compound itself can act as an autoregulatory molecule. High concentrations of this compound in the follicular lumen can suppress the expression of thyroid-specific genes, including its own, by downregulating the expression of TTF-1, TTF-2, and Pax-8[5][6][7]. This negative feedback loop provides a mechanism for maintaining homeostasis within the thyroid follicle.
Quantitative Data on this compound Gene Expression
The following tables summarize quantitative data on the regulation of this compound gene expression from various studies.
Table 1: Effect of TSH on this compound (Tg) mRNA Levels in Human Thyrocytes
| TSH Concentration | Effect on Tg mRNA Levels | Reference |
| Low Doses (< 1 mU/ml) | Upregulation | [1] |
| High Doses (> 1 mU/ml) | Decreased Expression | [1] |
| Absence of TSH | Two-fold decrease in Tg mRNA | [8] |
Table 2: Effect of Transcription Factors on Human this compound (Tg) Promoter Activity
| Transcription Factor(s) | Fold Activation of Tg Promoter | Reference |
| TTF-1 and Pax-8 (synergistic) | Up to 25-fold | |
| TTF-1 alone | 6 to 10-fold | |
| Pax-8 alone | ~3-fold |
Table 3: Autoregulation of this compound (Tg) Gene Expression
| Regulator | Effect on Tg mRNA Expression | Reference |
| Follicular this compound | Counteracts TSH-stimulated increase and can reduce levels below baseline | [6] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows provide a clearer understanding of the complex processes involved in this compound gene regulation studies.
TSH/cAMP Signaling Pathway for this compound Gene Expression.
Interplay of Transcription Factors on the this compound Promoter.
Chromatin Immunoprecipitation (ChIP) Experimental Workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of this compound gene regulation.
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to identify the in vivo binding sites of transcription factors on DNA.
Protocol:
-
Cross-linking: Treat thyroid cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., TTF-1, Pax-8). The antibody-protein-DNA complexes are then captured using protein A/G-conjugated beads.
-
Washing: Perform a series of washes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the protein.
-
Analysis: Analyze the purified DNA using quantitative PCR (qPCR) with primers flanking the putative binding site in the this compound promoter or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to study protein-DNA interactions in vitro.
Protocol:
-
Probe Preparation: Synthesize and label a short DNA probe (20-50 bp) corresponding to the putative transcription factor binding site in the this compound promoter. Labeling is typically done with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: Incubate the labeled probe with nuclear extracts from thyroid cells or with a purified recombinant transcription factor.
-
Electrophoresis: Separate the binding reaction products on a non-denaturing polyacrylamide gel. Protein-DNA complexes will migrate slower than the free, unbound probe.
-
Detection: Visualize the labeled DNA by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). A "shifted" band indicates the formation of a protein-DNA complex.
-
Competition and Supershift Assays (for specificity):
-
Competition: Add an excess of unlabeled specific competitor DNA to the binding reaction to demonstrate the specificity of the interaction.
-
Supershift: Add an antibody specific to the transcription factor of interest to the binding reaction. If the protein is present in the complex, the antibody will bind to it, causing a further retardation in mobility (a "supershift").
-
Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the this compound promoter in response to various stimuli or the presence of transcription factors.
Protocol:
-
Construct Preparation: Clone the this compound promoter region of interest upstream of a luciferase reporter gene in an expression vector.
-
Transfection: Transfect the luciferase reporter construct into thyroid cells. Co-transfection with expression vectors for transcription factors (e.g., TTF-1, Pax-8) can be performed to study their effects. A second reporter plasmid expressing Renilla luciferase is often co-transfected as an internal control for transfection efficiency.
-
Cell Treatment: Treat the transfected cells with stimuli such as TSH or forskolin.
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the firefly luciferase activity using a luminometer. Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Data Analysis: Compare the luciferase activity in treated versus untreated cells or in the presence versus absence of co-transfected transcription factors to determine the effect on promoter activity.
Northern Blotting
Northern blotting is a classic technique used to detect and quantify specific mRNA molecules, such as this compound mRNA, in a complex RNA sample.
Protocol:
-
RNA Extraction: Isolate total RNA or poly(A)+ RNA from thyroid cells or tissue.
-
Gel Electrophoresis: Separate the RNA samples by size on a denaturing agarose (B213101) gel containing formaldehyde.
-
Blotting: Transfer the size-separated RNA from the gel to a solid support membrane (e.g., nylon or nitrocellulose).
-
Hybridization: Hybridize the membrane with a labeled probe (DNA or RNA) that is complementary to the this compound mRNA sequence.
-
Washing: Wash the membrane to remove any non-specifically bound probe.
-
Detection: Detect the hybridized probe using autoradiography or chemiluminescence. The intensity of the resulting band is proportional to the amount of this compound mRNA in the sample.
Conclusion
The regulation of this compound gene expression is a multifaceted process involving the interplay of hormonal signaling and a dedicated set of transcription factors. A thorough understanding of these regulatory networks is fundamental for elucidating the pathophysiology of thyroid diseases and for the rational design of targeted therapies. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the intricacies of this compound gene expression and to identify novel therapeutic targets for thyroid-related disorders.
References
- 1. TSH Stimulation of Human this compound and Thyroid Peroxidase Gene Transcription Is Partially Dependent on Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound gene expression as a differentiation marker in primary cultures of calf thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TTF‐2, a new forkhead protein, shows a temporal expression in the developing thyroid which is consistent with a role in controlling the onset of differentiation | The EMBO Journal [link.springer.com]
- 4. TTF-2, a new forkhead protein, shows a temporal expression in the developing thyroid which is consistent with a role in controlling the onset of differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autoregulation of thyroid-specific gene transcription by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Repression of Thyroid Transcription Factor 1 (TTF-1) Gene Expression Is Mediated by Decreased DNA Binding of Nuclear Factor I Proteins Which Control Constitutive TTF-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound regulates follicular function and heterogeneity by suppressing thyroid-specific gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The level of this compound mRNA is regulated by TSH both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Thyroglobulin: A Comprehensive Technical Guide to its Structure and Role in Thyroid Hormone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thyroglobulin (Tg) is a large, dimeric glycoprotein (B1211001) that serves as the essential scaffold for the synthesis and storage of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). Produced exclusively by the follicular cells of the thyroid gland, its intricate structure and complex post-translational modifications are critical for its function. Understanding the molecular architecture of this compound, the regulation of its expression, and the precise biochemical steps that occur on its surface is fundamental to thyroid physiology and the pathophysiology of various thyroid disorders, including congenital hypothyroidism, autoimmune thyroid diseases, and thyroid cancer. This guide provides an in-depth examination of the structure of this compound, the cellular and enzymatic machinery governing thyroid hormone synthesis, and the experimental methodologies employed to investigate these processes.
This compound Gene Expression and Regulation
The synthesis of this compound is a tightly regulated process, primarily controlled by the pituitary-derived Thyroid Stimulating Hormone (TSH). The human this compound gene is located on chromosome 8q24 and its transcription is governed by a panel of thyroid-specific transcription factors.[1][2]
Upon binding to its G-protein coupled receptor (TSHR) on the basolateral membrane of thyrocytes, TSH initiates a signaling cascade, leading to the activation of key transcription factors including Thyroid Transcription Factor 1 (TTF-1), Thyroid Transcription Factor 2 (TTF-2), and Paired Box Gene 8 (Pax-8).[3] These factors coordinately upregulate the expression of genes essential for thyroid hormone synthesis, including the sodium-iodide symporter (NIS), thyroid peroxidase (TPO), and this compound itself.[3] Insulin (B600854) and Insulin-like Growth Factor I (IGF-I) have also been shown to increase Tg gene transcription, acting additively with TSH.[4] Furthermore, a feedback mechanism exists where high concentrations of this compound in the follicular lumen can suppress the transcription of these key genes, suggesting a local autoregulatory loop.[3]
This compound Protein Structure
This compound is a large homodimeric glycoprotein with a molecular mass of approximately 660 kDa.[5][6] Each monomer in humans consists of 2,768 amino acids as synthesized.[6] The three-dimensional structure of full-length human this compound has been determined by cryo-electron microscopy, revealing a complex arrangement of domains that is crucial for its function.[7][8]
The primary structure contains several types of internal homologies.[9] During its transit through the endoplasmic reticulum and Golgi apparatus, the protein undergoes extensive post-translational modifications (PTMs), which are critical for its proper folding, stability, and function.[10][11] These modifications include the formation of approximately 60 intramolecular disulfide bonds and N-linked glycosylation at 16 to 20 sites.[10][12] Glycosylation plays a key role in protein quality control during transport and secretion.[10]
| Property | Quantitative Data | Reference(s) |
| Molecular Mass | ~660 kDa (dimer) | [5][6] |
| Total Structure Weight | 618-621 kDa (from PDB models) | [7][8] |
| Subunits | Homodimer | [5] |
| Amino Acids per Monomer | ~2768 (Human) | [6] |
| Tyrosine Residues per Monomer | 66 (Human) | [12] |
| N-linked Glycosylation Sites | 16 to 20 | [10] |
| Disulfide Bonds | ~60 per monomer | [12] |
| Iodine Content | 0.1% to 1.1% by weight | [5] |
Thyroid Hormone Synthesis
The synthesis of thyroid hormones is a multi-step process that occurs on the this compound scaffold at the apical membrane of the thyrocyte, within the follicular lumen.[11][13]
-
Synthesis and Secretion of Tg : this compound is synthesized in the rough endoplasmic reticulum, folded and glycosylated as it passes through the Golgi complex, and then secreted into the follicular lumen.[5]
-
Iodide Oxidation and Organification : Iodide, transported into the follicular lumen, is oxidized by thyroid peroxidase (TPO) using hydrogen peroxide generated by dual oxidase (DUOX).[11][14] The reactive iodine is then covalently bound to specific tyrosine residues on the this compound molecule, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT).[10]
-
Coupling Reaction : TPO catalyzes the coupling of iodotyrosine residues. The coupling of two DIT molecules forms T4, while the coupling of one MIT and one DIT molecule forms T3.[15] This reaction involves the transfer of an iodinated phenyl group from a "donor" tyrosine to an "acceptor" tyrosine, leaving a dehydroalanine (B155165) residue at the donor site.[11]
-
Hormonogenic Sites : Hormone formation does not occur randomly. Specific tyrosine residues, known as hormonogenic sites, are preferentially used. The major sites, designated A, B, C, and D, are located at tyrosines 5, 2553, 2746, and 1290, respectively.[16] Structural analyses have revealed that the proximity, solvent exposure, and flexibility of these tyrosine pairs are key determinants for efficient hormone synthesis.[7][17]
Hormone Storage, Release, and Trafficking
The follicular lumen acts as a large extracellular reservoir of iodinated this compound, storing a supply of thyroid hormones sufficient for several weeks.[18] The release of T3 and T4 into the bloodstream is a regulated process initiated by TSH.
-
Endocytosis : Upon TSH stimulation, thyrocytes internalize colloid from the lumen via endocytosis. This process involves both fluid-phase micropinocytosis and receptor-mediated endocytosis.[13][19] The receptor megalin has been implicated in this uptake, particularly under high TSH stimulation, and may also mediate the transcytosis of intact Tg into the bloodstream.[19]
-
Proteolysis : The endocytic vesicles containing iodinated Tg fuse with lysosomes.[6] Within the acidic environment of the lysosome, proteases such as cathepsins cleave the this compound backbone, liberating T4, T3, MIT, and DIT.
-
Hormone Release and Iodide Recycling : The hydrophobic T3 and T4 molecules diffuse across the lysosomal and basolateral membranes to enter circulation.[6] The non-hormonogenic iodotyrosines (MIT and DIT) are deiodinated by the enzyme tyrosine dehalogenase, allowing the salvaged iodide to be recycled for further hormone synthesis.[12]
Experimental Protocols
Cryo-Electron Microscopy (Cryo-EM) for Structure Determination
This technique was instrumental in revealing the first high-resolution structure of full-length human this compound.[7][8]
-
Protein Expression and Purification : Recombinant human this compound is expressed in a suitable cell line, such as HEK293T cells. The secreted protein is purified from the cell culture medium using affinity chromatography followed by size-exclusion chromatography to ensure homogeneity.
-
Sample Vitrification : A small volume (3-4 µL) of the purified protein solution is applied to a cryo-EM grid. The grid is then blotted to create a thin film and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample so rapidly that water molecules do not form ice crystals, preserving the native structure of the protein.
-
Data Acquisition : The vitrified grids are loaded into a transmission electron microscope equipped with a direct electron detector. A large dataset of thousands of images (micrographs) is collected, each containing projections of individual this compound particles in various orientations.
-
Image Processing and 3D Reconstruction : Computational software is used to select individual particle images from the micrographs. These 2D images are then aligned and classified. Finally, the 2D projections are used to reconstruct a high-resolution 3D map of the this compound molecule. An atomic model is then built into this map.[7][8]
In Vitro Hormone Production Assay
This assay is used to verify the functionality of predicted hormonogenic sites and to study the effects of mutations.[7][17]
-
Site-Directed Mutagenesis : Plasmids containing the this compound cDNA are modified to introduce mutations, typically substituting key tyrosine residues with phenylalanine to prevent iodination at that site.
-
Cell Culture and Transfection : HEK293T cells are cultured and transfected with plasmids encoding either wild-type or mutant this compound. The cells are allowed to express and secrete the protein into the culture medium.
-
Hormonogenesis Reaction : The conditioned medium containing the secreted this compound is incubated with iodide (KI), hydrogen peroxide (H₂O₂), and the enzyme thyroid peroxidase (TPO). This mixture provides the necessary components to mimic the iodination and coupling reactions that occur in the follicular lumen.
-
Analysis by Mass Spectrometry : After the reaction, the protein is proteolytically digested (e.g., with trypsin). The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presence or absence of peptides containing T4 or T3 is quantified to determine the efficiency of hormone production by the wild-type versus mutant proteins.[7][17]
Mass Spectrometry for this compound Quantification
Mass spectrometry-based assays are increasingly used in clinical settings, especially for patients with differentiated thyroid cancer who have anti-thyroglobulin autoantibodies (TgAb), as these antibodies can interfere with traditional immunoassays.[20][21]
-
Sample Preparation : Serum proteins, including this compound and any interfering autoantibodies, are denatured and then digested into smaller peptides using an enzyme like trypsin.
-
Immunocapture of Signature Peptides : Specific tryptic peptides that are unique to this compound ("signature peptides") are captured and isolated from the complex mixture using antibodies immobilized on a solid support.
-
LC-MS/MS Analysis : The captured peptides are eluted and analyzed by liquid chromatography-tandem mass spectrometry. The mass spectrometer precisely measures the amount of the signature peptide present, which is directly proportional to the concentration of this compound in the original serum sample. This method is not affected by the presence of TgAb because the initial protein digestion step destroys the antibodies.[21][22]
Conclusion
The structure of this compound is exquisitely adapted for its central role in thyroid hormone biosynthesis. Its large, dimeric nature provides a stable platform for the complex processes of iodination and oxidative coupling, while specific hormonogenic sites ensure the efficient production of T4 and T3. The regulation of its gene expression and the intricate cellular trafficking pathways for its secretion and re-uptake highlight the sophisticated control mechanisms governing thyroid homeostasis. A deep understanding of these molecular and cellular processes, aided by advanced experimental techniques like cryo-EM and mass spectrometry, is essential for developing novel diagnostic and therapeutic strategies for a wide range of thyroid diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. This compound gene expression is regulated by insulin and insulin-like growth factor I, as well as thyrotropin, in FRTL-5 thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Structure, Function, and Biosynthesis | Oncohema Key [oncohemakey.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. This compound structure and function: recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pathogenesis of this compound - Amerigo Scientific [amerigoscientific.com]
- 11. A glance at post-translational modifications of human this compound: potential impact on function and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound From Molecular and Cellular Biology to Clinical Endocrinology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 15. The role of this compound in thyroid hormonogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The importance of this compound structure for thyroid hormone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PDB-6scj: The structure of human this compound - Yorodumi [pdbj.org]
- 18. emedicine.medscape.com [emedicine.medscape.com]
- 19. journals.physiology.org [journals.physiology.org]
- 20. academic.oup.com [academic.oup.com]
- 21. thyroid.org [thyroid.org]
- 22. Improving the Measurement of Serum this compound With Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Thyroglobulin: The Essential Precursor for Thyroid Hormone Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Thyroglobulin (Tg) is a large, dimeric glycoprotein (B1211001) that serves as the essential scaffold for the synthesis and storage of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][2][3] Produced exclusively by the follicular cells of the thyroid gland, this 660 kDa protein plays a central role in iodine metabolism and the regulation of metabolic processes throughout the body.[3][4] Understanding the intricate molecular biology of this compound is paramount for researchers in endocrinology and professionals involved in the development of therapeutics for thyroid disorders. This technical guide provides an in-depth overview of the core aspects of this compound's function, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.
Quantitative Data on Human this compound
The following tables summarize key quantitative parameters of human this compound, offering a consolidated reference for researchers.
| Parameter | Value | References |
| Molecular Mass | ~660 kDa (dimer) | [4][5] |
| Subunit Molecular Mass | ~330 kDa | [2] |
| Total Amino Acids per Subunit | 2768 | [1] |
| Total Tyrosine Residues per Dimer | ~132 | [2] |
| Iodinated Tyrosine Residues per Dimer (under sufficient iodine intake) | 25-30 | [2] |
| T4 Molecules per Dimer | ~2.5 | [6] |
| T3 Molecules per Dimer | ~0.7 | [6] |
| Monoiodotyrosine (MIT) Residues per Dimer | ~5 | [6] |
| Diiodotyrosine (DIT) Residues per Dimer | ~4.5 | [6] |
| Serum this compound (Normal Range, Adults) | Males: 0.5-53.0 ng/mL, Females: 0.5-43.0 ng/mL | [4] |
Core Signaling and Synthesis Pathways
The synthesis of thyroid hormones from this compound is a multi-step process tightly regulated by the hypothalamic-pituitary-thyroid axis. The following diagrams, rendered in Graphviz DOT language, illustrate the key signaling and synthesis workflows.
TSH Signaling Pathway for this compound Synthesis and Iodination
Caption: TSH signaling cascade leading to this compound synthesis and secretion.
Thyroid Hormone Synthesis Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound From Molecular and Cellular Biology to Clinical Endocrinology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immunotech.cz [immunotech.cz]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. The structure of human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Architects of Storage: Unraveling the Mechanisms of Thyroglobulin in the Follicular Lumen
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thyroglobulin (Tg), a large dimeric glycoprotein (B1211001), is the cornerstone of thyroid hormone biosynthesis, serving as both the substrate for hormone synthesis and the storage reservoir for iodine and inactive thyroid hormones within the thyroid follicle. The intricate mechanisms governing its storage in the follicular lumen are critical for maintaining thyroid hormone homeostasis. This technical guide provides a comprehensive exploration of the molecular and cellular processes that orchestrate this compound storage, from its synthesis and transport to its complex organization within the colloid. We delve into the critical roles of post-translational modifications, molecular chaperones, and signaling pathways that regulate these processes. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a valuable resource for researchers and professionals in the field of thyroid biology and drug development.
Introduction
The thyroid gland, unique among endocrine organs, stores vast quantities of its hormonal precursor, this compound, in an extracellular compartment—the follicular lumen. This storage mechanism allows for a continuous and regulated supply of thyroid hormones, essential for metabolism, growth, and development. The follicular lumen is filled with a viscous fluid known as colloid, which is predominantly composed of highly concentrated this compound. The storage of Tg is not a passive process but a highly regulated and dynamic one, involving its synthesis in thyrocytes, vectorial transport into the lumen, and subsequent modifications that facilitate its retention and eventual reabsorption for hormone release. Understanding the precise mechanisms of Tg storage is paramount for elucidating the pathophysiology of various thyroid disorders, including goiter, autoimmune thyroid diseases, and congenital hypothyroidism, and for the development of novel therapeutic strategies.
This compound Synthesis, Trafficking, and Secretion
The journey of this compound from its synthesis to its storage depot in the follicular lumen is a meticulously orchestrated process involving multiple cellular compartments and molecular players.
Gene Expression and Synthesis
This compound is a large glycoprotein with a molecular weight of approximately 660 kDa, comprised of two identical subunits.[1][2] The synthesis of Tg is initiated in the endoplasmic reticulum (ER) of thyroid follicular cells, where it undergoes N-linked glycosylation and conformational maturation, including the formation of numerous disulfide bonds, leading to its homodimerization.[3] The expression of the Tg gene is primarily regulated by thyroid-stimulating hormone (TSH) and insulin (B600854)/insulin-like growth factor I (IGF-I).[4][5][6] TSH, through its receptor on the basolateral membrane of thyrocytes, activates signaling pathways that modulate the activity of thyroid-specific transcription factors such as TTF-1, TTF-2, and Pax-8, which in turn regulate the transcription of the Tg gene.[5][6] Insulin and IGF-I also stimulate Tg synthesis and mRNA levels.[4]
The Role of Molecular Chaperones in Folding and Quality Control
The proper folding of the large and complex this compound molecule is crucial for its efficient transport through the secretory pathway. This process is facilitated by a cohort of molecular chaperones in the ER. Key chaperones involved in Tg folding include:
-
Calnexin and Calreticulin: These lectin-like chaperones bind to the N-linked glycans of newly synthesized Tg, assisting in its proper folding and preventing aggregation.[7][8]
-
BiP (Binding immunoglobulin protein)/GRP78: This chaperone binds to exposed hydrophobic regions of unfolded or misfolded Tg, preventing their aggregation and facilitating their correct conformation.[7][9]
-
GRP94: This ER-resident chaperone transiently interacts with Tg, playing a role in its quality control and export from the ER.[10]
-
Protein Disulfide Isomerase (PDI): PDI is essential for the formation and isomerization of the numerous disulfide bonds within the Tg molecule, which are critical for its tertiary and quaternary structure.[9]
These chaperones act sequentially to ensure that only correctly folded and assembled Tg dimers are transported to the Golgi apparatus for further processing and subsequent secretion into the follicular lumen.[7]
Post-Translational Modifications in the Golgi Apparatus
Following its transit from the ER, this compound undergoes further post-translational modifications in the Golgi apparatus. These modifications, including glycation, sulfation, and phosphorylation, are crucial for its final structure and function.[11] These modifications can influence Tg's solubility, stability, and its interactions with other molecules within the follicular lumen.[12][13][14]
Exocytosis into the Follicular Lumen
Mature this compound is packaged into exocytic vesicles that move towards the apical membrane of the thyrocyte. The secretion of Tg into the follicular lumen is a regulated process, influenced by TSH stimulation.[2][15] Upon fusion of these vesicles with the apical membrane, Tg is released into the colloid.
Mechanisms of this compound Storage within the Follicular Lumen
Once secreted into the follicular lumen, this compound undergoes a series of transformations that facilitate its high-concentration storage. These mechanisms ensure that a large reservoir of thyroid hormone precursor is readily available.
High Concentration and Phase Separation
The concentration of this compound in the follicular lumen is remarkably high, with average levels reported to be between 100 and 600 mg/mL in rats.[15][16] Recent studies suggest that at these high concentrations, Tg undergoes a process of ionic strength-dependent phase separation, forming liquid-like condensates.[16][17] These condensates can age over time to form a reversible gel-like state, creating dense storage depots.[17] This "last-come, first-served" model of storage posits that newly synthesized Tg resides on the outer layer of these depots, making it more accessible for iodination and subsequent endocytosis.[16][17]
Iodination and Cross-Linking
At the apical membrane-colloid interface, this compound undergoes iodination of specific tyrosine residues, a critical step in thyroid hormone synthesis catalyzed by thyroid peroxidase (TPO) and hydrogen peroxide generated by DUOX2.[3] This process not only forms the precursors to T3 and T4 but also contributes to the storage of Tg. Iodination can lead to the formation of intermolecular cross-links, such as dityrosine (B1219331) bridges, which promote the formation of higher-order Tg oligomers and insoluble globules.[3][16]
Multimerization and Insolubilization
The formation of Tg multimers is a key feature of its storage. This process is thought to be mediated by both enzymatic and non-enzymatic mechanisms. In addition to iodination-induced cross-linking, intermolecular disulfide bond formation also plays a significant role.[18][19] this compound itself contains thioredoxin-like boxes (CXXC motifs) that may contribute to a self-assisted cross-linking process.[19] Extracellular molecular chaperones, such as PDI and BiP, have also been identified in the follicular lumen and may play a role in regulating the multimerization process.[9] These multimeric and cross-linked forms of Tg are less soluble and form compact globules, further increasing the storage capacity of the follicle.[18][20]
Regulation of this compound Storage and Mobilization
The storage and mobilization of this compound are tightly regulated to meet the body's demand for thyroid hormones.
TSH-Mediated Endocytosis for Hormone Release
When stimulated by TSH, thyrocytes reabsorb iodinated this compound from the follicular lumen via endocytosis.[1][15] This process involves both macropinocytosis and micropinocytosis.[15] Several receptors on the apical membrane of thyrocytes have been implicated in the endocytosis of Tg, including:
-
Megalin (LRP2): A multi-ligand endocytic receptor that binds Tg and is involved in its uptake.[21][22][23][24][25][26] TSH stimulation increases the expression of megalin.[22][23]
-
Asialoglycoprotein Receptor (ASGPR): This receptor may be involved in the uptake and recycling of immature or under-iodinated Tg back into the lumen.[15][27]
-
N-acetylglucosamine receptor: Another potential receptor involved in Tg endocytosis.[15]
Primary cilia on the apical surface of thyrocytes have also been shown to play a role in TSH-regulated Tg endocytosis, potentially by harboring megalin.[22][23][28] Once endocytosed, the vesicles containing Tg fuse with lysosomes, where proteases cleave the Tg backbone, releasing T3 and T4, which are then secreted into the bloodstream.[1]
Autoregulation by Luminal this compound
Interestingly, this compound stored in the follicular lumen can itself regulate the function of the thyrocytes in a negative feedback loop. High concentrations of luminal Tg have been shown to suppress the TSH-stimulated expression of genes involved in thyroid hormone synthesis, including the genes for Tg, TPO, and the sodium-iodide symporter (NIS).[5][6][15] This autoregulatory mechanism likely contributes to the heterogeneity of follicular function observed within the thyroid gland.[6][15]
Quantitative Data on this compound Storage
| Parameter | Value | Species | Reference |
| This compound Concentration in Follicular Lumen | 100 - 600 mg/mL | Rat | [15][16] |
| This compound Molecular Weight | ~660 kDa (dimer) | Human | [1] |
| Megalin-Thyroglobulin Binding Affinity (Kd) | ~9.2 - 11.2 nM | Rat | [21][25] |
Key Experimental Protocols
In Vitro this compound Phase Separation Assay
Objective: To investigate the conditions under which this compound undergoes liquid-liquid phase separation.
Methodology:
-
Purified this compound is labeled with a fluorescent dye (e.g., Alexa Fluor 488).
-
The labeled Tg is incubated in a buffer solution (e.g., 50 mM HEPES, pH 7.5) containing varying concentrations of a crowding agent (e.g., polyethylene (B3416737) glycol) and salt (e.g., KI).
-
The formation of liquid-like condensates is observed using fluorescence microscopy.
-
The physical properties of the condensates (e.g., sphericity, fusion, and internal mobility via Fluorescence Recovery After Photobleaching - FRAP) are analyzed.[16][17]
This compound Endocytosis Assay in Cultured Thyroid Cells (e.g., FRTL-5)
Objective: To quantify the uptake of this compound by thyrocytes and assess the role of specific receptors.
Methodology:
-
FRTL-5 cells are cultured to form a polarized monolayer.
-
Cells are incubated with labeled this compound (e.g., ¹²⁵I-Tg or fluorescently labeled Tg) at 37°C for various time points.
-
To differentiate between cell surface-bound and internalized Tg, surface-bound ligand is removed by a brief wash with a heparin solution.
-
The amount of internalized Tg is quantified by measuring the radioactivity or fluorescence in the cell lysates.
-
To investigate the role of specific receptors like megalin, the assay is performed in the presence of receptor antagonists (e.g., receptor-associated protein - RAP) or specific antibodies.[21]
Quantitative Real-Time PCR (qRT-PCR) for this compound Gene Expression
Objective: To measure the relative expression levels of the this compound gene in response to various stimuli.
Methodology:
-
Thyroid cells (e.g., primary human thyrocytes or FRTL-5 cells) are treated with stimuli such as TSH or insulin.
-
Total RNA is extracted from the cells.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR is performed using primers specific for the this compound gene and a housekeeping gene (for normalization).
-
The relative expression of the Tg gene is calculated using the ΔΔCt method.[29]
Signaling Pathways and Experimental Workflows
This compound Trafficking and Storage Pathway
Caption: this compound trafficking from synthesis to storage.
TSH Regulation of this compound Gene Expression
Caption: TSH signaling pathway regulating Tg gene expression.
This compound Endocytosis and Thyroid Hormone Release
Caption: TSH-stimulated endocytosis of Tg for hormone release.
Conclusion and Future Directions
The storage of this compound in the follicular lumen is a complex and highly regulated process that is fundamental to thyroid physiology. This guide has provided a detailed overview of the key mechanisms involved, from the molecular intricacies of Tg synthesis and folding to the biophysical principles governing its storage in a highly concentrated form. The interplay between post-translational modifications, molecular chaperones, and signaling pathways ensures a robust and responsive system for maintaining thyroid hormone homeostasis.
Future research should focus on further elucidating the precise molecular mechanisms of Tg phase separation and its regulation in vivo. A deeper understanding of the roles of extracellular chaperones in the follicular lumen and the specific signaling pathways involved in Tg autoregulation will provide new insights into thyroid pathophysiology. Furthermore, advancements in imaging techniques and proteomic analyses will undoubtedly uncover new players and regulatory networks in this fascinating biological process. This knowledge will be instrumental in developing more targeted and effective therapies for a range of thyroid disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound From Molecular and Cellular Biology to Clinical Endocrinology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound gene expression is regulated by insulin and insulin-like growth factor I, as well as thyrotropin, in FRTL-5 thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. This compound regulates follicular function and heterogeneity by suppressing thyroid-specific gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calnexin and BiP act as sequential molecular chaperones during this compound folding in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Folding of this compound in the calnexin/calreticulin pathway and its alteration by loss of Ca2+ from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of extracellular molecular chaperones in the folding of oxidized proteins. Refolding of colloidal this compound by protein disulfide isomerase and immunoglobulin heavy chain-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound transport along the secretory pathway. Investigation of the role of molecular chaperone, GRP94, in protein export from the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A glance at post-translational modifications of human this compound: potential impact on function and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A glance at post-translational modifications of human this compound: potential impact on function and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. humantechnopole.it [humantechnopole.it]
- 15. Intrinsic Regulation of Thyroid Function by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extracellular phase separation mediates storage and release of this compound in the thyroid follicular lumen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The thioredoxin boxes of this compound: possible implications for intermolecular disulfide bond formation in the follicle lumen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evidence for processing of compact insoluble this compound globules in relation with follicular cell functional activity in the human and the mouse thyroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Primary Cilia Mediate TSH-Regulated this compound Endocytic Pathways [frontiersin.org]
- 23. Primary Cilia Mediate TSH-Regulated this compound Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [PDF] Role of this compound endocytic pathways in the control of thyroid hormone release. | Semantic Scholar [semanticscholar.org]
- 25. Megalin (gp330): a putative endocytic receptor for this compound (Tg) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Megalin (gp330) Is an Endocytic Receptor for this compound on Cultured Fisher Rat Thyroid Cells* | Semantic Scholar [semanticscholar.org]
- 27. journals.physiology.org [journals.physiology.org]
- 28. Primary Cilia Mediate TSH-Regulated this compound Endocytic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Thyroid Follicle Formation and this compound Expression in Multipotent Endodermal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Thyroglobulin in Iodine Metabolism and Thyroid Hormone Homeostasis
A Technical Guide for Researchers and Drug Development Professionals
This document provides an in-depth examination of thyroglobulin (Tg), a pivotal glycoprotein (B1211001) in thyroid physiology. It details its lifecycle from gene expression to its ultimate degradation, highlighting its indispensable functions as the scaffold for thyroid hormone synthesis and the primary storage depot for iodine within the thyroid gland. This guide incorporates quantitative data, detailed experimental methodologies, and process visualizations to serve as a comprehensive resource for professionals in endocrine research and therapeutic development.
This compound Synthesis, Post-Translational Modification, and Secretion
This compound is a large, dimeric glycoprotein with a molecular weight of approximately 660 kDa, produced exclusively by the follicular cells of the thyroid gland.[1][2] It serves as the protein matrix where thyroid hormones are synthesized and stored.[2]
Gene Expression and Regulation
The synthesis of the human this compound monomer, a 330-kDa polypeptide chain, is directed by the TG gene located on chromosome 8.[3][4] The transcription of this gene is meticulously regulated by a consortium of thyroid-specific transcription factors, including Thyroid Transcription Factor 1 (TTF-1), TTF-2, and Pax-8.[5] The activity of these factors is upregulated by Thyroid Stimulating Hormone (TSH) from the anterior pituitary, which binds to its receptor (TSHR) on the thyrocyte surface.[5][6] Interestingly, a negative feedback loop exists where high concentrations of this compound within the follicular lumen can suppress the expression of these same transcription factors, thus autoregulating its own synthesis and overall follicular function.[5][7]
Protein Synthesis and Trafficking
Following transcription, the Tg mRNA is translated in the rough endoplasmic reticulum (RER). The nascent polypeptide chains undergo significant post-translational modifications (PTMs), including the formation of numerous disulfide bonds and complex N-linked glycosylation, which are critical for proper protein folding and stability.[3][8][9] The protein then transits to the Golgi apparatus for further modifications, such as glycation, sulfation, and phosphorylation.[3] These PTMs are crucial for the maturation of Tg and its subsequent functions.[10] The mature Tg homodimers are then packaged into vesicles and secreted via exocytosis across the apical membrane of the thyrocyte into the follicular lumen, the extracellular storage compartment also known as the colloid.[3][11]
Caption: this compound Synthesis and Secretion Pathway.
Iodine Uptake and Organification on this compound
The synthesis of thyroid hormones is critically dependent on the availability of iodine. The thyroid gland has evolved a highly efficient mechanism to capture and utilize this essential element.
-
Iodide Trapping: Iodide (I⁻) is actively transported from the bloodstream into the cytoplasm of thyroid follicular cells against its electrochemical gradient. This process is mediated by the sodium-iodide symporter (NIS), located on the basolateral membrane of the cell.[12][13]
-
Iodide Efflux: Once inside the thyrocyte, iodide is transported across the apical membrane into the follicular lumen. This step is facilitated by an anion transporter known as pendrin.[13][14]
-
Iodine Organification: At the apical-colloid interface, the key enzyme thyroid peroxidase (TPO), in the presence of hydrogen peroxide (H₂O₂), catalyzes the oxidation of iodide to a more reactive iodine species.[14] This reactive iodine is immediately incorporated onto the tyrosine residues of the this compound molecule.[12][15] This process, known as iodination or organification, results in the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT) residues, which remain integral parts of the Tg backbone.[13][15]
Thyroid Hormone Synthesis and Storage
The final step in hormonogenesis is the coupling of these iodinated tyrosine residues, a reaction also catalyzed by TPO.[12]
-
The coupling of two DIT molecules forms thyroxine (T4) .[6]
-
The coupling of one MIT molecule and one DIT molecule forms triiodothyronine (T3) .[6]
Each this compound molecule contains approximately 134 tyrosine residues, but only a select few are hormonogenic sites.[12] A single Tg molecule can ultimately yield several molecules of T4 and T3.[1] The resulting iodinated this compound, containing T4, T3, MIT, and DIT, is stored in the follicular lumen.[1] This colloid represents a substantial reservoir of both iodine and thyroid hormones, sufficient to supply the body for several weeks.[16] Insoluble, multimerized forms of Tg may also exist within the colloid, serving as a high-capacity, long-term storage form of iodine.[17]
Caption: Iodine Metabolism and Thyroid Hormone Synthesis.
Thyroid Hormone Release and Iodine Recycling
The liberation of T3 and T4 from their this compound scaffold is initiated by TSH.
-
Endocytosis of Colloid: Upon TSH stimulation, thyrocytes extend pseudopods into the follicular lumen and internalize droplets of colloid via micropinocytosis and endocytosis.[1][18]
-
Proteolysis: The endocytic vesicles fuse with lysosomes within the thyrocyte cytoplasm. Lysosomal proteases, including cathepsins B, D, and L, hydrolyze the this compound protein, cleaving off T4, T3, MIT, and DIT.[1][19][20]
-
Hormone Release: Due to their lipophilic nature, T3 and T4 diffuse across the lysosomal membrane and the basolateral membrane of the thyrocyte to enter the bloodstream.[1]
-
Iodine Recycling: The non-hormonal iodotyrosines, MIT and DIT, are retained within the cell. An enzyme called iodotyrosine deiodinase removes their iodine atoms, which are then recycled back into the intracellular iodide pool for subsequent rounds of hormone synthesis.[1][14] This recycling mechanism is a crucial iodine conservation strategy.
Caption: Thyroid Hormone Release and Iodine Recycling.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to this compound and iodine metabolism.
Table 1: this compound Properties and Stoichiometry
| Parameter | Value | Reference(s) |
| Molecular Weight | ~660 kDa (homodimer) | [1] |
| Amino Acid Residues | ~5,500 (per dimer) | [16] |
| Tyrosine Residues | ~134 (per dimer) | [12] |
| Hormonogenic Sites | ~5-10 | [1] |
| Thyroid Hormone Molecules | ~5 per Tg molecule | [1] |
Table 2: Serum this compound Concentrations
| Population Status | Mean Serum Tg Range (µg/L) | Reference(s) |
| Healthy, Iodine-Sufficient Adults | 3 - 40 | [15] |
| Iodine-Deficient Adults (Endemic Goiter) | 94 - 208 | [15] |
| WHO/ICCIDD/UNICEF Median Tg (Iodine Sufficiency in Children) | < 10 µg/L | [15] |
| Proposed Median Tg (Iodine Sufficiency in Children) | < 13 µg/L | [15] |
Table 3: Representative Thyroid Function Test Reference Ranges
| Test | Typical Adult Reference Range | Reference(s) |
| TSH | 0.4 - 4.2 mU/L | [21] |
| Total T4 | 5.0 - 12.0 µg/dL | [22] |
| Free T4 | 0.8 - 1.8 ng/dL | [22] |
| Total T3 | 80 - 200 ng/dL | [22] |
| Radioactive Iodine Uptake (24 hr) | 10% - 35% | [23][24][25] |
Note: Reference ranges can vary significantly between laboratories and methodologies.
Key Experimental Protocols
Protocol: Radioactive Iodine Uptake (RAIU) Assay
The RAIU test is a fundamental diagnostic tool for assessing the metabolic activity of the thyroid gland.[26]
Objective: To measure the percentage of an orally administered dose of radioactive iodine that is taken up by the thyroid gland over a specific period.
Methodology:
-
Patient Preparation: The patient must discontinue any iodine-containing medications, supplements, or thyroid hormones for a specified period before the test.[27] A period of fasting (e.g., 8 hours) is typically required before administration of the tracer.[24]
-
Tracer Administration: A precisely calibrated, small dose of radioactive iodine (typically I-123 or, less commonly, I-131) is administered orally to the patient in capsule or liquid form.[24][26]
-
Uptake Measurement: At predetermined time points, usually 4-6 hours and again at 24 hours post-administration, the patient is positioned lying supine.[25][26]
-
A gamma probe, a scintillation detector, is placed over the anterior neck to measure the radioactivity emitted from the thyroid gland.[26]
-
A background measurement is taken from another area of the body, such as the thigh, to account for non-thyroidal radioactivity.[27]
-
A measurement is also taken from a "neck phantom" containing a standard dose identical to that administered to the patient, to calibrate the system.[27]
-
Calculation: The percentage of uptake is calculated as: % Uptake = [(Neck Counts - Thigh Counts) / (Phantom Counts - Background Counts)] * 100 (Corrected for radioactive decay to the time of administration).
Interpretation:
-
High Uptake (>35% at 24h): Suggests hyperthyroidism (e.g., Graves' disease).[24]
-
Low/Near-Zero Uptake: Suggests hypothyroidism, thyroiditis, or iodine overload.[23][25]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. The role of this compound in thyroid hormonogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intrinsic Regulation of Thyroid Function by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathogenesis of this compound - Amerigo Scientific [amerigoscientific.com]
- 9. This compound Structure, Function, and Biosynthesis | Oncohema Key [oncohemakey.com]
- 10. A glance at post-translational modifications of human this compound: potential impact on function and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thyroid - Wikipedia [en.wikipedia.org]
- 12. Synthesis and Secretion of Thyroid Hormones [vivo.colostate.edu]
- 13. cusabio.com [cusabio.com]
- 14. Iodide handling by the thyroid epithelial cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound as a Biomarker of Iodine Deficiency: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- 17. Role of multimerized porcine this compound in iodine storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Proteolytic processing of this compound by extracts of thyroid lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. emedicine.medscape.com [emedicine.medscape.com]
- 22. Thyroid Function Tests - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. uclahealth.org [uclahealth.org]
- 25. radiology.wisc.edu [radiology.wisc.edu]
- 26. Radioactive iodine uptake: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 27. jnm.snmjournals.org [jnm.snmjournals.org]
An In-depth Technical Guide to the Transcriptional Control of the Human Thyroglobulin Gene
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The human thyroglobulin (Tg) gene encodes the precursor protein essential for thyroid hormone synthesis. Its expression is meticulously regulated at the transcriptional level, primarily within thyroid follicular cells, to maintain hormonal homeostasis. This process is governed by a synergistic interplay of thyroid-specific transcription factors, principally Thyroid Transcription Factor-1 (TTF-1), PAX8, and FOXE1, and is dynamically controlled by the Thyroid-Stimulating Hormone (TSH) via the cyclic AMP (cAMP) signaling pathway.[1][2][3] This guide provides a comprehensive overview of these core regulatory mechanisms, details the experimental protocols used to elucidate them, and presents quantitative data on factor interactions.
Core Transcriptional Machinery
The tissue-specific expression of the Tg gene is orchestrated by a trio of key transcription factors that bind to specific cis-regulatory elements within the Tg gene promoter.[2][4]
-
Thyroid Transcription Factor-1 (TTF-1, also known as NKX2-1): A homeodomain-containing protein, TTF-1 is a critical activator of Tg transcription.[5][6] It binds to at least two sites on the human Tg promoter, analogous to sites A and C in the rat promoter.[7] Mutation of these binding sites severely diminishes TTF-1's ability to activate the promoter, confirming their physiological importance.[7]
-
PAX8: A member of the paired box family of transcription factors, PAX8 is indispensable for both thyroid development and the expression of thyroid-specific genes.[8][9] While its independent activation of the Tg promoter is modest, it functions powerfully in concert with TTF-1.[7][9]
-
FOXE1 (also known as TTF-2): This forkhead domain transcription factor is essential for thyroid gland development and the maintenance of the differentiated state.[10][11] FOXE1 binds to sequences in the Tg promoter and contributes to its transcriptional activation.[10][12][13]
These factors do not act in isolation but rather exhibit a powerful synergy. Co-transfection studies have demonstrated that while TTF-1 or PAX8 alone can increase Tg promoter activity, their simultaneous expression results in a multiplicative, or synergistic, activation.[7] This cooperation is essential for achieving the high levels of Tg transcription required for normal thyroid function.[9]
Primary Signaling Pathway: TSH-cAMP Axis
The primary extrinsic regulator of Tg gene transcription is TSH.[14][15] The binding of TSH to its G protein-coupled receptor (TSHR) on the surface of thyrocytes initiates an intracellular signaling cascade mediated by cAMP.[14][16]
-
Activation: TSH binding activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[14]
-
PKA Activation: cAMP activates Protein Kinase A (PKA).
-
Transcription Factor Modulation: PKA activation influences the activity and expression of the core transcription factors. The TSH/cAMP pathway has been shown to transcriptionally regulate the expression of PAX8.[8] Furthermore, a conserved region of the Tg promoter involved in the cAMP response has been identified, suggesting it is a target for trans-acting factors that mediate this control.[17][18]
A negative feedback loop also exists where high concentrations of follicular this compound can suppress the expression of TTF-1, PAX8, and FOXE1, thereby downregulating its own transcription and that of other key thyroid genes.[1][2][19]
Signaling Pathway Diagram
Caption: TSH/cAMP signaling pathway regulating this compound gene transcription.
Quantitative Data on Promoter Activation
Reporter gene assays, typically using a luciferase reporter, have been instrumental in quantifying the effects of transcription factors on Tg promoter activity.[20][21][22][23]
| Transcription Factor(s) | Cell Line | Fold Increase in Tg Promoter Activity (Approx.) | Reference |
| PAX8 | COS-7 / HeLa | ~3-fold | [7] |
| TTF-1 | COS-7 / HeLa | ~6 to 10-fold | [7] |
| TTF-1 + PAX8 (Synergy) | COS-7 / HeLa | ~25-fold | [7] |
| TSH / Forskolin | PC (Rat Thyroid) | Restores expression to wild-type levels | [8] |
Table 1: Summary of quantitative data from co-transfection and reporter gene experiments demonstrating the activity of transcription factors on the this compound promoter.
Site-directed mutagenesis studies further underscore the importance of specific binding sites. Mutation of the TTF-1 "site C" binding element reduced TTF-1 transactivation to 26% of the wild-type level. An additional mutation in "site A" almost completely abolished TTF-1-mediated activation.[7]
Key Experimental Protocols
The mechanisms of Tg gene control have been elucidated through several key in vitro and in vivo techniques.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect the direct interaction between proteins (like transcription factors) and a specific DNA sequence (like a promoter element) in vitro.[24][25]
Caption: Workflow for a DNase I Footprinting Assay.
-
Probe Preparation: Clone the Tg promoter region of interest into a plasmid. Prepare a probe by digesting the plasmid with a restriction enzyme, end-labeling with [γ-³²P]ATP, and then digesting with a second restriction enzyme to release a fragment labeled on only one end. 2[26]. Binding Reaction: Incubate the end-labeled DNA probe with varying concentrations of purified transcription factor or nuclear extract in a binding buffer. A[26] control reaction with no protein is run in parallel. 3[26][27]. DNase I Digestion: Add a carefully titrated amount of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) to achieve, on average, one cut per DNA molecule. 4[26][27]. Reaction Termination: Stop the digestion with a solution containing EDTA and SDS. 5[27]. Analysis: Purify the DNA fragments, denature them, and separate them on a high-resolution denaturing polyacrylamide sequencing gel alongside a sequencing ladder (e.g., Maxam-Gilbert) of the same fragment. 6[28]. Visualization: Visualize the resulting DNA ladders via autoradiography. A gap in the ladder from the protein-containing sample, compared to the control lane, is the "footprint" representing the region protected by the bound protein.
[29]#### 5.3 Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to determine whether a specific protein (e.g., TTF-1) is associated with a specific genomic region (e.g., the Tg promoter) within intact cells (in vivo).
[30][31]##### ChIP Workflow Diagram
Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) Assay.
-
Cross-linking: Treat live thyroid cells with formaldehyde (B43269) to create covalent cross-links between proteins and the DNA they are bound to. Q[31][32]uench the reaction with glycine. 2[31]. Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the chromatin and shear it into small fragments (typically 200-1000 bp) using sonication or micrococcal nuclease digestion. 3[32]. Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific to the transcription factor of interest (e.g., anti-PAX8). A negative control using a non-specific IgG is crucial. 4[33]. Complex Capture: Add Protein A/G-coated beads (e.g., agarose (B213101) or magnetic) to capture the antibody-protein-DNA complexes. 5[33]. Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Cross-link Reversal: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating in the presence of high salt. Digest the remaining protein with Proteinase K.
-
DNA Purification: Purify the co-precipitated DNA. 8[31]. Analysis: Use quantitative PCR (qPCR) with primers designed to amplify the Tg promoter region to determine the enrichment of this sequence compared to the input and IgG controls.
The transcriptional control of the human this compound gene is a paradigm of tissue-specific gene regulation. It relies on the synergistic action of the core transcription factors TTF-1, PAX8, and FOXE1, which are, in turn, regulated by the TSH-cAMP signaling pathway. This intricate network ensures that this compound production is precisely matched to the body's metabolic demands for thyroid hormones. The experimental methodologies detailed herein provide a robust toolkit for researchers and drug development professionals to further probe this system, identify novel regulatory factors, and explore potential therapeutic targets for thyroid disorders.
References
- 1. Autoregulation of thyroid-specific gene transcription by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autoregulation of thyroid-specific gene transcription by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thyroid-Specific Transcription Factors and Their Roles in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Thyroid transcription factor-1, this compound, cytokeratin 7, and cytokeratin 20 in thyroid neoplasms [pubmed.ncbi.nlm.nih.gov]
- 6. Thyroid transcription factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thyroid transcription factor 1 and Pax8 synergistically activate the promoter of the human this compound gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hormonal control of the transcription factor Pax8 and its role in the regulation of this compound gene expression in thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. New Insights into FoxE1 Functions: Identification of Direct FoxE1 Targets in Thyroid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FOXE1 regulates migration and invasion in thyroid cancer cells and targets ZEB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduced expression of FOXE1 in differentiated thyroid cancer, the contribution of CPG methylation, and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Reduced expression of FOXE1 in differentiated thyroid cancer, the contribution of CPG methylation, and their clinical relevance [frontiersin.org]
- 14. Transcriptional control of this compound gene expression by cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. TSH Stimulation of Human this compound and Thyroid Peroxidase Gene Transcription Is Partially Dependent on Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Control of this compound gene transcription by TSH and cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cAMP-dependent binding of a trans-acting factor to the this compound promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Repression of Thyroid Transcription Factor 1 (TTF-1) Gene Expression Is Mediated by Decreased DNA Binding of Nuclear Factor I Proteins Which Control Constitutive TTF-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. opentrons.com [opentrons.com]
- 21. ルシフェラーゼ アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. goldbio.com [goldbio.com]
- 23. Promoter Deletion Analysis Using a Dual-Luciferase Reporter System | Springer Nature Experiments [experiments.springernature.com]
- 24. Electrophoresis Mobility Shift Assay [en.bio-protocol.org]
- 25. licorbio.com [licorbio.com]
- 26. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 27. med.upenn.edu [med.upenn.edu]
- 28. mybiosource.com [mybiosource.com]
- 29. med.upenn.edu [med.upenn.edu]
- 30. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity | Springer Nature Experiments [experiments.springernature.com]
- 31. creative-diagnostics.com [creative-diagnostics.com]
- 32. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 33. bosterbio.com [bosterbio.com]
Methodological & Application
Application Notes and Protocols for Thyroglobulin Immunoassay in Research Laboratories
Introduction and Assay Principle
Thyroglobulin (Tg) is a large glycoprotein (B1211001) (approximately 660 kDa) synthesized and stored in the follicular colloid of the thyroid gland.[1][2] It serves as the precursor for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[2] In clinical and research settings, the measurement of circulating Tg levels is a valuable tool. Elevated serum concentrations of Tg have been associated with various thyroid disorders, including hyperthyroidism, non-toxic goiter, thyroiditis, and differentiated thyroid carcinoma.[1][2] For research purposes, accurate quantification of Tg in biological samples such as serum, plasma, and cell culture medium is crucial for studying thyroid function and pathology.
The most common method for quantifying this compound in research laboratories is the sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[3][4] This assay format offers high specificity and sensitivity. The principle of the sandwich ELISA involves capturing the target antigen (this compound) between two specific antibodies. A capture antibody, specific for one epitope of Tg, is pre-coated onto the wells of a microplate.[3] When the sample is added, the this compound present binds to this immobilized antibody. After a washing step to remove unbound substances, a second, enzyme-conjugated detection antibody that recognizes a different epitope on the Tg molecule is added.[3] This forms a "sandwich" of capture antibody-thyroglobulin-detection antibody. Following another wash, a substrate solution is added, which reacts with the enzyme on the detection antibody to produce a measurable signal, typically a color change.[4] The intensity of this signal is directly proportional to the concentration of this compound in the sample.[3]
Experimental Protocols
This section provides a detailed, generalized protocol for a this compound sandwich ELISA. It is important to note that specific details may vary between commercial kits, and users should always refer to the manufacturer's manual for the most accurate instructions.[5]
Materials and Reagents
-
Pre-coated 96-well microplate with anti-thyroglobulin capture antibody
-
Lyophilized this compound standard
-
Biotinylated anti-thyroglobulin detection antibody
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
Assay Diluent
-
Wash Buffer (concentrated)
-
TMB (3,3',5,5'-tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Serum, plasma, or cell culture supernatant samples
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Distilled or deionized water
-
Vortex mixer
-
Plate sealer
Reagent Preparation
-
This compound Standard: Reconstitute the lyophilized standard with the provided diluent to create a stock solution. Prepare a dilution series of the standard by performing serial dilutions as specified in the kit manual. A typical standard curve might range from 31.2 pg/mL to 2000 pg/mL.[5]
-
Wash Buffer: If provided as a concentrate (e.g., 30x), dilute it with distilled or deionized water to prepare a 1x working solution.[5] For example, dilute 20 mL of 30x concentrate with 580 mL of water.[5]
-
Detection Antibody: Briefly centrifuge the vial before use. Dilute the biotinylated detection antibody to its working concentration with the appropriate assay diluent.
-
Streptavidin-HRP: Briefly centrifuge the vial before use. Dilute the Streptavidin-HRP conjugate to its working concentration with the appropriate assay diluent.
Sample Preparation and Storage
-
Serum: Collect whole blood and allow it to clot for two hours at room temperature or overnight at 4°C. Centrifuge at approximately 1,000 x g for 20 minutes.[5] The resulting serum can be used immediately or aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[5] The plasma can be used immediately or stored as described for serum.
-
Sample Dilution: If high concentrations of this compound are expected, samples may need to be diluted. For instance, serum or plasma samples might require a 1:200 dilution.[5] This can be achieved by a two-step dilution process.
Assay Procedure
-
Well Preparation: Determine the number of wells required for standards, samples, and a blank.
-
Standard and Sample Addition: Add 100 µL of each standard dilution, sample, and blank (assay diluent only) to the appropriate wells.[5]
-
First Incubation: Cover the plate with a plate sealer and incubate for 1-2.5 hours at room temperature or 37°C, depending on the kit instructions.[5][6]
-
Washing: Aspirate or decant the liquid from each well. Wash the wells three to five times with 300 µL of 1x Wash Buffer per well.[2][5] After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
-
Detection Antibody Addition: Add 100 µL of the diluted biotinylated detection antibody to each well.[6]
-
Second Incubation: Cover the plate and incubate for 1 hour at room temperature or 37°C.[5][6]
-
Washing: Repeat the washing step as described in step 4.
-
Streptavidin-HRP Addition: Add 100 µL of the diluted Streptavidin-HRP solution to each well.[6]
-
Third Incubation: Cover the plate and incubate for 30-45 minutes at room temperature.[6]
-
Washing: Repeat the washing step as described in step 4, often with an increased number of washes (e.g., five times).[5]
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.[1]
-
Color Development: Incubate the plate in the dark at room temperature for 10-30 minutes.[1][5] A blue color will develop in the wells containing this compound.
-
Stopping the Reaction: Add 50-100 µL of Stop Solution to each well.[1][5] The color will change from blue to yellow.
-
Absorbance Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader.[5][6] It is recommended to read the plate immediately after adding the stop solution.
Data Presentation
The following table summarizes typical quantitative parameters for a this compound ELISA protocol. These values are illustrative and may vary between different assay kits.
| Parameter | Typical Value | Reference |
| Standard Curve Range | 31.2 - 2000 pg/mL | [5] |
| Sample Volume | 100 µL | [5][6] |
| Incubation Times | ||
| - Sample Incubation | 1 - 2.5 hours | [5][6] |
| - Detection Ab Incubation | 1 hour | [5][6] |
| - HRP Conjugate Incubation | 30 - 45 minutes | [5][6] |
| - Substrate Incubation | 10 - 30 minutes | [1][5] |
| Incubation Temperature | Room Temperature or 37°C | [5][6] |
| Wash Steps | 3 - 5 washes with 300 µL/well | [2][5] |
| Stop Solution Volume | 50 - 100 µL | [1][5] |
| Wavelength for Reading | 450 nm | [5][6] |
Visualizations
Caption: Principle of the this compound Sandwich ELISA.
Caption: Experimental Workflow for this compound ELISA.
References
Application Note: A Robust LC-MS/MS Method for the Quantification of Thyroglobulin in Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thyroglobulin (Tg) is a large glycoprotein (B1211001) (660 kDa) produced exclusively by the follicular cells of the thyroid gland.[1][2] It serves as the prohormone for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][2] In clinical practice, serum Tg measurement is a critical tumor marker for monitoring the recurrence of differentiated thyroid cancer (DTC) following thyroidectomy and radioiodine ablation.[3][4] However, quantification can be challenging. Immunoassays, the traditional method, are susceptible to interference from anti-Tg autoantibodies (TgAb), which are present in up to 30% of thyroid cancer patients and can lead to falsely low or underestimated Tg concentrations.[5][6]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a superior alternative that circumvents antibody interference.[7][8] By employing a "bottom-up" proteomics approach, the protein is digested into peptides, and a specific surrogate peptide unique to Tg is quantified. This method offers enhanced specificity and accuracy.[9][10] This application note details a comprehensive protocol for the quantification of this compound in tissue samples using a stable isotope dilution LC-MS/MS method, adapted from established workflows for serum analysis.
Principle of the Method
The workflow involves the homogenization of thyroid tissue, followed by protein denaturation, reduction, alkylation, and enzymatic digestion with trypsin. A stable isotope-labeled (SIL) peptide, corresponding to a proteotypic this compound peptide, is spiked into the digest as an internal standard (IS). The target peptide and its corresponding IS are then selectively enriched using immunoaffinity capture with anti-peptide antibodies coupled to magnetic beads, a technique known as SISCAPA (Stable Isotope Standards and Capture by Anti-Peptide Antibodies).[1] Following elution, the peptides are separated by reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the endogenous peptide to the SIL internal standard.
Experimental Protocols
This protocol provides a step-by-step guide for the quantification of this compound in tissue.
Tissue Homogenization and Protein Extraction
-
Preparation: Weigh approximately 20-50 mg of frozen thyroid tissue. Perform all subsequent steps on ice to prevent protein degradation.
-
Lysis Buffer: Prepare a lysis buffer suitable for protein extraction (e.g., RIPA buffer with protease inhibitors).
-
Homogenization: Place the tissue in a 2 mL tube with the lysis buffer and ceramic beads. Homogenize using a mechanical bead beater until the tissue is fully dissociated.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay) to normalize the amount of protein used in the subsequent steps.
Protein Denaturation, Reduction, and Digestion
This protocol is adapted from the SISCAPA workflow.[1][2]
-
Sample Preparation: In a 96-well plate, aliquot a volume of tissue lysate corresponding to 100 µg of total protein.
-
Denaturation/Reduction: Add 100 µL of a denaturation and reducing agent (e.g., 10% (w/v) Deoxycholate, 0.015 M TCEP in 0.2 M Trizma™ Base). Mix at 800 rpm for 40 minutes at 37°C.[1]
-
Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard. The selected surrogate peptide is typically FSPDDSAGASALLR .[1][8] The SIL-IS would be FSPDDSAGASALLR(13C6, 15N4).[2]
-
Alkylation: Add an alkylating agent (e.g., iodoacetamide) to cap the reduced cysteine residues. Incubate in the dark.
-
Digestion: Add 50 µL of 10 mg/mL Trypsin in a suitable buffer (e.g., 0.2 M Trizma™ Base). Mix at 800 rpm for 30 minutes at 37°C.[1]
-
Quench Digestion: Stop the digestion by adding a quenching agent, such as a protease inhibitor cocktail or by acidification with formic acid.[2]
Immunoaffinity Enrichment of Target Peptide (SISCAPA)
-
Bead Preparation: Use magnetic beads coated with a monoclonal antibody specific to the FSP peptide.[6][8]
-
Peptide Capture: Add the antibody-coated magnetic beads to each well of the digested sample plate. Mix for approximately 60 minutes to allow the antibody to capture both the endogenous FSP peptide and the SIL internal standard.[2]
-
Washing: Place the plate on a magnetic separator to pellet the beads. Discard the supernatant and wash the beads twice with a wash reagent to remove non-specifically bound peptides.[2]
-
Elution: Add 50 µL of an elution buffer (e.g., a low pH solution like 0.1% formic acid) to the beads. Mix to release the captured peptides from the antibodies.[2]
-
Eluate Transfer: Place the plate back on the magnetic separator and carefully transfer the eluate, containing the purified peptides, to a clean 96-well plate for LC-MS/MS analysis.[2]
LC-MS/MS Analysis
-
LC System: An ACQUITY UPLC I-Class System or equivalent.[1]
-
Column: A reverse-phase column suitable for peptide separations, such as a XSelect™ Premier HSS T3 Column (2.1 x 50 mm, 2.5 µm).[1][2]
-
Mobile Phases:
-
LC Gradient: A suitable gradient from low to high organic phase over a short run time (e.g., 2.6-7.5 minutes) is used to separate the target peptide from other components.[2][6]
-
Mass Spectrometer: A Xevo™ TQ Absolute Mass Spectrometer or equivalent triple quadrupole instrument.[1]
-
Ionization: Positive ion Electrospray Ionization (ESI).[6]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the endogenous FSP peptide and its SIL internal standard.
Quantitative Data and Performance
The following tables summarize the typical performance characteristics of LC-MS/MS methods for this compound quantification, primarily derived from serum-based assays. These values serve as a benchmark for the expected performance of the tissue-based method.
Table 1: Assay Performance Characteristics
| Parameter | Typical Value | Source(s) |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.15 ng/mL | [1][8] |
| Upper Limit of Quantification (ULOQ) | 50 ng/mL | [1] |
| Linearity (r²) | > 0.99 | [6] |
| Inter-assay Imprecision (%CV) | < 15% (typically 4-12%) |[1][11] |
Table 2: Example MRM Transitions for FSP Peptide
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Description | Source |
|---|---|---|---|---|
| FSP Peptide | 704.0 | 586.9 | Quantifier | [2] |
| FSP Peptide | 704.0 | 687.4 | Qualifier | [2] |
| FSP-SIL IS | 709.0 | 591.9 | Internal Standard |[2] |
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS quantification of this compound in tissue.
This compound Function as a Prohormone
Caption: Synthesis and processing of this compound to produce thyroid hormones.
References
- 1. waters.com [waters.com]
- 2. lcms.cz [lcms.cz]
- 3. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 4. Measurement of this compound by LC-MS/MS in Serum and Plasma in Presence of Anti-Thyroglobulin Autoantibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labcorp.com [labcorp.com]
- 6. sciex.com [sciex.com]
- 7. Serum this compound evaluation on LC-MS/MS and immunoassay in TgAb-positive patients with papillary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A distributable LC-MS/MS method for the measurement of serum this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Improving the Measurement of Serum this compound With Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
Application Notes and Protocols for Thyroglobulin ELISA Kit Optimization for Serum Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroglobulin (Tg) is a large glycoprotein (B1211001) produced exclusively by the thyroid gland, playing a crucial role in the synthesis and storage of thyroid hormones.[1] Serum Tg levels serve as a valuable biomarker, primarily for the post-operative monitoring of differentiated thyroid carcinoma (DTC).[1][2] Non-detectable serum Tg is expected in patients who have undergone total thyroidectomy and radioiodine ablation.[1] Consequently, detectable Tg levels can indicate the presence of residual or recurrent tumor tissue.[1][2] Elevated Tg concentrations can also be associated with other thyroid disorders such as hyperthyroidism, goiter, and thyroiditis.[1][3]
The accurate quantification of serum Tg is paramount for its clinical utility. The Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for this purpose. However, the complexity of serum as a matrix and the potential for interfering substances necessitate careful optimization of the ELISA protocol. A significant challenge in serum Tg assays is the presence of anti-thyroglobulin autoantibodies (TgAb), which can interfere with the assay and lead to inaccurate results.[1][4][5]
These application notes provide a comprehensive guide for the optimization of a sandwich ELISA for the quantitative determination of this compound in human serum samples. The protocols outlined below will enable researchers to enhance assay sensitivity, specificity, and reliability.
Principle of the Assay
The this compound ELISA is typically a solid-phase sandwich immunoassay. The fundamental steps are as follows:
-
Capture: Wells of a microplate are coated with a monoclonal or polyclonal antibody specific for this compound (capture antibody).
-
Binding: The serum sample is added to the wells. If this compound is present, it will bind to the immobilized capture antibody.
-
Washing: Unbound components of the serum sample are washed away.
-
Detection: A second antibody specific for a different epitope on the this compound molecule, conjugated to an enzyme such as horseradish peroxidase (HRP), is added (detection antibody). This antibody binds to the captured this compound, forming a "sandwich".
-
Washing: Excess, unbound detection antibody is washed away.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The enzyme on the detection antibody catalyzes a reaction that produces a colored product.
-
Signal Measurement: The reaction is stopped, and the absorbance of the colored product is measured using a microplate reader. The intensity of the color is directly proportional to the amount of this compound present in the sample.
Experimental Workflow for this compound ELISA Optimization
Caption: Workflow for the systematic optimization of a this compound ELISA for serum samples.
Detailed Protocols for Optimization
Checkerboard Titration for Optimal Antibody Concentrations
Objective: To determine the optimal concentrations of capture and detection antibodies that provide the best signal-to-noise ratio.
Protocol:
-
Prepare serial dilutions of the capture antibody in a suitable coating buffer (e.g., PBS, pH 7.4).
-
Coat the wells of a 96-well microplate with the different concentrations of capture antibody. For example, use concentrations ranging from 1 µg/mL to 10 µg/mL. Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a standard blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate as described in step 3.
-
Add a known high concentration of this compound standard to half of the wells for each capture antibody concentration and a zero standard (sample diluent only) to the other half. Incubate for 2 hours at room temperature.
-
Wash the plate.
-
Prepare serial dilutions of the HRP-conjugated detection antibody in the blocking buffer. For example, use concentrations from 0.1 µg/mL to 2 µg/mL.
-
Add the different concentrations of the detection antibody to the wells. Incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm.
-
Calculate the signal-to-noise ratio (Absorbance of high standard / Absorbance of zero standard) for each combination of capture and detection antibody concentrations.
Data Presentation:
| Capture Ab (µg/mL) | Detection Ab (µg/mL) | Absorbance (High Std) | Absorbance (Zero Std) | Signal-to-Noise Ratio |
| 2.0 | 0.25 | 1.850 | 0.095 | 19.5 |
| 2.0 | 0.50 | 2.550 | 0.110 | 23.2 |
| 4.0 | 0.25 | 2.100 | 0.105 | 20.0 |
| 4.0 | 0.50 | 2.800 | 0.120 | 23.3 |
Interpretation: Select the antibody concentrations that yield a high signal for the standard and a low signal for the blank, resulting in the highest signal-to-noise ratio.
Optimization of Blocking Buffer
Objective: To minimize non-specific binding of antibodies to the plate surface, thereby reducing background noise.
Protocol:
-
Coat the plate with the optimal capture antibody concentration determined from the checkerboard titration.
-
Prepare different blocking buffers for comparison. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and commercial blocking solutions. Test different concentrations (e.g., 1-5% BSA).
-
Block different sets of wells with each blocking buffer for 1-2 hours at room temperature.
-
Proceed with the ELISA protocol using the optimal detection antibody concentration, testing both a high this compound standard and a zero standard.
-
Compare the signal-to-noise ratios obtained with each blocking buffer.
Data Presentation:
| Blocking Buffer | Absorbance (High Std) | Absorbance (Zero Std) | Signal-to-Noise Ratio |
| 1% BSA in PBS | 2.650 | 0.115 | 23.0 |
| 3% BSA in PBS | 2.580 | 0.090 | 28.7 |
| 5% Non-fat milk | 2.450 | 0.150 | 16.3 |
| Commercial Blocker X | 2.700 | 0.085 | 31.8 |
Interpretation: Choose the blocking buffer that provides the highest signal-to-noise ratio.
Optimization of Incubation Times and Temperatures
Objective: To ensure sufficient time for binding reactions to occur while minimizing assay time.
Protocol:
-
Using the optimized antibody concentrations and blocking buffer, perform the ELISA with varying incubation times and temperatures for the sample, detection antibody, and substrate steps.
-
For example, test sample incubation for 1 hour, 2 hours, or overnight at 4°C, room temperature, or 37°C.[6][7]
-
Similarly, test detection antibody incubation for 30 minutes, 1 hour, or 2 hours at room temperature or 37°C.[7][8]
-
Test substrate incubation for 10, 20, or 30 minutes at room temperature.[8][9]
-
Evaluate the effect of these variations on the standard curve and the overall signal intensity.
Data Presentation:
| Step | Condition | Max Absorbance | EC50 (ng/mL) |
| Sample Incubation | 1 hr @ RT | 2.100 | 15.2 |
| 2 hr @ RT | 2.750 | 12.5 | |
| O/N @ 4°C | 2.850 | 12.0 | |
| Detection Ab Inc. | 30 min @ RT | 2.250 | 14.8 |
| 1 hr @ RT | 2.750 | 12.5 |
Interpretation: Select the conditions that provide a robust signal and a sensitive standard curve within a practical timeframe.
Evaluation of Wash Buffer and Steps
Objective: To effectively remove unbound reagents without disrupting the specific antibody-antigen complexes.
Protocol:
-
Perform the ELISA using the optimized parameters from the previous steps.
-
Compare the results when using different numbers of wash steps (e.g., 3, 4, or 5 washes) after the sample and detection antibody incubations.[8][9]
-
If high background is an issue, consider increasing the Tween-20 concentration in the wash buffer (e.g., from 0.05% to 0.1%).
-
Evaluate the impact on the signal-to-noise ratio.
Protocol for Recovery Study (TgAb Interference)
Objective: To determine if anti-thyroglobulin autoantibodies in serum samples are interfering with the assay.[1][4]
Protocol:
-
Select serum samples that are known to be positive and negative for TgAb.
-
For each sample, prepare three test portions:
-
A: The neat serum sample.
-
B: The serum sample spiked with a known, low concentration of this compound standard.
-
C: The sample diluent spiked with the same concentration of this compound standard as in B.
-
-
Assay all three portions in the optimized ELISA.
-
Calculate the percent recovery using the following formula:
-
% Recovery = [(Tg concentration in B - Tg concentration in A) / Tg concentration in C] x 100
-
Data Presentation:
| Sample ID | TgAb Status | [Tg] in A (ng/mL) | [Tg] in B (ng/mL) | [Tg] in C (ng/mL) | % Recovery |
| Sample 1 | Negative | 5.2 | 14.8 | 10.1 | 95.0 |
| Sample 2 | Positive | <0.5 | 2.1 | 10.1 | 20.8 |
Interpretation: A recovery of 80-120% is generally considered acceptable, indicating minimal interference from TgAb.[4] Low recovery suggests that TgAb in the sample is preventing the detection of this compound.
Logical Flow of Optimization Decisions
Caption: Decision-making flowchart for the optimization of a this compound ELISA protocol.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Ineffective blocking | Optimize blocking buffer (type and concentration).[10] |
| Insufficient washing | Increase the number of wash steps or the detergent concentration in the wash buffer. | |
| Detection antibody concentration too high | Further dilute the detection antibody. | |
| Low Signal | Antibody concentrations too low | Re-run checkerboard titration with higher concentrations. |
| Insufficient incubation times | Increase incubation times for sample or antibodies. | |
| Reagent degradation | Ensure proper storage of all kit components.[9][10] | |
| High Variability | Inconsistent pipetting | Use calibrated pipettes and ensure proper technique. |
| Inadequate plate washing | Ensure all wells are washed uniformly. An automated plate washer is recommended. | |
| Edge effects | Avoid using the outer wells of the plate or ensure proper plate sealing during incubations. | |
| Poor Recovery | Interference from TgAb in serum | This is a known issue. Report the low recovery and consider alternative methods like LC-MS/MS for affected samples. |
Conclusion
A systematically optimized this compound ELISA is essential for obtaining accurate and reproducible results from serum samples. By following these detailed protocols for checkerboard titration, blocking buffer selection, incubation parameter optimization, and interference assessment, researchers can develop a robust assay. The validation of the assay, particularly through recovery studies, is a critical step to ensure that the measurements are reliable for clinical research and diagnostic development.
References
- 1. novamedline.com [novamedline.com]
- 2. Optimization of serum this compound measured at different time points for prognostic evaluation in differentiated thyroid carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors associated with serum this compound levels in a population living in Belarus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISA for this compound in serum: recovery studies to evaluate autoantibody interference and reliability of this compound values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum positive this compound antibodies: an old problem with new questions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. omegadx.com [omegadx.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
Developing a Sensitive Thyroglobulin Assay for Clinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroglobulin (Tg) is a large glycoprotein (B1211001) produced exclusively by the follicular cells of the thyroid gland. It serves as the precursor for the synthesis of thyroid hormones. In clinical research, particularly in the context of differentiated thyroid cancer (DTC), serum Tg levels are a crucial biomarker for monitoring disease recurrence or persistence after thyroidectomy and radioiodine ablation.[1][2] The development of highly sensitive and reliable Tg assays is paramount for accurate patient management and for advancing clinical research in thyroid diseases.
These application notes provide detailed protocols for two major methodologies for sensitive Tg quantification: a sandwich enzyme-linked immunosorbent assay (ELISA) and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method. Both approaches offer high sensitivity, but LC-MS/MS provides a significant advantage in samples containing anti-thyroglobulin autoantibodies (TgAb), which are a common source of interference in immunoassays.[3][4][5]
I. High-Sensitivity Sandwich ELISA for this compound Quantification
The sandwich ELISA is a robust and widely used method for quantifying specific antigens. This protocol outlines the development of a high-sensitivity assay using a pair of monoclonal antibodies specific to human this compound.
Principle
The assay is based on a sandwich format where a capture antibody coated on a microplate binds to the target this compound in the sample. A second, biotinylated detection antibody binds to a different epitope on the captured this compound. The signal is then amplified using a streptavidin-horseradish peroxidase (HRP) conjugate, which catalyzes a colorimetric reaction with a substrate. The intensity of the color is directly proportional to the concentration of this compound in the sample.[6][7]
Key Reagents and Materials
| Reagent/Material | Supplier/Source | Notes |
| Anti-Thyroglobulin Capture Antibody | e.g., Thermo Fisher Scientific (Clone: TG62)[8] | Monoclonal, high affinity |
| Biotinylated Anti-Thyroglobulin Detection Antibody | e.g., R&D Systems (MAB8306) | Monoclonal, specific to a different epitope than the capture Ab |
| Recombinant Human this compound Standard | e.g., Sigma-Aldrich[9] | For standard curve generation |
| Streptavidin-HRP | Various | High-quality conjugate |
| TMB Substrate | Various | Ready-to-use solution |
| Stop Solution (e.g., 1N H₂SO₄) | Various | |
| 96-well Microplates | Nunc MaxiSorp or similar | High protein-binding capacity |
| Wash Buffer (PBS with 0.05% Tween-20) | In-house preparation | |
| Blocking Buffer (PBS with 1% BSA) | In-house preparation | |
| Sample Diluent (PBS with 0.5% BSA, 0.05% Tween-20) | In-house preparation |
Experimental Workflow
Caption: High-Sensitivity Sandwich ELISA Workflow.
Detailed Protocol
-
Plate Coating:
-
Dilute the capture antibody to 2 µg/mL in PBS.
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 300 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Sample and Standard Incubation:
-
Prepare a standard curve by serially diluting the recombinant human this compound standard in Sample Diluent. A typical range would be from 0.1 ng/mL to 50 ng/mL.[3][10]
-
Add 100 µL of standards, controls, and patient serum samples (diluted as necessary in Sample Diluent) to the appropriate wells.[7]
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the plate five times with Wash Buffer.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody to 0.5 µg/mL in Sample Diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the plate five times with Wash Buffer.
-
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate according to the manufacturer's instructions in Sample Diluent.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development and Measurement:
Data Analysis
-
Subtract the average zero standard optical density (O.D.) from all other O.D. values.
-
Plot the O.D. values for the standards against their concentrations and generate a standard curve using a four-parameter logistic (4-PL) curve fit.
-
Calculate the concentration of this compound in the samples by interpolating their O.D. values from the standard curve.
Performance Characteristics
| Parameter | Expected Value | Reference |
| Limit of Detection (LOD) | < 0.1 ng/mL | [6][12] |
| Limit of Quantification (LOQ) | < 0.2 ng/mL | [12] |
| Intra-assay CV | < 10% | [6] |
| Inter-assay CV | < 15% | [6] |
| Recovery | 85-115% | [6] |
II. LC-MS/MS for this compound Quantification in the Presence of Autoantibodies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly specific and sensitive method for this compound quantification that is not susceptible to interference from anti-thyroglobulin autoantibodies.[3][13] This is achieved by digesting the protein into specific peptides and quantifying a unique "signature" peptide. The Stable Isotope Standards and Capture by Anti-Peptide Antibodies (SISCAPA) workflow is a common approach.[3]
Principle
Serum samples are denatured, reduced, and alkylated, followed by tryptic digestion to generate peptides. A stable isotope-labeled internal standard (SIL-IS) peptide corresponding to a unique this compound peptide (e.g., FSPDDSAGASALLR) is added.[3] This signature peptide and its SIL-IS are then specifically enriched using an anti-peptide antibody coupled to magnetic beads. After washing, the peptides are eluted and analyzed by LC-MS/MS. Quantification is based on the ratio of the signal from the endogenous peptide to the SIL-IS.[10][13]
Key Reagents and Materials
| Reagent/Material | Supplier/Source | Notes |
| This compound Signature Peptide (e.g., FSPDDSAGASALLR) | Custom Synthesis | |
| Stable Isotope-Labeled Internal Standard (SIL-IS) Peptide | Custom Synthesis | |
| Anti-Peptide Antibody (specific for signature peptide) | Custom Development or SISCAPA Assay Technologies | |
| Magnetic Beads (e.g., Dynabeads) | Thermo Fisher Scientific | |
| Dithiothreitol (DTT) | Sigma-Aldrich | |
| Iodoacetamide (IAM) | Sigma-Aldrich | |
| Trypsin (sequencing grade) | Promega | |
| Formic Acid | Sigma-Aldrich | LC-MS grade |
| Acetonitrile (B52724) | Sigma-Aldrich | LC-MS grade |
| Certified Reference Material (CRM) for Tg | e.g., BCR-457 | For calibration |
Experimental Workflow
Caption: LC-MS/MS Workflow for this compound Quantification.
Detailed Protocol
-
Sample Preparation:
-
To 100 µL of serum, add 100 µL of a denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.0).
-
Add 10 µL of 100 mM DTT and incubate at 37°C for 1 hour.
-
Add 10 µL of 500 mM IAM and incubate at room temperature for 30 minutes in the dark.
-
Dilute the sample with 800 µL of 100 mM Tris-HCl, pH 8.0.
-
-
Internal Standard Addition and Digestion:
-
Add a known amount of the SIL-IS peptide to each sample.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.[10]
-
Stop the digestion by adding 10 µL of 10% formic acid.
-
-
Immunoaffinity Enrichment (SISCAPA):
-
Couple the anti-peptide antibody to magnetic beads according to the manufacturer's protocol.
-
Add the antibody-coupled beads to the digested sample.
-
Incubate for 2 hours at 4°C with gentle rotation.
-
Wash the beads three times with a wash buffer (e.g., PBS with 0.1% Tween-20) and then three times with water.
-
-
Elution:
-
Elute the bound peptides from the beads using 50 µL of an elution buffer (e.g., 0.1% formic acid in 50% acetonitrile).
-
Dry the eluate in a vacuum centrifuge and reconstitute in 20 µL of 0.1% formic acid for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 reverse-phase LC column.
-
Separate the peptides using a gradient of acetonitrile in water with 0.1% formic acid.
-
Analyze the eluting peptides using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor at least two specific transitions for both the endogenous peptide and the SIL-IS.[10]
-
Data Analysis
-
Integrate the peak areas for the MRM transitions of the endogenous and SIL-IS peptides.
-
Calculate the peak area ratio of the endogenous peptide to the SIL-IS.
-
Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of this compound in the samples from the calibration curve.
Performance Characteristics
| Parameter | Expected Value | Reference |
| Limit of Detection (LOD) | < 0.1 ng/mL | [3][10] |
| Limit of Quantification (LOQ) | 0.15 - 0.5 ng/mL | [14][15] |
| Intra-assay CV | < 10% | [3] |
| Inter-assay CV | < 15% | [3] |
| Linearity (r²) | > 0.99 | [10] |
III. Troubleshooting and Considerations
-
Interference in Immunoassays: The presence of anti-thyroglobulin autoantibodies (TgAb) can lead to falsely low results in sandwich ELISAs.[4][15] Heterophilic antibodies can cause falsely high results.[4][5] It is recommended to screen all samples for TgAb. For TgAb-positive samples, LC-MS/MS is the preferred method.[16]
-
Assay Standardization: It is crucial to use a certified reference material, such as BCR-457, for the calibration of this compound assays to ensure comparability of results between different methods and laboratories.[15][16]
-
Antibody Selection: The choice of monoclonal antibodies is critical for the specificity and sensitivity of the ELISA. Thorough validation of antibody pairs is necessary to ensure they recognize different epitopes and have high affinity.
-
LC-MS/MS Peptide Selection: The signature peptide for LC-MS/MS analysis must be unique to this compound and show good ionization efficiency and fragmentation in the mass spectrometer.
Conclusion
The development of a sensitive and reliable this compound assay is essential for clinical research in thyroid diseases. The choice between a high-sensitivity ELISA and an LC-MS/MS method will depend on the specific research question and the patient population. While ELISA is a cost-effective and high-throughput method, LC-MS/MS provides superior accuracy in the presence of interfering autoantibodies. The protocols and data presented in these application notes provide a comprehensive guide for establishing a robust this compound assay in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound measurement by highly sensitive assays: focus on laboratory challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. endocrine.org [endocrine.org]
- 5. This compound Assay Interferences: Clinical Usefulness of Mass-Spectrometry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Development of a highly sensitive assay for serum this compound using avidin-biotin system and its clinical application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. novamedline.com [novamedline.com]
- 8. This compound Monoclonal Antibody (TG62) (MA1-10594) [thermofisher.com]
- 9. Human this compound ELISA Sigma [sigmaaldrich.com]
- 10. sciex.com [sciex.com]
- 11. omegadx.com [omegadx.com]
- 12. Comparison of Ultrasensitive and Highly Sensitive Assay to Predict Stimulated this compound Levels Using Unstimulated Levels in Differentiated Thyroid Cancer Patients [e-enm.org]
- 13. Improving the Measurement of Serum this compound With Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A distributable LC-MS/MS method for the measurement of serum this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound (Tg) Testing Revisited: Tg Assays, TgAb Assays, and Correlation of Results With Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thyroid.org [thyroid.org]
Measuring Thyroglobulin in Dried Blood Spots: A Tool for Epidemiological Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The use of dried blood spots (DBS) for measuring thyroglobulin (Tg) offers a minimally invasive and cost-effective alternative to traditional venipuncture, making it an ideal method for large-scale epidemiological studies.[1] This approach simplifies sample collection, transportation, and storage, particularly in remote areas.[2][3] this compound, a protein produced by the thyroid gland, serves as a sensitive biomarker for assessing iodine status and monitoring thyroid-related disorders at a population level.[4][5]
This document provides detailed protocols for the measurement of Tg in DBS using both enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with key performance data and workflow visualizations.
Methods Overview
Two primary analytical methods are employed for the quantification of Tg in DBS:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A widely used immunoassay technique that offers a cost-effective and high-throughput platform for Tg measurement.[4][6] Modern ELISA methods have been developed and validated to provide good analytical performance over a wide range of Tg concentrations.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method provides high analytical specificity and sensitivity, and is less susceptible to interferences from anti-thyroglobulin antibodies (Tg-Abs) and heterophile antibodies, which can be a limitation in immunoassays.[1][8][9] The combination of DBS with LC-MS/MS is a promising approach for both clinical and research applications.[10]
Quantitative Performance Data
The following tables summarize the performance characteristics of different Tg DBS assays as reported in various studies.
Table 1: Performance of ELISA-based this compound DBS Assays
| Parameter | Study 1[4] | Study 2[6][7] | Study 3[11] | Study 4[3] |
| Limit of Detection (LOD) | - | 2.4 µg/L | 2.41 µg/L | - |
| Limit of Quantification (LOQ) | - | 5.8 µg/L | 5.62 µg/L | - |
| Intra-assay Variability (%CV) | 7.6 - 12.3% | 7.7 - 8.3% | 6.9 - 10.2% | 6.3% (controls) |
| Inter-assay Variability (%CV) | 7.6 - 16.5% | 11.0 - 11.2% | 9.9 - 19.6% | 14.4% (samples) |
| Correlation with Serum (r) | 0.78 | 0.88 | 0.71 | 0.98 |
Table 2: Stability of this compound in Dried Blood Spots
| Storage Temperature | Duration | Stability | Reference |
| -20°C | 15 weeks | Stable | [4] |
| -20°C | 12 months | Stable | [7] |
| 4°C | 12 months | Stable | [7] |
| -20°C and -50°C | 1 year | Acceptable | [12][13] |
Experimental Protocols
Protocol 1: Sample Collection and Dried Blood Spot Preparation
This protocol outlines the standardized procedure for collecting and preparing DBS samples.[14]
Materials:
-
Sterile lancets
-
Alcohol swabs
-
Gauze pads
-
Drying rack
-
Gas-impermeable zipper bags with desiccant sachets[14]
Procedure:
-
Clean the finger (or heel in infants) with an alcohol swab and allow it to air dry.
-
Puncture the skin with a sterile lancet.
-
Wipe away the first drop of blood with a sterile gauze pad.
-
Allow a large drop of blood to form and apply it directly to the center of a circle on the filter paper card. Ensure the blood soaks through and completely fills the circle.
-
Repeat to fill the desired number of spots.
-
Allow the filter cards to air dry in a horizontal position on a drying rack for at least 4 hours, or overnight, at ambient temperature, protected from direct sunlight and dust.[16]
-
Once completely dry, place the filter card in a gas-impermeable zipper bag with a desiccant sachet for storage and transportation.[14]
-
Store the samples at -20°C or lower for long-term stability.[7][14]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a dried whole-blood spot this compound assay and its evaluation as an indicator of thyroid status in goitrous children receiving iodized salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a New Low-Cost Enzyme-Linked Immunoassay for Serum and Dried Blood Spot this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Development of an enzyme-linked immunosorbent assay for newborns dried blood spot this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. etj.bioscientifica.com [etj.bioscientifica.com]
- 8. 2024.febscongress.org [2024.febscongress.org]
- 9. researchgate.net [researchgate.net]
- 10. Advances in this compound measurement: exploring dried blood spot sampling and mass spectrometry for enhanced clinical utility [boa.unimib.it]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. Assessment of iodine status using dried blood spot this compound: development of reference material and establishment of an international reference range in iodine-sufficient children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Dried Blood Spots - Preparing and Processing for Use in Immunoassays and in Molecular Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for Thyroglobulin Extraction from Thyroid Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroglobulin (Tg) is a large glycoprotein (B1211001) homodimer (~660 kDa) synthesized in the follicular cells of the thyroid gland, where it serves as the precursor for the production of thyroid hormones.[1][2] Its presence in circulation is generally indicative of thyroid tissue activity, and it is a critical biomarker for monitoring the recurrence of differentiated thyroid carcinoma after thyroidectomy.[3][4][5] Accurate and efficient extraction of this compound from thyroid tissue is paramount for a variety of research applications, including structural studies, immunological assay development, and investigations into thyroid hormone biosynthesis.[6][7]
These application notes provide a detailed protocol for the extraction and partial purification of this compound from thyroid tissue, synthesized from established methodologies.
Data Summary
Quantitative data on the yield and purity of this compound extraction can vary depending on the specific methodology and the source of the thyroid tissue. The following table summarizes representative data from a patented extraction process.[8]
| Parameter | Saline Extract (Input) | After Chitosan Precipitation | Final Purified Product (Gel Filtration) |
| Purity | ~65% | - | ~90% |
| Overall Yield | - | - | 89% |
| Concentration | - | 7.6% Solution | - |
Experimental Protocols
This protocol describes a common method for this compound extraction involving saline extraction, homogenization, and purification steps.
Materials and Reagents:
-
Thyroid tissue (e.g., frozen hog thyroid glands)[8]
-
Solid CO2 (dry ice)
-
0.9% NaCl solution (Saline)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Modified RIPA buffer (for total protein extraction, if needed)[9]
-
Protease inhibitor cocktail
-
Centrifuge
-
Homogenizer (e.g., Waring Blendor, Bullet Blender, or bead mill)[8][10][11]
-
Chromatography columns
-
Gel filtration medium (e.g., Sepharose CL-6B or Sephadex G-200)[6][8]
-
Spectrophotometer for protein quantification
Protocol 1: Saline Extraction and Homogenization
-
Tissue Preparation:
-
Start with frozen thyroid glands. To facilitate homogenization, mix the frozen glands with solid CO2 and homogenize in a blender (e.g., a Waring Blendor) to obtain a coarse powder.[8] This step should be performed in a well-ventilated area.
-
-
Saline Extraction:
-
Clarification of the Extract:
-
Centrifuge the saline extract at a high speed (e.g., 12,000 x g for 15 minutes at 4°C) to pellet tissue debris.[11]
-
Carefully collect the supernatant, which contains the crude this compound extract.
-
Protocol 2: Purification of this compound
Further purification is necessary to isolate this compound from other soluble proteins in the extract.
A. Precipitation (Optional Intermediate Step):
-
Selective precipitation can be used to concentrate and partially purify this compound. Methods include adjusting the pH to around 4, which causes precipitation of many proteins including this compound, or using agents like chitosan.[8]
B. Gel Filtration Chromatography:
-
Column Preparation:
-
Prepare a gel filtration chromatography column with a suitable resin, such as Sephadex G-200, which is effective for separating molecules in the size range of this compound (~700,000 Da) from smaller proteins.[8]
-
-
Sample Application and Elution:
-
Apply the clarified saline extract (or the redissolved precipitate from the optional step) to the top of the column.
-
Elute the proteins with an appropriate buffer (e.g., saline solution).
-
Collect fractions and monitor the protein concentration of each fraction using a spectrophotometer at 280 nm.
-
-
Fraction Analysis:
-
This compound, being a large protein, will be among the first proteins to elute from the column.[8]
-
Analyze the collected fractions using SDS-PAGE to assess the purity and identify the fractions containing this compound.
-
Experimental Workflow Diagram
Caption: Workflow for this compound Extraction from Thyroid Tissue.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. wwwn.cdc.gov [wwwn.cdc.gov]
- 3. 2024.febscongress.org [2024.febscongress.org]
- 4. This compound: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 5. Use of this compound as a tumour marker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of human this compound for radioimmunoassay and testing by ultracentrifugal analysis and immunoelectrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The structure of human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3368940A - Process for the isolation and purification of this compound - Google Patents [patents.google.com]
- 9. proteinbiotechnologies.com [proteinbiotechnologies.com]
- 10. nextadvance.com [nextadvance.com]
- 11. scispace.com [scispace.com]
Application Notes: Immunofluorescence Staining of Thyroglobulin in Thyroid Sections
Introduction
Thyroglobulin (Tg) is a large, iodinated glycoprotein (B1211001) dimer synthesized exclusively by the follicular cells of the thyroid gland.[1] It serves as the essential precursor and storage molecule for the production of thyroid hormones, triiodothyronine (T3) and thyroxine (T4).[2][3] Due to its tissue-specific expression, Tg is an indispensable immunohistochemical and immunofluorescent marker.
In clinical pathology, immunodetection of Tg is crucial for the identification of primary and metastatic thyroid carcinomas, particularly papillary and follicular types.[4][5] Staining for Tg helps to confirm the thyroid origin of a metastatic adenocarcinoma of unknown primary.[5] Following thyroidectomy for differentiated thyroid cancer, serum Tg levels are monitored as a tumor marker; its detection via immunofluorescence in tissue biopsies can indicate residual disease or recurrence.[6][7]
This document provides a detailed protocol for the immunofluorescent staining of Tg in formalin-fixed, paraffin-embedded (FFPE) human thyroid tissue sections.
Principle of the Method
This protocol employs an indirect immunofluorescence method. A primary antibody specifically binds to the this compound antigen within the tissue section. Subsequently, a secondary antibody, conjugated to a fluorophore, binds to the primary antibody. When excited by light of a specific wavelength, the fluorophore emits light at a longer wavelength, which is then visualized using a fluorescence microscope. The resulting signal highlights the location and distribution of this compound within the thyroid tissue, which is typically observed in the cytoplasm of follicular cells and within the colloid of the follicular lumen.[5][8]
Quantitative Data Summary
The following table summarizes typical starting concentrations and incubation parameters for immunofluorescence staining of this compound. It is critical for researchers to optimize these parameters for their specific antibodies, tissue samples, and experimental setup.
| Parameter | Recommended Range/Value | Source(s) |
| Tissue Section Thickness | 3–5 µm | [5] |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) with EDTA Buffer (pH 9.0) | [4][5] |
| Primary Antibody Dilution | 1:100 – 1:400 (starting range) | [4][9] |
| Primary Antibody Incubation | 30–60 minutes at Room Temperature OR Overnight (16-20 hours) at 4°C | [4][5][10] |
| Secondary Antibody Incubation | 20–30 minutes at Room Temperature | [5] |
Detailed Experimental Protocol
I. Required Materials
-
Reagents:
-
Xylene
-
Ethanol (100%, 95%, 75%)
-
Deionized Water
-
Antigen Retrieval Buffer (e.g., EDTA Buffer, pH 9.0)
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Blocking Buffer (e.g., PBS with 1-5% Bovine Serum Albumin (BSA) and 0.1% Triton X-100)
-
Primary Antibody: Anti-Thyroglobulin (mouse or rabbit)
-
Secondary Antibody: Fluorophore-conjugated anti-mouse or anti-rabbit IgG
-
Nuclear Counterstain (e.g., DAPI or Hoechst)
-
Anti-fade Mounting Medium
-
-
Equipment:
-
Microscope slides (positively charged)
-
Coplin jars or staining dishes
-
Pressure cooker, steamer, or water bath for HIER
-
Humidified chamber
-
Fluorescence microscope with appropriate filters
-
II. Staining Procedure
A. Deparaffinization and Rehydration
-
Immerse slides in Xylene: 2 changes, 5 minutes each.[5]
-
Immerse in 100% Ethanol: 2 changes, 2 minutes each.[5]
-
Immerse in 95% Ethanol: 1 change, 2 minutes.[5]
-
Immerse in 75% Ethanol: 1 change, 2 minutes.[5]
-
Rinse thoroughly in deionized water for 30 seconds.[5]
B. Antigen Retrieval
-
Pre-heat Antigen Retrieval Buffer to 95-100°C in a pressure cooker or water bath.[5]
-
Immerse slides in the hot buffer and incubate for 15-20 minutes.[5]
-
Allow slides to cool down in the buffer at room temperature for at least 30 minutes.[5]
-
Rinse slides with washing buffer (e.g., PBS) 2 times for 3 minutes each.[5]
C. Blocking
-
Carefully wipe excess buffer from around the tissue section and circle the tissue with a PAP pen.
-
Apply Blocking Buffer to cover the tissue section.
-
Incubate in a humidified chamber for 30-60 minutes at room temperature to block non-specific antibody binding.[11]
D. Primary Antibody Incubation
-
Dilute the anti-Thyroglobulin primary antibody in Blocking Buffer to the optimized concentration (e.g., start with 1:100).[4]
-
Tap off the Blocking Buffer from the slides (do not rinse).
-
Apply the diluted primary antibody to the tissue section.
-
Incubate in a humidified chamber. For optimal results, incubate overnight at 4°C. Alternatively, incubate for 30-60 minutes at room temperature.[4][10]
E. Secondary Antibody Incubation
-
Rinse the slides in washing buffer 3 times for 3 minutes each.[5]
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Note: This step must be performed in the dark to protect the fluorophore.
-
Apply the diluted secondary antibody to the tissue section.
-
Incubate in a humidified chamber (in the dark) for 20-30 minutes at room temperature.[5]
F. Counterstaining and Mounting
-
Rinse the slides in washing buffer 3 times for 3 minutes each in the dark.[5]
-
Apply a nuclear counterstain like DAPI (diluted in PBS) for 5 minutes at room temperature in the dark.
-
Rinse slides one final time with PBS.
-
Apply a drop of anti-fade mounting medium to the tissue section and carefully place a coverslip, avoiding air bubbles.[12]
G. Visualization
-
Store slides flat at 4°C in the dark until ready for imaging.
-
Visualize using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore and counterstain.
-
Expected Result: Positive staining for this compound will appear in the cytoplasm of thyroid follicular cells and within the follicular colloid.[8] The nuclei will be stained by the counterstain (e.g., blue for DAPI).
Visualizations
Experimental Workflow Diagram
Caption: Workflow for immunofluorescence staining of this compound.
This compound Gene Expression Pathway
References
- 1. wwwn.cdc.gov [wwwn.cdc.gov]
- 2. Pathogenesis of this compound - Amerigo Scientific [amerigoscientific.com]
- 3. This compound From Molecular and Cellular Biology to Clinical Endocrinology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genomeme.ca [genomeme.ca]
- 5. fardadazma.com [fardadazma.com]
- 6. This compound: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 7. This compound: MedlinePlus Medical Test [medlineplus.gov]
- 8. [Immunohistochemistry of this compound by indirect immunofluorescence in thyroid cancers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Application Notes: The Use of Recombinant Thyroglobulin as a Standard in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroglobulin (Tg) is a large glycoprotein (B1211001) produced exclusively by the thyroid gland and is the precursor for the synthesis of thyroid hormones. Its measurement in serum is a critical biomarker for the management of differentiated thyroid cancer (DTC) following thyroidectomy and radioiodine ablation. Accurate quantification of Tg is paramount for monitoring disease recurrence or persistence. Traditional immunoassays have historically utilized native this compound (nTg) purified from human cadaveric thyroids as a standard. However, the use of nTg presents challenges, including batch-to-batch variability, potential contamination with other thyroid proteins, and limited availability. Recombinant human this compound (rTg) offers a highly pure, consistent, and readily available alternative for immunoassay standardization, leading to improved assay reliability and reproducibility.
These application notes provide a comprehensive overview of the use of rTg as a standard in various immunoassay platforms, including comparative data against nTg, and detailed protocols for its implementation.
Advantages of Recombinant this compound (rTg) as an Immunoassay Standard
-
High Purity and Consistency: Recombinant production ensures a homogenous protein preparation, free from contaminants often found in native preparations, leading to greater accuracy and lot-to-lot consistency.
-
Enhanced Assay Reliability: The consistent nature of rTg reduces inter-assay and inter-laboratory variability, allowing for more reliable longitudinal monitoring of patients.
-
Availability and Scalability: Recombinant production provides a sustainable and scalable source of this compound, overcoming the limitations of sourcing native protein.
-
Ethical Considerations: The use of rTg eliminates the need for human-derived materials, addressing ethical concerns associated with the use of cadaveric tissues.
Data Presentation: Recombinant vs. Native this compound
The performance of recombinant this compound as a standard is comparable to that of native this compound in immunoassays. Studies have demonstrated a high degree of correlation and similar immunoreactivity between the two.[1]
Immunoreactivity Comparison
A study comparing the immunoreactivity of native and recombinant human this compound against autoantibodies in patient sera showed a correlation coefficient of 0.99 (n=23), indicating very similar antigenic properties.[1]
Calibration Curve Comparison
Calibration curves generated using both native and recombinant this compound in a sandwich chemiluminescent immunoassay demonstrate comparable immunochemical activity.[1]
| Analyte | Standard Type | Detection Method | Correlation |
| This compound | Native vs. Recombinant | Sandwich Chemiluminescent Immunoassay | High[1] |
| This compound Autoantibodies | Native vs. Recombinant coated plates | Fluorescent Immunoassay | r = 0.99[1] |
Linearity of Dilution
The linearity of an ELISA kit using a recombinant this compound standard was assessed by testing samples spiked with a known concentration of this compound and their serial dilutions. The results demonstrate good linearity across the dilution range.[2]
| Sample Matrix | 1:2 Dilution | 1:4 Dilution | 1:8 Dilution | 1:16 Dilution |
| Serum (n=5) | 97-105% | 92-103% | 85-97% | 95-109% |
| EDTA Plasma (n=5) | 88-102% | 82-96% | 88-101% | 85-98% |
| Heparin Plasma (n=5) | 81-95% | 87-104% | 80-99% | 78-94% |
Spike and Recovery
The recovery of recombinant this compound spiked into various sample matrices was evaluated to assess for matrix effects. The results indicate acceptable recovery rates, suggesting minimal interference from the sample matrix.[2]
| Sample Matrix | Spiked Amount (pg/mL) | Measured Amount (pg/mL) | Recovery (%) |
| Serum (n=5) | 1000 | 850-1050 | 85-105 |
| EDTA Plasma (n=5) | 1000 | 880-1080 | 88-108 |
| Heparin Plasma (n=5) | 1000 | 830-1030 | 83-103 |
Assay Precision
The intra-assay and inter-assay coefficients of variation (CV) for a this compound ELISA using a recombinant standard are typically low, indicating good precision.[3]
| Assay Type | Coefficient of Variation (CV) |
| Intra-assay | <10% |
| Inter-assay | <12% |
Experimental Protocols
Protocol 1: Sandwich ELISA for this compound Quantification using a Recombinant Standard
This protocol outlines the steps for a typical sandwich ELISA to quantify this compound in serum or plasma samples using a recombinant this compound standard.
Materials:
-
Recombinant Human this compound (for standard curve)
-
Microplate pre-coated with a capture anti-thyroglobulin antibody
-
Biotinylated detection anti-thyroglobulin antibody
-
Streptavidin-HRP conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Serum/plasma samples
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation:
-
Prepare all reagents, including wash buffer and assay diluent, according to the manufacturer's instructions.
-
Allow all reagents to reach room temperature before use.
-
-
Standard Curve Preparation:
-
Reconstitute the lyophilized recombinant this compound standard to a stock concentration as per the manufacturer's instructions.
-
Perform serial dilutions of the rTg stock solution in assay diluent to create a standard curve. A typical range would be from 0 pg/mL to 2000 pg/mL.[2] For example: 2000, 1000, 500, 250, 125, 62.5, 31.2, and 0 pg/mL.[2]
-
-
Sample Preparation:
-
Centrifuge serum or plasma samples to remove any particulate matter.
-
Dilute samples in assay diluent as required to bring the this compound concentration within the range of the standard curve.
-
-
Assay Procedure:
-
Add 100 µL of each standard, sample, and blank (assay diluent) to the appropriate wells of the pre-coated microplate.
-
Incubate for 1-2.5 hours at room temperature or overnight at 4°C.[3]
-
Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.[3]
-
Aspirate and wash the plate as before.
-
Add 100 µL of the diluted streptavidin-HRP conjugate to each well.
-
Incubate for 30-45 minutes at room temperature.[3]
-
Aspirate and wash the plate as before.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 10-30 minutes at room temperature in the dark.[3]
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm immediately.[3]
-
-
Data Analysis:
-
Subtract the mean absorbance of the blank from the mean absorbance of all standards and samples.
-
Plot the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final concentration.
-
Visualizations
Thyroid Hormone Synthesis Pathway
Caption: A schematic of the thyroid hormone synthesis pathway.
Experimental Workflow: Sandwich ELISA
References
Application Notes: Quantification of Thyroglobulin mRNA in Circulating Tumor Cells
The detection and quantification of thyroglobulin (Tg) messenger RNA (mRNA) in circulating tumor cells (CTCs) represents a significant advancement in the management of differentiated thyroid cancer (DTC). As a highly specific marker for thyroid tissue, this compound is central to post-operative monitoring. However, the utility of serum Tg protein measurements can be compromised by the presence of anti-Tg antibodies in up to 30% of patients.[1] The analysis of Tg mRNA in CTCs offers a direct, antibody-independent method to detect residual or recurrent disease. This "liquid biopsy" approach provides a minimally invasive tool that may precede the detection of relapse by conventional imaging or serum marker studies, holding significant therapeutic and prognostic implications.[2][3][4]
Recent studies have focused on developing sensitive and specific reverse transcription-polymerase chain reaction (RT-PCR) and quantitative real-time PCR (qRT-PCR) assays for this purpose.[5][6][7] While promising, the clinical application requires standardized protocols to address challenges such as the low number of CTCs in peripheral blood and the potential for illegitimate transcription of Tg mRNA in non-thyroid cells.[4][8] These application notes provide a comprehensive overview and detailed protocols for the enrichment of CTCs and the subsequent quantification of Tg mRNA.
Experimental Workflow and Protocols
The overall process for quantifying this compound mRNA from circulating tumor cells involves several critical steps, from sample collection to data analysis. Each stage must be carefully optimized to ensure the accuracy and reproducibility of the results.
Caption: Overall experimental workflow for Tg mRNA quantification in CTCs.
Protocol 1: Blood Sample Collection and Handling
Proper sample collection and immediate processing are crucial to preserve RNA integrity and CTC viability.
-
Collection: Collect 3-10 mL of peripheral blood into appropriate collection tubes.
-
EDTA (purple top) tubes: Store at 4°C and process within 4-6 hours to minimize RNA degradation and changes in cell populations.
-
PAXgene Blood RNA tubes: These tubes contain reagents that stabilize intracellular RNA immediately upon collection, allowing for storage and transport at room temperature for an extended period before processing.[6]
-
-
Storage: If not processed immediately (for EDTA tubes), keep samples at 4°C. Avoid freezing whole blood as this will lyse cells and compromise the ability to enrich for CTCs.
Protocol 2: Circulating Tumor Cell (CTC) Enrichment
CTCs are extremely rare, necessitating an enrichment step to increase their concentration relative to blood cells. Immunomagnetic separation is a widely used technique.[9][10][11]
-
Principle: This method utilizes magnetic beads coated with antibodies targeting epithelial cell surface markers, such as the Epithelial Cell Adhesion Molecule (EpCAM), which is commonly expressed on carcinoma cells but not on hematopoietic cells.[11] Negative depletion methods, using antibodies against leukocyte markers like CD45, can also be employed.[9]
-
Materials:
-
Whole blood sample
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Anti-EpCAM (or other relevant markers) coated magnetic nanoparticles
-
Magnetic separator rack
-
-
Procedure (Positive Selection Example):
-
If using EDTA tubes, dilute the whole blood sample 1:1 with PBS containing 0.1% BSA.
-
Add the anti-EpCAM magnetic beads to the blood sample.
-
Incubate the mixture at room temperature for 30-60 minutes with gentle rotation to allow for antibody-antigen binding.
-
Place the tube in a magnetic separator. Allow the magnetic beads (with bound CTCs) to migrate to the side of the tube. This may take 5-10 minutes.
-
Carefully aspirate and discard the supernatant, which contains red blood cells and leukocytes.
-
Remove the tube from the magnet and resuspend the bead-cell complexes in a wash buffer (e.g., PBS with 0.1% BSA).
-
Repeat the magnetic separation and washing steps 2-3 times to ensure a high purity of captured cells.
-
After the final wash, resuspend the enriched CTC-bead complexes in an appropriate buffer for RNA extraction.
-
Protocol 3: RNA Extraction and cDNA Synthesis
High-quality RNA is essential for sensitive downstream quantification.
-
RNA Extraction:
-
Use a commercial kit optimized for low cell numbers (e.g., RNeasy Micro Kit, Qiagen; or similar).
-
Lyse the enriched CTCs directly in the lysis buffer provided by the kit. This step also inactivates RNases.
-
Follow the manufacturer's protocol for RNA purification, which typically involves binding the RNA to a silica (B1680970) membrane, washing away contaminants, and eluting the pure RNA in a small volume of RNase-free water.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) or a more sensitive fluorometric method (e.g., Qubit).
-
-
cDNA Synthesis (Reverse Transcription):
-
Use a high-capacity cDNA reverse transcription kit.
-
In a typical 20 µL reaction, combine:
-
Total RNA template (e.g., 10 µL of eluate)
-
10X RT Buffer (2 µL)
-
10X RT Random Primers (2 µL)
-
25X dNTP Mix (0.8 µL)
-
MultiScribe™ Reverse Transcriptase (1 µL)
-
Nuclease-free water to final volume.
-
-
Perform the reverse transcription in a thermal cycler with the following typical conditions: 25°C for 10 minutes, 37°C for 120 minutes, and 85°C for 5 minutes to inactivate the enzyme.
-
The resulting cDNA can be stored at -20°C until use in qRT-PCR.
-
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
This step quantifies the amount of Tg mRNA-derived cDNA.
-
Principle: A TaqMan probe-based assay provides high specificity by using a fluorogenic probe that binds to the target sequence between the forward and reverse primers.[6] Alternatively, SYBR Green, a DNA-intercalating dye, can be used.
-
Materials:
-
Procedure:
-
Prepare the qRT-PCR reaction mix. For a single 20 µL reaction:
-
2X TaqMan Master Mix (10 µL)
-
20X Primer/Probe Mix for Tg (1 µL)
-
cDNA template (e.g., 2-4 µL)
-
Nuclease-free water to final volume.
-
-
Run parallel reactions for the reference gene and no-template controls.
-
Perform the amplification in a real-time PCR instrument with typical cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes.
-
Cycling (40 cycles):
-
95°C for 15 seconds (Denaturation)
-
60°C for 60 seconds (Annealing/Extension)
-
-
-
-
Data Analysis:
-
The instrument software will generate amplification plots and calculate the cycle threshold (Ct) value for each reaction.
-
Relative quantification can be performed using the ΔΔCt method, where the Tg mRNA level is normalized to the reference gene and compared across samples.
-
Absolute quantification can be achieved by creating a standard curve using known concentrations of a plasmid containing the Tg target sequence. Results are often expressed as fg/μg of total RNA.[1]
-
Quantitative Data Summary
The detection of Tg mRNA in peripheral blood varies significantly across studies, influenced by patient population and assay sensitivity.[2][3][4][12]
| Patient Cohort | Number of Subjects | Assay Sensitivity | Tg mRNA Detection Rate (%) | Reference |
| DTC with Metastasis | 13 | Normal Sensitivity RT-PCR | 69.2% (9/13) | [2][4] |
| 13 | High Sensitivity RT-PCR | 84.6% (11/13) | [2][4] | |
| DTC, No Metastasis | 137 | Normal Sensitivity RT-PCR | 46.0% (63/137) | [2][4] |
| 137 | High Sensitivity RT-PCR | 81.0% (111/137) | [2][4] | |
| Non-Malignant Thyroid Disease | 85 | Normal Sensitivity RT-PCR | 24.7% (21/85) | [2][4] |
| 85 | High Sensitivity RT-PCR | 71.8% (61/85) | [2][4] | |
| Healthy Controls | 50 | Normal Sensitivity RT-PCR | 18.0% (9/50) | [2][4] |
| 50 | High Sensitivity RT-PCR | 82.0% (41/50) | [2][4] | |
| DTC Patients (Total) | 42 | qRT-PCR (TaqMan) | 100% (42/42) | [6] |
| Healthy Controls | 20 | qRT-PCR (TaqMan) | 100% (20/20) | [6] |
Note: The study by Bojunga et al. highlights that with very high sensitivity, Tg mRNA can be detected in a large proportion of healthy controls, indicating a potential for illegitimate transcription in blood cells and underscoring the importance of quantitative rather than purely qualitative analysis.[2][4] A study using qRT-PCR found significantly higher levels of Tg mRNA in cancer patients compared to healthy subjects (P<0.0001).[6]
Relevant Signaling Pathways
Beyond its role as a precursor for thyroid hormones, this compound itself can activate intracellular signaling pathways that promote cell growth, a process relevant to cancer biology. Tg has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the c-Raf/MEK/ERK cascade, independent of TSH stimulation.[13][14]
References
- 1. Assessment of the utility of measuring this compound mRNA levels by Quantitative Real-Time PCR in the follow-up of differentiated thyroid cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular detection of this compound mRNA transcripts in peripheral blood of patients with thyroid disease by RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular detection of this compound mRNA transcripts in peripheral blood of patients with thyroid disease by RT-PCR | British Journal of Cancer [preview-nature.com]
- 4. Molecular detection of this compound mRNA transcripts in peripheral blood of patients with thyroid disease by RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Detection of Circulating Thyroid Cancer Cells by Reverse Transcription-PCR for Thyroid-stimulating Hormone Receptor and this compound: The Importance of Primer Selection | Semantic Scholar [semanticscholar.org]
- 6. Real-time quantitative PCR measurement of this compound mRNA in peripheral blood of thyroid cancer patients and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative measurement of this compound mRNA in peripheral blood of patients after total thyroidectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of this compound mRNA transcripts in peripheral blood of individuals with and without thyroid glands: evidence for this compound expression by blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diagnostic value of circulating tumor cells in patients with thyroid cancer: a retrospective study of 1478 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for enrichment of circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for Enrichment of Circulating Tumor Cells (CTCs) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Circulating thyroid cancer markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound (Tg) activates MAPK pathway to induce thyroid cell growth in the absence of TSH, insulin and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intrinsic Regulation of Thyroid Function by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application of SISCAPA for Thyroglobulin Enrichment in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of thyroglobulin (Tg) in plasma is crucial for monitoring patients with differentiated thyroid cancer.[1][2][3][4] Traditional immunoassays for Tg are susceptible to interference from anti-thyroglobulin autoantibodies (Tg-AAbs), which can lead to falsely low or undetectable results.[3][5] The Stable Isotope Standards and Capture by Anti-Peptide Antibodies (SISCAPA) technology offers a robust mass spectrometry-based alternative that overcomes this limitation by targeting a specific proteotypic peptide of Tg after proteolytic digestion of the plasma sample.[6][5] This approach effectively eliminates protein-level interferences, enabling sensitive and accurate quantification of Tg.[5][7]
This document provides detailed application notes and protocols for the enrichment of a specific this compound peptide from plasma using the SISCAPA workflow, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Principle of the Method
The SISCAPA method for this compound quantification involves a multi-step process that begins with the denaturation and proteolytic digestion of plasma proteins.[7] This digestion cleaves this compound into smaller peptides, including a unique "proteotypic" peptide that serves as a surrogate for the intact protein.[7] A stable isotope-labeled synthetic version of this target peptide is added to the sample as an internal standard (SIS).[7] Subsequently, magnetic beads coated with a high-affinity anti-peptide antibody are used to specifically capture both the native and the SIS-labeled target peptide.[8][9] After washing to remove non-specifically bound components, the enriched peptides are eluted and analyzed by LC-MS/MS.[8][9] The ratio of the signal from the native peptide to the SIS peptide allows for precise quantification of the original this compound concentration in the plasma sample.[7]
II. Experimental Workflow
The overall experimental workflow for SISCAPA-based this compound enrichment and quantification is depicted below.
Caption: SISCAPA workflow for this compound enrichment and quantification.
III. Quantitative Performance Data
The SISCAPA-LC-MS/MS method for this compound demonstrates high sensitivity and a broad dynamic range. The following table summarizes key quantitative parameters reported in various studies.
| Parameter | Value | Plasma Volume | Reference |
| Limit of Quantification (LOQ) | ~1.18 amol/µL (0.78 ng/mL) | 50 µL | |
| Limit of Quantification (LOQ) | ~1 ng/mL | 200-400 µL | [6] |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 250 µL | [10] |
| Linearity | 0.1 - 50 ng/mL (r² > 0.995) | 250 µL | [10][11] |
| Total Imprecision | ≤9.5% RSD | 250 µL | [10] |
| Total Imprecision | 13.8% at 0.24 ng/mL | 400 µL | [12] |
| Total Imprecision | 6.54% at 0.94 ng/mL | 400 µL | [12] |
IV. Detailed Experimental Protocols
A. Materials and Reagents
-
Plasma samples
-
Stable isotope-labeled (SIS) peptide standard for the this compound proteotypic peptide FSPDDSAGASALLR
-
Anti-FSPDDSAGASALLR peptide antibody-conjugated magnetic beads
-
Denaturation/Reduction Buffer (e.g., 8 M Urea (B33335), 100 mM Tris, 10 mM DTT, pH 8.5)
-
Alkylation Reagent (e.g., 55 mM Iodoacetamide in 100 mM Tris, pH 8.5)
-
Trypsin (MS-grade)
-
Quenching Solution (e.g., Formic Acid)
-
Wash Buffer (e.g., PBS with 0.03% CHAPS)
-
Elution Buffer (e.g., 2% Acetonitrile, 0.5% Formic Acid)
-
96-well plates
-
Magnetic plate separator
B. Protocol for this compound Peptide Enrichment
This protocol is a generalized procedure based on commonly described methods.[8][11] Optimization may be required for specific laboratory conditions and equipment.
-
Sample Preparation and Digestion:
-
Thaw plasma samples on ice.
-
In a 96-well plate, add a defined volume of plasma (e.g., 50-400 µL).
-
Add Denaturation/Reduction Buffer, mix, and incubate at 37°C for 1 hour.
-
Add Alkylation Reagent, mix, and incubate in the dark at room temperature for 30 minutes.
-
Dilute the sample with a suitable buffer (e.g., 100 mM Tris, pH 8.5) to reduce the urea concentration to below 2 M.
-
Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:20 w/w) and incubate at 37°C for 12-16 hours.
-
Quench the digestion by adding formic acid to a final concentration of ~1%.
-
Spike the digested sample with a known amount of the SIS peptide internal standard.
-
-
SISCAPA Enrichment:
-
Add the anti-peptide antibody-coated magnetic beads to each well of the 96-well plate containing the digested sample.
-
Incubate the plate with shaking for 2-4 hours at room temperature to allow for peptide capture.
-
Place the 96-well plate on a magnetic separator to pellet the magnetic beads.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads by resuspending them in Wash Buffer, placing the plate back on the magnetic separator, and aspirating the supernatant. Repeat this wash step 2-3 times.
-
After the final wash, remove all residual wash buffer.
-
-
Elution:
-
Add Elution Buffer to the beads to release the captured peptides.
-
Incubate for 10-15 minutes with occasional mixing.
-
Place the plate on the magnetic separator and carefully transfer the eluate containing the enriched peptides to a clean 96-well plate for LC-MS/MS analysis.
-
C. LC-MS/MS Analysis
The enriched this compound peptide is quantified using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the native and SIS-labeled FSPDDSAGASALLR peptide.
V. Automation
The SISCAPA workflow is amenable to automation using liquid handling robots.[8][9][13] Automation of the sample preparation, enrichment, and elution steps can significantly increase throughput and improve reproducibility, making the assay suitable for large-scale clinical research and drug development studies.[8][9] An automated protocol can process 96 samples in under 30 minutes for the enrichment part of the workflow.[8][9]
VI. Signaling Pathway and Logical Relationships
The application of SISCAPA for this compound measurement is primarily an analytical technique and does not directly interrogate a signaling pathway. However, the logical relationship between the presence of this compound and its clinical interpretation as a tumor marker is critical.
Caption: Logical flow of this compound as a biomarker post-treatment.
References
- 1. Use of this compound as a tumour marker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. butterfly.org.uk [butterfly.org.uk]
- 3. This compound AS A TUMOR MARKER IN DIFFERENTIATED THYROID CANCER – CLINICAL CONSIDERATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. siscapa.com [siscapa.com]
- 6. lcms.cz [lcms.cz]
- 7. Stable isotope standards and capture by anti-peptide antibodies - Wikipedia [en.wikipedia.org]
- 8. chem-agilent.com [chem-agilent.com]
- 9. Automation of a Magnetic Bead Workflow for Protein Biomarker Quantification | Technology Networks [technologynetworks.com]
- 10. waters.com [waters.com]
- 11. waters.com [waters.com]
- 12. Quantitation of this compound in Serum Using SISCAPA and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Thyroglobulin Western Blotting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with low signal during Thyroglobulin Western blot experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems that can lead to weak or no signal in your this compound Western blot.
Q1: Why am I not seeing any bands or only a very faint band for this compound?
A weak or absent signal for this compound can stem from several factors throughout the Western blot workflow. Here's a breakdown of potential causes and solutions:
Troubleshooting Low Signal in this compound Western Blotting
| Category | Potential Cause | Recommended Solution |
| Protein Sample | Insufficient Protein Load: The concentration of this compound in your sample may be too low. | Increase the amount of total protein loaded onto the gel. A typical starting point is 20-40 µg of total protein, but this may need to be optimized.[1] Consider using a positive control, such as a lysate from thyroid tissue, to confirm that the protein can be detected.[2] |
| Protein Degradation: this compound is a large protein and can be susceptible to degradation by proteases. | Always prepare lysates on ice and add a protease inhibitor cocktail to your lysis buffer.[1][3] | |
| Gel Electrophoresis & Transfer | Inefficient Protein Transfer: Due to its large size (~660 kDa), this compound may not transfer efficiently from the gel to the membrane. | Optimize transfer conditions for high molecular weight proteins. This may include using a lower percentage acrylamide (B121943) gel for better separation, extending the transfer time, or increasing the transfer voltage.[4] A wet transfer overnight at a low, constant voltage (e.g., 20-30V) at 4°C is often recommended for large proteins.[4] Adding a small amount of SDS (e.g., 0.01-0.05%) to the transfer buffer can also improve the transfer of large proteins.[4][5] |
| Incorrect Membrane Pore Size: If the pore size of the membrane is too large, smaller proteins may pass through, while very large proteins might not bind efficiently. | For a large protein like this compound, a 0.45 µm pore size PVDF or nitrocellulose membrane is generally suitable.[3] | |
| Antibody Incubation | Suboptimal Primary Antibody Concentration: The concentration of your anti-Thyroglobulin antibody may be too low. | Titrate your primary antibody to determine the optimal concentration. Start with the manufacturer's recommended dilution (often around 1:1000) and test a range of dilutions (e.g., 1:500, 1:2000).[1][6][7] |
| Inactive Primary or Secondary Antibody: Antibodies can lose activity if not stored correctly. | Ensure antibodies are stored at the recommended temperature and have not expired. You can test the activity of your secondary antibody by performing a dot blot.[1][2] | |
| Insufficient Incubation Time: The antibody may not have had enough time to bind to the target protein. | Increase the primary antibody incubation time. An overnight incubation at 4°C is often more effective for detecting low-abundance proteins.[1] | |
| Blocking | Blocking Agent Masking the Epitope: Some blocking agents can mask the epitope on the target protein, preventing the primary antibody from binding. | If using non-fat dry milk, try switching to Bovine Serum Albumin (BSA) or a commercially available protein-free blocking buffer, or vice versa.[1][8] |
| Washing | Excessive Washing: Over-washing the membrane can strip the antibody from the protein. | Reduce the number or duration of wash steps.[2] |
| Detection | Inactive Substrate: The chemiluminescent substrate can lose activity over time. | Use fresh or properly stored substrate. Ensure the substrate has been brought to room temperature before use.[2] |
| Insufficient Substrate Incubation: The substrate may not have been incubated long enough to generate a strong signal. | Increase the incubation time with the substrate according to the manufacturer's instructions. | |
| Incorrect Imaging Settings: The exposure time on the imaging system may be too short. | Increase the exposure time when capturing the image. |
Q2: What is the expected molecular weight of this compound on a Western blot?
This compound is a large glycoprotein (B1211001) with a total molecular mass of approximately 660 kDa. It exists as a dimer, with each subunit being around 330 kDa.[7] Under reducing conditions in SDS-PAGE, you may observe a band at approximately 300-330 kDa.
Experimental Protocols
A detailed protocol for a this compound Western blot is provided below. Please note that optimization of specific steps may be necessary for your particular samples and antibodies.
1. Sample Preparation (from Thyroid Tissue)
-
Excise thyroid tissue and immediately place it in ice-cold PBS.
-
Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a suitable assay (e.g., BCA assay).
-
Mix the desired amount of protein (e.g., 30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
2. SDS-PAGE
-
Load the prepared samples and a molecular weight marker into the wells of a low-percentage (e.g., 6-8%) Tris-glycine polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Equilibrate the gel, PVDF membrane (0.45 µm), and filter papers in transfer buffer. For high molecular weight proteins, consider adding up to 0.05% SDS to the transfer buffer.
-
Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform a wet transfer, for example, overnight at 30V at 4°C or for 2-3 hours at 100V.
4. Immunodetection
-
After transfer, block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-Thyroglobulin antibody diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Signal Detection
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
Visualizations
General Western Blot Workflow
References
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. sinobiological.com [sinobiological.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. bosterbio.com [bosterbio.com]
- 7. This compound (F5O9B) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. bosterbio.com [bosterbio.com]
Technical Support Center: Optimizing Thyroglobulin Mass Spectrometry Sample Preparation
Welcome to the technical support center for thyroglobulin (Tg) mass spectrometry (MS) sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental workflow and achieve accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is mass spectrometry preferred over immunoassays for this compound quantification in some cases?
A1: Mass spectrometry (LC-MS/MS) is often preferred for this compound (Tg) quantification, especially in patients with differentiated thyroid carcinoma, due to its ability to overcome interferences that can plague traditional immunoassays.[1][2] The primary issue with immunoassays is their susceptibility to interference from anti-thyroglobulin autoantibodies (TgAb) and heterophilic antibodies (HA).[3][4][5] TgAb can lead to falsely low or undetectable Tg measurements in immunometric assays (IMAs), while HAs can cause falsely elevated results.[2][3][4][5] Mass spectrometry-based methods circumvent these issues by first digesting all proteins in the sample, including Tg and any interfering antibodies, into smaller peptides.[1][6] A specific, unique peptide from Tg is then selected and measured, ensuring that the quantification is not affected by the presence of these antibodies.[2][6]
Q2: What are the key steps in a typical this compound mass spectrometry sample preparation workflow?
A2: A standard workflow for preparing serum or plasma samples for this compound (Tg) analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) involves several critical steps:
-
Protein Digestion: The complex mixture of proteins in the serum, including Tg and potentially interfering autoantibodies, is enzymatically digested into smaller peptides. Trypsin is the most commonly used enzyme for this purpose.[1][7]
-
Immunoaffinity Enrichment: Due to the low abundance of Tg in serum, a highly specific enrichment step is necessary to isolate the target Tg peptides from the vast number of other peptides in the digest.[1] This is typically achieved using antibodies that specifically bind to a chosen proteotypic Tg peptide.[8][9] This process is often referred to as Stable Isotope Standards and Capture by Anti-Peptide Antibodies (SISCAPA).[10][11][12]
-
Peptide Purification: After enrichment, the captured peptides are washed to remove non-specific binders and then eluted.
-
LC-MS/MS Analysis: The purified peptides are then separated by liquid chromatography and quantified by tandem mass spectrometry.[1]
Q3: Which tryptic peptides of this compound are commonly used for quantification in mass spectrometry assays?
A3: Two of the most commonly targeted proteotypic peptides for the quantification of human this compound are:
The selection of a specific peptide for an assay depends on factors such as its ionization efficiency, chromatographic behavior, and the specificity of the antibody used for enrichment.[13]
Troubleshooting Guides
Issue 1: Low or No Detectable this compound Peptide Signal
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inefficient Protein Digestion | 1. Optimize Digestion Conditions: Ensure the digestion buffer has the optimal pH for trypsin activity (typically pH 7.8-8.0).[7] 2. Denaturation, Reduction, and Alkylation: For complete digestion, especially of a large protein like this compound, it is crucial to first denature the protein (e.g., using 8M urea), reduce disulfide bonds (e.g., with DTT), and then alkylate the free thiols (e.g., with iodoacetamide) to prevent them from reforming.[7][8] 3. Enzyme-to-Protein Ratio: Use an appropriate trypsin-to-protein ratio, typically ranging from 1:20 to 1:100 (w/w).[7][15] 4. Incubation Time and Temperature: Ensure an adequate incubation time (e.g., overnight) at the optimal temperature for trypsin (37°C).[7][15] |
| Poor Peptide Recovery During Enrichment | 1. Antibody Quality: Verify the specificity and binding capacity of the anti-peptide antibody. Consider using a well-characterized, commercially available monoclonal antibody.[14] 2. Incubation Conditions: Optimize the incubation time and temperature for the antibody-peptide binding step. 3. Washing Steps: While necessary to reduce background, overly stringent washing steps can lead to the loss of the target peptide. Optimize the composition and volume of the wash buffers. |
| Peptide Adsorption to Surfaces | 1. Use Low-Binding Consumables: Proteins and peptides can adsorb to plastic surfaces. Utilize low-binding microcentrifuge tubes and pipette tips throughout the sample preparation process.[16] 2. Optimize Sample Matrix: The composition of the sample solvent can influence peptide recovery. The inclusion of a low concentration of a weak acid, like formic acid, can help to reduce adsorption.[16] |
| Ion Suppression in the Mass Spectrometer | 1. Effective Peptide Purification: Ensure the immunoaffinity purification and subsequent washing steps are effective in removing interfering substances from the sample matrix.[1] 2. Chromatographic Separation: Optimize the liquid chromatography method to ensure the this compound peptide is well-separated from other co-eluting species that can cause ion suppression.[1] |
Issue 2: High Variability in this compound Measurements
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Sample Handling | 1. Standardized Protocols: Adhere strictly to a standardized operating procedure for all sample preparation steps.[14] 2. Use of Internal Standards: Incorporate a stable isotope-labeled version of the target peptide as an internal standard at an early stage of the workflow.[2] This will help to correct for variability in digestion, enrichment, and instrument response. |
| Incomplete Protease Digestion | 1. Monitor Digestion Efficiency: If variability is high, it may be beneficial to perform a quality control check on the digestion step. This can be done by analyzing a digest of a standard protein. 2. Fresh Reagents: Ensure that all reagents, particularly the trypsin solution, are fresh and have been stored correctly.[15] |
| Matrix Effects | 1. Evaluate Matrix Effects: Assess the impact of the sample matrix by performing spike-recovery experiments in different individual serum samples.[11] 2. Dilution: If significant matrix effects are observed, consider diluting the sample prior to digestion, although this may impact the limit of quantification. |
Experimental Protocols & Data
Generic In-Solution Tryptic Digestion Protocol
This protocol provides a general guideline for the in-solution digestion of serum proteins for this compound analysis. Optimization may be required for specific experimental conditions.
-
Denaturation and Reduction:
-
To 100 µL of serum, add a denaturing and reducing solution to a final concentration of 8M urea (B33335) and 5mM DTT in a suitable buffer (e.g., 50mM ammonium (B1175870) bicarbonate, pH 7.8).[7]
-
Incubate at 37°C for 1 hour.[7]
-
-
Alkylation:
-
Add iodoacetamide (B48618) to a final concentration of 15mM.[8]
-
Incubate in the dark at room temperature for 30-60 minutes.[8]
-
-
Dilution and Digestion:
-
Quenching the Digestion:
-
Stop the digestion by adding formic acid to a final concentration of 1%.[7]
-
Comparative Data: Immunoassay vs. Mass Spectrometry
The following table summarizes the key differences in performance between immunoassays and mass spectrometry for this compound quantification, particularly in the presence of anti-thyroglobulin autoantibodies (TgAb).
| Feature | Immunoassay (IMA) | Mass Spectrometry (LC-MS/MS) |
| Principle | Antibody-based detection of intact protein | Direct detection of a specific tryptic peptide |
| Interference from TgAb | High susceptibility, often leading to falsely low results[2][3] | Resistant to interference as antibodies are digested[1][2] |
| Interference from HA | Susceptible, can cause falsely elevated results[3][4][5] | Not susceptible |
| Limit of Quantification (LOQ) | Can be very low (e.g., <0.1 ng/mL)[1] | Typically in the range of 0.15 - 0.5 ng/mL[9][14] |
| Harmonization between Labs | Can show significant variability between different assay kits | Generally shows good agreement between different laboratories and methods[13][17] |
Visualizations
Caption: Overview of the this compound mass spectrometry sample preparation workflow.
Caption: The immunoaffinity enrichment process for isolating this compound peptides.
References
- 1. Improving the Measurement of Serum this compound With Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound Assay Interferences: Clinical Usefulness of Mass-Spectrometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 8. Quantification of this compound, a Low-abundance Serum Protein, by Immunoaffinity Peptide Enrichment and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of this compound by LC-MS/MS in Serum and Plasma in Presence of Anti-Thyroglobulin Autoantibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. lcms.cz [lcms.cz]
- 12. waters.com [waters.com]
- 13. First steps towards harmonization of LC-MS/MS this compound assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A distributable LC-MS/MS method for the measurement of serum this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
how to reduce non-specific binding in thyroglobulin ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in thyroglobulin (Tg) ELISA experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What is non-specific binding and how does it affect my this compound ELISA results?
Non-specific binding refers to the attachment of antibodies or other proteins to the well surface of an ELISA plate in a random, unintended manner, rather than through the specific antigen-antibody interaction being measured.[1][2] This can lead to a high background signal, which obscures the true results, reduces the assay's sensitivity and accuracy, and can lead to false positives.[1][3]
2. I am observing high background in my this compound ELISA. What are the common causes and how can I troubleshoot this?
High background in an ELISA can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies or other proteins, contributing to high background levels.[1][3] Ensure that all wells are completely filled and aspirated during each wash step.[4][5] Increasing the number of wash cycles or including a short soaking step can also be beneficial.[2][3]
-
Ineffective Blocking: The blocking buffer's role is to cover all unoccupied binding sites on the plate to prevent the detection antibody from binding non-specifically.[1][2] If blocking is incomplete, high background can occur.[6] Consider optimizing the blocking buffer type, concentration, and incubation time.[1][6]
-
Antibody Concentration Too High: Using primary or secondary antibody concentrations that are too high can lead to non-specific binding.[2][6][7] It is crucial to optimize the concentrations of both antibodies.
-
Incubation Times and Temperatures: Longer incubation times or higher temperatures can sometimes increase non-specific interactions.[1][8] Optimizing these parameters by, for example, incubating at a lower temperature for a longer period, might improve specificity.[1]
-
Contaminated Reagents: Ensure all buffers and reagents are fresh and properly prepared to avoid contamination that could contribute to high background.[1][5]
3. Which blocking buffer is best for my this compound ELISA?
There is no single "best" blocking buffer, as the ideal choice depends on the specific antibodies and sample matrix being used.[9] Common blocking agents include:
-
Bovine Serum Albumin (BSA): A widely used protein-based blocker.[1]
-
Casein or Non-fat Dry Milk: Another common protein-based blocker, though some formulations can interfere with certain antibodies.[1][10] Casein is often a good alternative when high background is observed with other blockers.[11]
-
Protein-Free Blockers: These contain non-protein compounds and can be useful for minimizing cross-reactivity seen with protein-based blockers.[11]
-
Detergents (e.g., Tween-20): Often included in wash buffers at low concentrations (e.g., 0.01-0.1%) to help disrupt weak, non-specific interactions.[1][2][6] However, detergents are not typically recommended as the sole blocking agent.[9]
It is recommended to empirically test a few different blocking buffers to determine the one that provides the best signal-to-noise ratio for your specific assay.
4. How can I optimize the washing steps to reduce non-specific binding?
Optimizing the washing protocol is a critical step in reducing background signal.[1][3][4] Key parameters to consider are:
-
Wash Volume: The wash volume should be sufficient to cover the entire well surface, typically at least the coating volume.[3][4] A common recommendation is 300 µl per well for a 96-well plate.[3][4]
-
Number of Wash Cycles: The typical number of washes is three, but this may need to be optimized.[3][4] Increasing the number of washes can help reduce background, but excessive washing might also strip away specifically bound molecules.[1][3]
-
Aspiration: Ensure that the aspiration step effectively removes all the wash buffer from the wells, as residual buffer can contribute to high background.[4] The aspiration height is a critical parameter to calibrate.[4]
-
Detergent in Wash Buffer: Adding a mild detergent like Tween-20 to the wash buffer can help minimize non-specific binding.[1][6]
Data Presentation
Table 1: Troubleshooting Guide for High Background in this compound ELISA
| Potential Cause | Recommended Action | Quantitative Parameter to Optimize |
| Ineffective Blocking | Test different blocking agents (e.g., BSA, Casein, Protein-free blockers). Optimize blocking time and concentration.[1][6] | Blocking buffer concentration (e.g., 1-5% BSA). Incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C). |
| Insufficient Washing | Increase the number of wash cycles. Increase wash volume. Add a soaking step. Add detergent to the wash buffer.[2][3][4] | Number of washes (e.g., 3-5 cycles). Wash volume (e.g., 300-400 µL/well). Tween-20 concentration (e.g., 0.05-0.1%). |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to find the optimal concentration.[2][6] | Antibody dilution factor (e.g., 1:1000, 1:5000, 1:10000). |
| Sub-optimal Incubation | Optimize incubation times and temperatures for antibody and substrate steps.[1][12] | Incubation time (e.g., 1-2 hours at RT, or overnight at 4°C). Temperature (e.g., 4°C, Room Temperature, 37°C).[8][13] |
| Contaminated Reagents | Prepare fresh buffers and reagents.[1][5] | N/A |
Experimental Protocols
Protocol 1: Optimizing Blocking Buffer
-
Plate Coating: Coat a 96-well ELISA plate with this compound antigen according to your standard protocol.
-
Blocking: After washing the coated plate, add different blocking buffers to designated rows or columns. For example:
-
Rows A-B: 1% BSA in PBS
-
Rows C-D: 5% Non-fat dry milk in PBS
-
Rows E-F: A commercial protein-free blocking buffer
-
Rows G-H: PBS only (negative control for blocking)
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the plate according to your standard protocol.
-
Antibody Incubation: Proceed with your standard primary and secondary antibody incubation steps.
-
Detection: Add the substrate and stop solution, then read the absorbance.
-
Analysis: Compare the signal-to-noise ratio for each blocking buffer. The optimal buffer will yield a low background in the negative control wells and a high signal in the positive control wells.
Protocol 2: Optimizing Wash Steps
-
Assay Setup: Set up your this compound ELISA as you normally would, up to the first washing step after the primary antibody incubation.
-
Varying Wash Cycles:
-
Rows A-B: Perform 2 wash cycles.
-
Rows C-D: Perform 3 wash cycles (your standard).
-
Rows E-F: Perform 4 wash cycles.
-
Rows G-H: Perform 5 wash cycles.
-
-
Varying Soak Time (on a separate plate):
-
Rows A-B: No soak time.
-
Rows C-D: 30-second soak with wash buffer during each wash.
-
Rows E-F: 1-minute soak with wash buffer during each wash.
-
-
Detection and Analysis: Complete the remaining steps of your ELISA protocol and compare the background signals for each wash condition.
Visualizations
Caption: Troubleshooting workflow for this compound ELISA, highlighting key optimization points.
Caption: Diagram illustrating the difference between specific and non-specific binding in ELISA.
References
- 1. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 2. biocompare.com [biocompare.com]
- 3. biocompare.com [biocompare.com]
- 4. bosterbio.com [bosterbio.com]
- 5. assaygenie.com [assaygenie.com]
- 6. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. mybiosource.com [mybiosource.com]
- 8. Are Elisa Kits affected by temperature during use? - Blog [jg-biotech.com]
- 9. bosterbio.com [bosterbio.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. ELISA Buffers and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 12. assaygenie.com [assaygenie.com]
- 13. corning.com [corning.com]
addressing matrix effects in thyroglobulin LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during thyroglobulin (Tg) analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?
A1: The "matrix" refers to all components in a biological sample (e.g., serum, plasma) other than the target analyte, this compound.[1] These components include proteins, lipids, salts, and other endogenous substances.[1] Matrix effects occur when these co-eluting molecules interfere with the ionization of the target Tg peptides in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[1][2] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of the quantitative analysis.[3]
Q2: Why is addressing matrix effects critical for accurate this compound quantification?
A2: this compound is a low-abundance protein in serum, making its accurate measurement susceptible to interferences. Matrix effects can lead to erroneous quantification, potentially resulting in incorrect clinical interpretations, especially when monitoring patients for differentiated thyroid carcinoma recurrence.[4] Failure to properly address these effects can lead to poor method performance, including diminished accuracy, precision, and sensitivity.[3]
Q3: What are the primary causes of matrix effects in this compound LC-MS/MS assays?
A3: The primary causes of matrix effects in this compound LC-MS/MS assays include:
-
Ion Suppression: Co-eluting matrix components can compete with the target Tg peptides for ionization, reducing the efficiency of analyte ion formation.[2]
-
Interference from Endogenous Components: High-abundance proteins, phospholipids, and salts in the sample matrix can interfere with the analysis.[3]
-
Sample Preparation Inadequacies: Insufficient removal of interfering substances during sample preparation can exacerbate matrix effects.[5]
-
Chromatographic Co-elution: If the chromatographic method does not adequately separate the target Tg peptides from matrix components, the likelihood of ion suppression or enhancement increases.[6]
Q4: How can a stable isotope-labeled (SIL) internal standard help compensate for matrix effects?
A4: A SIL internal standard is a version of the target analyte (in this case, a this compound-specific peptide) where some atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N).[7] This standard is added to the sample at a known concentration early in the workflow. Since the SIL internal standard is chemically almost identical to the analyte, it co-elutes and experiences similar matrix effects.[7] By calculating the ratio of the analyte's signal to the internal standard's signal, any signal suppression or enhancement can be effectively normalized, leading to more accurate and precise quantification.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound LC-MS/MS analysis.
| Problem | Potential Cause | Recommended Solution |
| Poor Signal Intensity / High Ion Suppression | Inefficient ionization due to matrix components. | Optimize sample preparation to remove interfering substances (e.g., use immunoaffinity enrichment).[5][8] Consider using a mobile phase modifier like DMSO to enhance ionization.[9] |
| High salt or phospholipid concentration in the sample. | Implement a robust sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[5] | |
| Suboptimal ionization source parameters. | Regularly tune and calibrate the mass spectrometer, and optimize ion source settings (e.g., temperature, gas flows).[5][10] | |
| Inconsistent Results / Poor Reproducibility | Variable matrix effects between different patient samples. | Ensure the use of a suitable stable isotope-labeled internal standard to compensate for sample-to-sample variations in matrix effects.[3] |
| Inconsistent sample preparation. | Automate the sample preparation workflow to minimize manual errors and improve consistency.[11] | |
| Column contamination or degradation. | Regularly flush the column with appropriate solvents and use a guard column to protect the analytical column.[12] | |
| Peak Tailing or Splitting | Column contamination or blockage. | Flush the column according to the manufacturer's instructions or replace it if necessary.[12] |
| Incompatibility between the sample solvent and the mobile phase. | Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.[12] | |
| Shift in Retention Time | Changes in mobile phase composition. | Prepare fresh mobile phase and ensure accurate composition.[12] |
| Insufficient column equilibration between injections. | Increase the column equilibration time to at least 10 column volumes.[12] | |
| Column aging. | Replace the analytical column if retention times continue to shift despite other troubleshooting efforts. |
Quantitative Data Summary
The following tables summarize key performance metrics for this compound LC-MS/MS assays, highlighting the effectiveness of different strategies in mitigating matrix effects.
Table 1: Comparison of Matrix Effects with and without Internal Standard Compensation
| Individual Serum Sample | Matrix Effect (Peak Area) | Matrix Effect (Analyte:Internal Standard Response Ratio) |
| 1 | 79% | 96% |
| 2 | 85% | 98% |
| 3 | 92% | 101% |
| 4 | 98% | 103% |
| 5 | 104% | 105% |
| 6 | 88% | 99% |
| RSD | <9% | <4% |
| Data adapted from a study utilizing a SISCAPA workflow, demonstrating that a stable isotope-labeled internal standard significantly reduces the variability in matrix effects across different samples.[7] |
Table 2: Assay Performance Characteristics
| Parameter | Performance | Reference |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [7] |
| Linearity (r²) | > 0.995 | [13] |
| Intra-assay Imprecision (%CV) | ≤ 13.5% | [13] |
| Inter-assay Imprecision (%CV) | ≤ 11.99% | [13] |
| Total Reproducibility and Repeatability (%RSD) | ≤ 9.5% | [7] |
Experimental Protocols
Key Experiment: Immunoaffinity Enrichment of this compound Peptides (SISCAPA Workflow)
This protocol outlines the major steps for the Stable Isotope Standards and Capture by Anti-Peptide Antibodies (SISCAPA) workflow, a highly effective method for reducing matrix effects in this compound analysis.
-
Sample Preparation:
-
Transfer 250 µL of serum to a 96-well collection plate.
-
-
Denaturation and Reduction:
-
Add 100 µL of a denaturant and reducing agent (e.g., 10% w/v deoxycholate, 0.015 M TCEP in 0.2 M Trizma™ Base).
-
Mix the samples at 800 rpm for 40 minutes at 37 °C.
-
-
Internal Standard Spiking:
-
Add 30 µL of the stable isotope-labeled internal standard (e.g., 0.05 ng/mL FSP-¹⁵N ¹³C₆ SIL) and mix.
-
-
Digestion:
-
Add 50 µL of 10 mg/mL Trypsin in 0.2 M Trizma™ Base.
-
Mix at 800 rpm for 30 minutes at 37 °C.
-
Quench the digestion by adding 25 µL of a protease inhibitor cocktail and mix for 10 minutes.[7]
-
-
Immunoaffinity Capture:
-
Washing:
-
Place the plate on a magnetic rack to immobilize the beads.
-
Wash the beads twice with 250 µL of wash reagent to remove non-specifically bound components.[7]
-
-
Elution:
Visualizations
Caption: this compound LC-MS/MS analysis workflow.
Caption: Troubleshooting logic for matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of this compound by LC-MS/MS in Serum and Plasma in Presence of Anti-Thyroglobulin Autoantibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gmi-inc.com [gmi-inc.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Quantification of this compound, a Low-abundance Serum Protein, by Immunoaffinity Peptide Enrichment and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A distributable LC-MS/MS method for the measurement of serum this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. google.com [google.com]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 13. sciex.com [sciex.com]
impact of pre-analytical variables on thyroglobulin measurement
A robust understanding of pre-analytical variables is critical for the accurate measurement of thyroglobulin (Tg), a key biomarker in the management of differentiated thyroid cancer. This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Tg measurement experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common pre-analytical variables that can affect this compound (Tg) measurement?
A1: The most significant pre-analytical variables impacting Tg measurement include:
-
Presence of Anti-thyroglobulin Antibodies (TgAb): TgAb can interfere with Tg immunoassays, often leading to falsely low or undetectable Tg levels, particularly in immunometric assays (IMAs).[1][2][3]
-
Heterophile Antibodies (HABs): These antibodies can cause falsely elevated Tg results by cross-linking the capture and detection antibodies in an immunoassay.[4][5][6]
-
Sample Collection and Handling: Improper specimen collection, such as using incorrect blood collection tubes or experiencing delays in processing, can affect sample integrity.[7][8][9]
-
Sample Storage and Stability: The duration and temperature of sample storage before analysis can significantly alter Tg concentrations.[10][11][12] Repetitive freeze-thaw cycles are also detrimental.[8][11]
-
Hemolysis, Lipemia, and Icterus: While the direct impact on Tg assays can vary, grossly hemolyzed, lipemic, or icteric samples may interfere with the analytical process.[7][13]
-
Biotin (B1667282) (Vitamin B7) Interference: High doses of biotin supplements can interfere with streptavidin-biotin-based immunoassays, potentially leading to falsely depressed Tg results.[7][8]
Q2: How do Anti-thyroglobulin Antibodies (TgAb) interfere with Tg measurement?
A2: TgAb are autoantibodies that bind to Tg. In "sandwich" immunometric assays (IMAs), which are commonly used, the presence of TgAb can mask the epitopes on the Tg molecule where the assay's capture and signal antibodies are meant to bind. This prevents the formation of the "sandwich" complex, leading to a lower or undetectable signal and a falsely low Tg reading.[1][3][14] In contrast, competitive radioimmunoassays (RIAs) may sometimes show falsely elevated Tg levels in the presence of TgAb.[3][15] Due to this significant potential for interference, it is recommended to measure TgAb for all samples undergoing Tg testing.[1][16]
Q3: What is heterophile antibody (HAB) interference and how can it be identified?
A3: Heterophile antibodies are human antibodies that can bind to the animal-derived antibodies used in immunoassays.[4][17] In a Tg immunoassay, HABs can bridge the capture and detection antibodies in the absence of Tg, leading to a false-positive signal and an erroneously high Tg measurement.[5][18] This interference should be suspected if the Tg results are inconsistent with the clinical picture.[4][18] Identification methods include:
-
Serial Dilutions: If HAB interference is present, serially diluting the sample will often yield non-linear and unexpected results.[16][18]
-
Heterophile Blocking Tubes (HBT): Re-measuring the sample after incubation in a tube containing blocking agents that bind to the interfering HABs can show a significant decrease in the Tg concentration if HABs were the cause of the initial high reading.[4][5][16]
-
Alternative Assay Methods: Measuring Tg using a different method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is not susceptible to antibody interference, can help confirm or rule out HAB interference.[5][6][16]
Troubleshooting Guides
Issue 1: Unexpectedly Low or Undetectable this compound (Tg) in a Patient Sample
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Anti-thyroglobulin Antibody (TgAb) Interference | 1. Measure TgAb levels in the sample.[1][16] 2. If TgAb are present, consider re-testing the sample using an assay method less prone to this interference, such as LC-MS/MS.[5][16] | A positive TgAb result strongly suggests interference. LC-MS/MS should provide a more accurate Tg value. |
| Improper Sample Storage | 1. Review the sample storage conditions (temperature and duration).[10][11][12] 2. Check for evidence of multiple freeze-thaw cycles.[8][11] | If storage conditions were suboptimal, the Tg concentration may have degraded. A fresh sample collection is recommended. |
| High-Dose Biotin Therapy | Inquire about the patient's use of high-dose biotin supplements (>5mg/day).[7] It is recommended that no sample be taken for at least 8 hours after the last biotin administration.[7] | If the patient is taking high-dose biotin, a new sample should be collected after a suitable washout period. |
Issue 2: Unexpectedly High this compound (Tg) Result
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Heterophile Antibody (HAB) Interference | 1. Perform a serial dilution of the sample and re-measure Tg.[16][18] 2. Treat the sample with a heterophile blocking reagent and re-measure Tg.[4][5][16] 3. Measure Tg using an alternative method like LC-MS/MS.[5][6][16] | Non-linear dilution results, a significant drop in Tg after blocking treatment, or an undetectable Tg by LC-MS/MS would confirm HAB interference.[5][16][18] |
| Recent Thyroid Gland Manipulation | Verify if the sample was collected shortly after procedures such as a fine-needle aspiration biopsy or radioiodine therapy, which can cause a transient elevation in Tg levels.[8] | If so, a new sample should be drawn after an appropriate time interval (e.g., at least 6 weeks after 131I treatment).[8] |
Quantitative Data Summary
Table 1: Impact of Storage Conditions on this compound and Anti-Thyroglobulin Antibody Immunoreactivity
| Storage Condition | Duration | Change in Tg | Change in TgAb |
| Room Temperature | 8 hours | No significant change | No significant change |
| Refrigerated (4-10°C) | 48 hours | Up to +23% | Up to -16% |
| Frozen (-17 to -20°C) | 4 weeks | Up to -21% | Up to -31% |
Data adapted from a study on the effect of sample storage.[10]
Table 2: Effect of Anti-Thyroglobulin Antibodies (Anti-Tg) on Measured this compound (Tg) using an Immunoradiometric Assay (IRMA)
| Standard Tg Concentration | Anti-Tg Concentration | Measured Tg Concentration (mean +/- SD) |
| 23.5 ng/mL | 0 U/mL | 24.5 +/- 0.1 ng/mL |
| 23.5 ng/mL | 25 U/mL | 11.8 +/- 0.4 ng/mL |
| 23.5 ng/mL | 50 U/mL | 7.7 +/- 0.1 ng/mL |
| 23.5 ng/mL | 100 U/mL | 4.5 +/- 0.4 ng/mL |
| 62.5 ng/mL | 0 U/mL | 65.9 +/- 0.7 ng/mL |
| 62.5 ng/mL | 25 U/mL | 36.3 +/- 0.2 ng/mL |
| 62.5 ng/mL | 50 U/mL | 23.7 +/- 0.7 ng/mL |
| 62.5 ng/mL | 100 U/mL | 14.0 +/- 0.0 ng/mL |
Data from a study evaluating the influence of Anti-Tg on Tg measurement.[2]
Experimental Protocols
Protocol 1: Assessment of Heterophile Antibody Interference
Objective: To determine if an unexpectedly high Tg result is due to heterophile antibody (HAB) interference.
Methodology:
-
Serial Dilution:
-
Prepare several dilutions of the patient serum (e.g., 1:2, 1:4, 1:10) using a Tg-free diluent.
-
Measure the Tg concentration in each dilution using the immunoassay.
-
Calculate the expected Tg concentration for each dilution based on the initial undiluted result.
-
Interpretation: A lack of linearity (i.e., the measured concentrations are significantly different from the expected concentrations) suggests interference.[16][18]
-
-
Heterophile Blocking Tube (HBT) Treatment:
-
Obtain commercially available heterophile blocking tubes.
-
Aliquot the patient serum into both a plain tube and an HBT.
-
Incubate according to the manufacturer's instructions.
-
Measure the Tg concentration in both the treated and untreated aliquots.
-
Interpretation: A significant decrease (>20-50%) in the Tg concentration in the HBT-treated sample compared to the untreated sample is indicative of HAB interference.[4][5][16]
-
Protocol 2: Proper Specimen Collection and Handling for Tg Measurement
Objective: To ensure the collection of a high-quality specimen suitable for accurate Tg analysis.
Methodology:
-
Patient Preparation: For accurate comparison to normal values, a fasting morning serum sample is recommended.[7] If the patient is on high-dose biotin therapy, sample collection should be delayed for at least 8 hours after the last dose.[7]
-
Specimen Collection:
-
Specimen Processing:
-
Storage and Transport:
Visualizations
Caption: Recommended workflow for specimen handling.
References
- 1. Clinical implications of anti-thyroglobulin antibody measurement before surgery in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Anti-thyroglobulin Antibody on the Measurement of this compound using the Immunoradiometric Assay. [e-enm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Phantoms in the assay tube: heterophile antibody interferences in serum this compound assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Assay Interferences: Clinical Usefulness of Mass-Spectrometry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Assay Interferences: Clinical Usefulness of Mass-Spectrometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. monobind.com [monobind.com]
- 8. wwwn.cdc.gov [wwwn.cdc.gov]
- 9. thyroidlab.org [thyroidlab.org]
- 10. The effect of sample storage on the reliability of this compound and this compound-antibody measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of this compound and this compound Antibody Assay Performance on the Differential Classification of DTC Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. mayocliniclabs.com [mayocliniclabs.com]
- 17. dchlab.testcatalog.org [dchlab.testcatalog.org]
- 18. False Positives in this compound Determinations Due to the Presence of Heterophile Antibodies: An Underrecognized and Consequential Clinical Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. geisingermedicallabs.com [geisingermedicallabs.com]
Technical Support Center: Overcoming Heterophile Antibody Interference in Thyroglobulin (Tg) Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate heterophile antibody (HAb) interference in thyroglobulin (Tg) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What are heterophile antibodies (HAbs) and how do they interfere with Tg immunoassays?
A: Heterophile antibodies are human antibodies that can bind to the immunoglobulins of other species, such as the mouse antibodies commonly used in immunoassays.[1][2] In a typical sandwich immunoassay for Tg, HAbs can cross-link the capture and detection antibodies in the absence of Tg, mimicking the signal generated by the analyte and leading to a falsely elevated result.[2][3] This type of interference is the most common.[2] In rare cases, HAbs can also block the binding of the assay antibodies to Tg, causing a falsely low or negative result.[2]
Q2: What are the clinical implications of HAb interference in Tg assays?
A: Falsely elevated Tg levels due to HAb interference can lead to misinterpretation of patient results, potentially resulting in unnecessary diagnostic procedures and treatments, such as radioiodine therapy, for suspected cancer recurrence.[4][5][6] Conversely, falsely low results could mask a true recurrence of the disease.[7] Therefore, identifying and mitigating HAb interference is crucial for accurate patient management.
Q3: When should I suspect HAb interference in my Tg assay?
A: HAb interference should be suspected when there is a discordance between the Tg measurement and the clinical picture of the patient.[5][8] For example, an unexpectedly high Tg level in a patient with no other signs of disease recurrence should raise suspicion.[3] Other indicators include a lack of expected change in Tg levels after clinical intervention or inconsistent results between different immunoassay platforms.[4][6]
Q4: What are the primary strategies to detect and overcome HAb interference?
A: The main strategies include:
-
Using Heterophile Blocking Agents: Incorporating commercial blocking reagents into the assay diluent or using specialized heterophile blocking tubes (HBTs) to neutralize HAbs.[2][4][9]
-
Performing Serial Dilutions: Analyzing serial dilutions of the patient sample. A non-linear relationship between the measured Tg concentration and the dilution factor suggests interference.[3][10]
-
Utilizing an Alternative Assay Method: Re-testing the sample with a different immunoassay platform or a method less susceptible to HAb interference, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][10][11]
Troubleshooting Guide
This section provides a step-by-step guide to troubleshoot suspected HAb interference.
Step 1: Initial Assessment and Identification of Discrepant Results
If you observe a Tg result that is inconsistent with the patient's clinical status, the first step is to perform a systematic investigation.
Troubleshooting Workflow for Suspected HAb Interference
Caption: A workflow diagram illustrating the steps to detect and confirm heterophile antibody interference in Tg assays.
Step 2: Experimental Protocols for Interference Investigation
Here are detailed protocols for the key experiments to investigate HAb interference.
Protocol 1: Serial Dilution
This method assesses the linearity of the Tg measurement upon dilution.
-
Sample Preparation: Prepare a series of dilutions of the patient serum sample (e.g., 1:2, 1:4, 1:8) using the assay-specific diluent.
-
Assay Performance: Measure the Tg concentration in the neat (undiluted) sample and each dilution according to the immunoassay manufacturer's instructions.
-
Data Analysis:
-
Calculate the expected Tg concentration for each dilution by dividing the neat concentration by the dilution factor.
-
Compare the measured Tg concentrations with the expected concentrations.
-
A significant deviation from linearity (e.g., >20% difference between measured and expected values) suggests the presence of interference.[7][12]
-
Protocol 2: Use of Heterophile Blocking Tubes (HBTs)
This protocol uses a commercial product to neutralize HAbs.
-
Sample Pre-treatment:
-
Assay Performance: Measure the Tg concentration in both the treated and untreated samples using the same immunoassay.
-
Data Analysis: A significant decrease in the Tg concentration in the HBT-treated sample compared to the untreated sample indicates HAb interference.[12] A reduction of over 20% is often considered significant.[7][12]
Protocol 3: Measurement with an Alternative Method (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a reference method as it is not susceptible to HAb interference.[10][11]
-
Sample Analysis: Send the patient sample to a reference laboratory for Tg measurement by a validated LC-MS/MS method.
-
Result Comparison: Compare the Tg result from the LC-MS/MS assay with the result from the initial immunoassay. A significantly lower or undetectable Tg level by LC-MS/MS confirms the presence of HAb interference in the original immunoassay.[11][13]
Data on HAb Interference and Mitigation
The prevalence of HAb interference in Tg assays is estimated to be between 1.5% and 3%.[5][14] The following table summarizes the effectiveness of different mitigation strategies.
| Mitigation Strategy | Principle of Action | Reported Efficacy | Reference |
| Heterophile Blocking Tubes (HBTs) | Contain specific antibodies that bind to and neutralize HAbs in the sample. | Can block 75-100% of heterophile interferences. In one study, HBT treatment resulted in a significant drop in Tg levels in interfering samples, with many falling to undetectable levels. | [2] |
| Serial Dilution | Interference effects often do not change linearly with dilution, unlike the analyte concentration. | Non-linear dilution is a strong indicator of interference. In a study of samples with suspected HAb interference, 31 out of 34 showed non-linear dilution. | [2][4] |
| Alternative Assay (LC-MS/MS) | Directly measures a specific peptide of Tg after protein digestion, eliminating antibody-based detection. | Considered the gold standard for resolving HAb interference. In cases of confirmed HAb interference, LC-MS/MS typically yields undetectable or significantly lower Tg values compared to immunoassays. | [11][13] |
Mechanism of HAb Interference and Blocking
The following diagram illustrates how HAbs can cause false-positive results in a sandwich immunoassay and how blocking agents can mitigate this interference.
Mechanism of HAb Interference and Mitigation
Caption: The mechanism of HAb interference leading to false positives and its prevention by blocking agents.
References
- 1. meridianbioscience.com [meridianbioscience.com]
- 2. academic.oup.com [academic.oup.com]
- 3. False diagnosis of recurrent thyroid carcinoma: the importance of testing for heterophile antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Phantoms in the assay tube: heterophile antibody interferences in serum this compound assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. This compound, Interference Interpretation - Logan Health Medical Center Laboratory Test Catalog [logan.testcatalog.org]
- 8. researchgate.net [researchgate.net]
- 9. Blocking Reagents | IVD/OEM Materials and Reagents | Merck [merckmillipore.com]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. This compound Assay Interferences: Clinical Usefulness of Mass-Spectrometry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 13. endocrine.org [endocrine.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving the Functional Sensitivity of Thyroglobulin Immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thyroglobulin (Tg) immunoassays. Our goal is to help you improve the functional sensitivity of your assays and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: What is functional sensitivity in the context of this compound immunoassays, and why is it important?
A1: Functional sensitivity, also known as the limit of quantitation (LOQ), is the lowest concentration of this compound that can be reliably and accurately measured with a pre-defined level of precision, typically a coefficient of variation (CV) of 20%.[1] It is a critical parameter in the management of differentiated thyroid cancer (DTC) as highly sensitive assays are needed to detect minimal residual or recurrent disease after thyroidectomy.[2] Second-generation Tg immunoassays have improved functional sensitivities, often as low as 0.1 ng/mL or lower.[3]
Q2: What is the most common interference in this compound immunoassays?
A2: The most significant and common source of interference in this compound immunoassays is the presence of anti-thyroglobulin autoantibodies (TgAb) in patient samples.[4][5][6] TgAb can cause falsely low or undetectable Tg levels in immunometric assays (IMAs), which are the most common type of assay used.[5][7][8] This interference can mask the presence of recurrent or persistent disease in DTC patients.[9] It is estimated that TgAb is present in 25% to 30% of DTC patients.[4][5]
Q3: How can I detect and mitigate interference from anti-thyroglobulin autoantibodies (TgAb)?
A3: It is recommended to measure TgAb in every sample tested for Tg.[5][8][10] If TgAb is present, several strategies can be employed:
-
Use of Alternative Assay Methodologies: For TgAb-positive samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method as it is not affected by TgAb interference.[3][7][10] Historically, radioimmunoassays (RIA) were also used, although they have their own limitations.[4][6]
-
Specimen Pre-treatment: Novel methods are being developed that involve pre-treating the sample to dissociate the Tg-TgAb complex before measurement, allowing for more accurate Tg quantification.[4][7][11]
-
Serial Monitoring: For longitudinal monitoring, it is crucial to use the same assay method consistently for a given patient to ensure that any observed changes in Tg levels are due to the patient's clinical status and not assay variability.[4][10][12]
Q4: What are other potential sources of interference in Tg immunoassays?
A4: Besides TgAb, other substances can interfere with Tg immunoassays, including:
-
Heterophilic antibodies: These are human anti-animal antibodies (e.g., human anti-mouse antibodies - HAMA) that can be present in patients exposed to animal antigens.[8][9] They can cause falsely elevated results by cross-linking the capture and detection antibodies in sandwich immunoassays.[7][9]
-
Biotin (B1667282) (Vitamin B7): High levels of biotin can interfere with assays that use streptavidin-biotin binding for signal generation, potentially leading to falsely low results in sandwich assays.[13]
-
Assay-related factors: Lack of standardization between different commercial assays can lead to variability in results.[10] It is recommended to use assays calibrated against the CRM457 standard.[4]
Troubleshooting Guides
Issue 1: Unexpectedly Low or Undetectable this compound Levels in a Patient with Suspected Recurrence
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Anti-thyroglobulin antibody (TgAb) interference | 1. Measure TgAb levels in the patient sample using a sensitive immunoassay.[5][8][10] 2. If TgAb is positive, re-test the sample using an alternative method not affected by TgAb, such as LC-MS/MS.[3][7][10] | An LC-MS/MS assay should provide a more accurate Tg concentration, potentially revealing detectable Tg levels that were masked in the immunoassay. |
| Low functional sensitivity of the assay | 1. Review the functional sensitivity (LOQ) of your current Tg immunoassay.[1][14] 2. Consider switching to a second-generation high-sensitivity Tg immunoassay with a lower LOQ (e.g., ≤ 0.1 ng/mL).[2][3] | A more sensitive assay may be able to detect very low levels of Tg that were below the detection limit of the previous assay. |
| Suboptimal sample handling | 1. Review sample collection, processing, and storage procedures. Ensure adherence to the assay manufacturer's instructions. | Proper sample handling will ensure the integrity of the this compound protein and prevent degradation. |
Issue 2: Falsely Elevated this compound Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Heterophilic antibody interference | 1. Perform a serial dilution of the sample. The presence of heterophilic antibodies often results in non-linear dilution.[8][9] 2. Pre-treat the sample with heterophile antibody blocking reagents.[7][8] 3. Re-test the sample with an alternative assay platform.[7] | A significant decrease in Tg concentration after treatment with blocking reagents or non-linear dilution suggests heterophilic antibody interference. |
| Assay cross-reactivity | 1. Review the specificity of the antibodies used in the immunoassay. | Ensure the antibodies are highly specific to this compound and do not cross-react with other proteins. |
Quantitative Data Summary
Table 1: Comparison of Functional Sensitivity (LOQ) for Different this compound Assay Methodologies
| Assay Methodology | Typical Functional Sensitivity (LOQ) | Reference |
| First-Generation Immunoassays | ~0.9 ng/mL | [14] |
| Second-Generation High-Sensitivity Immunoassays (hsTg-IMA) | ≤ 0.1 - 0.36 ng/mL | [3][14][15] |
| Radioimmunoassay (RIA) | Variable, often poorer than second-generation IMAs | [4] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | ~0.2 - 0.5 ng/mL | [3][10][12] |
Table 2: Impact of Anti-Thyroglobulin Antibodies (TgAb) on Different Assay Types
| Assay Type | Effect of TgAb Presence | Reference |
| Immunometric Assay (IMA) | Falsely low or undetectable Tg | [5][7][8] |
| Radioimmunoassay (RIA) | Falsely high or low Tg | [4][6] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | No significant interference | [3][7][10] |
Experimental Protocols & Visualizations
Protocol 1: Detection of Heterophilic Antibody Interference
-
Serial Dilution:
-
Prepare a series of dilutions of the patient serum (e.g., 1:2, 1:4, 1:8) using a suitable diluent as specified by the assay manufacturer.
-
Measure the Tg concentration in each dilution.
-
Calculate the expected concentration for each dilution based on the initial measurement.
-
A significant deviation from the expected linear response suggests the presence of interfering substances like heterophilic antibodies.[8][9]
-
-
Use of Heterophile Blocking Tubes (HBT):
-
Aliquot the patient sample into two tubes: one standard tube and one HBT.
-
Incubate the samples according to the HBT manufacturer's instructions.
-
Measure the Tg concentration in both the treated and untreated samples.
-
A significant reduction in the Tg concentration in the HBT-treated sample is indicative of heterophilic antibody interference.[7][8]
-
Caption: Workflow for identifying heterophilic antibody interference.
Protocol 2: General Workflow for this compound Testing with Interference Check
-
Initial Sample Analysis:
-
Result Interpretation and Reflex Testing:
-
Longitudinal Monitoring:
Caption: Decision workflow for Tg testing and interference management.
References
- 1. Evaluation of the highly sensitive Roche this compound II assay and establishment of a reference limit for this compound-negative patient samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Improving the Measurement of Serum this compound With Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. myadlm.org [myadlm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. IETG - Overview: Interference Evaluation Heterophile, this compound Tumor Marker, Serum [mayocliniclabs.com]
- 9. dchlab.testcatalog.org [dchlab.testcatalog.org]
- 10. thyroid.org [thyroid.org]
- 11. Advancing Immunoassay Precision: A Novel Preanalytical Method for Enhancing this compound Measurement in the Presence of Tg Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. evexiadiagnostics.com [evexiadiagnostics.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Redefining functional sensitivity of this compound assay on Immulite platform: implications in thyroid cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
dealing with discordant results between different thyroglobulin assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discordant results between different thyroglobulin (Tg) assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of discordant results between different this compound (Tg) assays?
A1: Discordant results between different Tg assays are primarily caused by interfering substances in the patient's serum and inherent differences in assay methodologies. The most common interferences are from anti-thyroglobulin autoantibodies (TgAb) and heterophile antibodies.[1][2][3][4] TgAb can lead to falsely low or undetectable Tg levels in immunometric assays (IMAs), while heterophile antibodies can cause falsely elevated results.[2][4] Additionally, variations in assay sensitivity, the use of different calibrators, and the heterogeneity of TgAb can contribute to discrepancies between assays.[5]
Q2: How do anti-thyroglobulin antibodies (TgAb) interfere with Tg measurement?
A2: Anti-thyroglobulin antibodies (TgAb) are present in 20-30% of patients with differentiated thyroid carcinoma.[1] In "sandwich" immunometric assays (IMAs), which are commonly used, TgAb can bind to the Tg molecule, masking the epitopes where the assay's capture and detection antibodies are supposed to bind. This "bridging" effect prevents the formation of the sandwich complex, leading to a falsely low or undetectable Tg reading, which can mask the presence of residual or recurrent disease.[3][6] The degree of interference is variable and does not always correlate with the TgAb concentration.[1]
Q3: What are heterophile antibodies and how do they affect Tg assays?
A3: Heterophile antibodies are human antibodies that can bind to the animal-derived antibodies used in immunoassays.[4] In a sandwich immunoassay, heterophile antibodies can bridge the capture and detection antibodies in the absence of Tg, leading to a false-positive signal and a falsely elevated Tg concentration.[2][4] This can be mistaken for residual or recurrent disease. While assay manufacturers often include blocking agents to minimize this interference, they are not always completely effective.[4]
Q4: What is the difference between immunometric assays (IMAs), radioimmunoassays (RIAs), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for Tg measurement?
A4:
-
Immunometric Assays (IMAs): These are the most common type of assay and include enzyme-linked immunosorbent assays (ELISAs). They use a "sandwich" format with two antibodies that bind to different sites on the Tg molecule. IMAs are generally sensitive but are susceptible to interference from TgAb (falsely low results) and heterophile antibodies (falsely high results).[2][7]
-
Radioimmunoassays (RIAs): These are competitive assays where a radiolabeled Tg competes with the patient's Tg for binding to a limited amount of antibody. RIAs are generally less affected by TgAb interference than IMAs, but they may still show some interference and have lower sensitivity.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method directly measures a specific peptide fragment of the Tg molecule after enzymatic digestion of the serum proteins.[9][10] This process eliminates interference from antibodies, making it a more accurate method for patients with positive TgAb.[11][12]
Q5: When should I suspect interference in my Tg assay?
A5: Interference should be suspected in the following scenarios:
-
Discordant results between different Tg assay methods.[1]
-
A Tg result that is inconsistent with the clinical picture or other imaging findings (e.g., undetectable Tg in a patient with evidence of disease).[13][14]
-
The presence of anti-thyroglobulin antibodies (TgAb).[2]
-
Unexpectedly high Tg levels in a patient with no other signs of disease, which could suggest heterophile antibody interference.[2][4]
Troubleshooting Guides
Issue: Discordant Results Between Two Different Immunoassays
This guide provides a systematic approach to troubleshooting discordant results obtained from two different immunometric assays for this compound.
Troubleshooting Workflow
Caption: Workflow for troubleshooting discordant this compound assay results.
Experimental Protocols
1. Measurement of Anti-Thyroglobulin Antibodies (TgAb)
-
Principle: A solid-phase enzyme-linked immunosorbent assay (ELISA) is used to detect and quantify TgAb in serum.
-
Methodology:
-
Microplate wells are coated with purified human this compound.
-
Patient serum is added to the wells. If TgAb is present, it will bind to the coated Tg.
-
After incubation and washing, an enzyme-conjugated secondary antibody that binds to human IgG is added.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
The intensity of the color is proportional to the amount of TgAb in the sample and is measured using a microplate reader.
-
Results are compared to a standard curve to determine the concentration of TgAb.
-
2. This compound Measurement by LC-MS/MS
-
Principle: This method provides a direct measurement of Tg, avoiding antibody interference.
-
Methodology:
-
Protein Digestion: Serum proteins, including Tg and any interfering antibodies, are denatured and then digested into smaller peptides using an enzyme such as trypsin.[9][10]
-
Peptide Enrichment: A specific "signature" peptide unique to Tg is isolated from the complex mixture of peptides using techniques like immunoaffinity capture.[9]
-
LC Separation: The enriched peptides are separated using liquid chromatography.
-
MS/MS Detection: The separated peptides are ionized and analyzed by a tandem mass spectrometer, which identifies and quantifies the signature Tg peptide based on its specific mass-to-charge ratio.[9][10]
-
3. Investigation of Heterophile Antibody Interference
-
Methodology 1: Serial Dilution
-
Prepare serial dilutions of the patient serum (e.g., 1:2, 1:4, 1:8) with a protein-based diluent.
-
Measure the Tg concentration in each dilution using the immunoassay.
-
If heterophile antibodies are present, a non-linear relationship between the measured Tg concentration and the dilution factor will be observed.
-
-
Methodology 2: Use of Heterophile Blocking Tubes/Reagents
-
Treat an aliquot of the patient serum with a commercially available heterophile antibody blocking reagent or in a heterophile blocking tube (HBT).[15][16] These reagents contain immunoglobulins that bind to and neutralize the interfering heterophile antibodies.[13]
-
Measure the Tg concentration in the treated and untreated serum samples.
-
A significant decrease in the Tg concentration after treatment indicates the presence of heterophile antibody interference.
-
4. Review of Assay Differences
-
Compare the technical specifications of the two assays, paying close attention to:
-
Calibrator Standardization: Ensure both assays are calibrated against the same reference material (e.g., CRM-457).
-
Antibody Specificity: The monoclonal or polyclonal antibodies used in the assays may recognize different epitopes on the Tg molecule.
-
Analytical Sensitivity and Functional Sensitivity: Differences in the lower limit of detection can lead to discrepancies, especially at low Tg concentrations.
-
Issue: Undetectable this compound in a Patient with Suspected Recurrence
This guide addresses the critical issue of unexpectedly low or undetectable Tg levels in patients where there is clinical suspicion of recurrent or persistent differentiated thyroid cancer.
Troubleshooting Workflow
Caption: Troubleshooting workflow for undetectable Tg with clinical suspicion of disease.
Experimental Protocols
1. Measurement of Anti-Thyroglobulin Antibodies (TgAb)
-
Refer to the protocol in the previous section.
2. This compound Measurement by LC-MS/MS
-
Refer to the protocol in the previous section.
3. This compound Recovery Assay
-
Principle: This assay assesses for interference by "spiking" a patient's serum sample with a known amount of Tg and measuring how much of the added Tg is "recovered" by the assay.
-
Methodology:
-
Divide the patient serum sample into two aliquots.
-
To one aliquot, add a known concentration of purified Tg (the "spiked" sample). The other aliquot remains un-spiked.
-
Measure the Tg concentration in both the spiked and un-spiked samples using the immunoassay .
-
Calculate the percent recovery using the following formula:
-
% Recovery = ([Tg in spiked sample] - [Tg in un-spiked sample]) / [Expected concentration of added Tg] * 100
-
-
A recovery of less than 70-80% suggests the presence of interfering substances, most commonly TgAb.[10]
-
4. Consideration of Alternative Markers and Imaging
-
In cases where Tg remains undetectable despite evidence of interference or strong clinical suspicion, it is crucial to rely on other diagnostic modalities. This includes:
-
Serial TgAb measurements: A rising trend in TgAb levels can be a surrogate marker for disease recurrence.
-
Neck Ultrasonography: High-resolution ultrasound to detect local recurrence.
-
Other Imaging Modalities: Such as CT scans, MRI, or PET scans, depending on the clinical scenario.
-
Data Presentation
Table 1: Comparison of this compound Assay Methodologies
| Feature | Immunometric Assay (IMA) | Radioimmunoassay (RIA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Sandwich Assay | Competitive Binding | Direct measurement of a signature peptide |
| Sensitivity | High | Moderate | Moderate to High |
| TgAb Interference | High (falsely low results)[1][2] | Low to Moderate[8] | None[11][12] |
| Heterophile Ab Interference | Moderate (falsely high results)[2][4] | Low | None |
| Throughput | High | Low | Moderate |
| Primary Use | TgAb-negative patients | Historically for TgAb-positive patients | Gold standard for TgAb-positive patients[11] |
Table 2: Interpretation of this compound Recovery Assay Results
| Percent Recovery | Interpretation | Recommended Action |
| > 80% | No significant interference detected. | Report the original Tg result. |
| 70% - 80% | Equivocal. Possible minor interference. | Interpret with caution. Consider re-testing with an alternative method if clinically indicated. |
| < 70% | Significant interference present. The Tg result is unreliable and likely falsely low.[10] | Report the Tg result as "unreliable due to interference." Recommend re-measurement with an interference-resistant method like LC-MS/MS. |
References
- 1. This compound: MedlinePlus Medical Test [medlineplus.gov]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. omegadx.com [omegadx.com]
- 4. This compound recovery test of sera containing elevated levels of anti-thyroglobulin antibodies [inis.iaea.org]
- 5. waters.com [waters.com]
- 6. novamedline.com [novamedline.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. wwwn.cdc.gov [wwwn.cdc.gov]
- 9. sciex.com [sciex.com]
- 10. Improving the Measurement of Serum this compound With Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. meridianbioscience.com [meridianbioscience.com]
- 15. scantibodies.com [scantibodies.com]
- 16. Heterophile Antibody Interferent Screen | MLabs [mlabs.umich.edu]
Technical Support Center: Longitudinal Monitoring of Thyroglobulin (Tg)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quality control measures for the longitudinal monitoring of thyroglobulin (Tg).
Frequently Asked Questions (FAQs)
Q1: Why is longitudinal monitoring of Tg crucial in thyroid cancer management?
A1: Following the treatment of differentiated thyroid cancer, serum Tg measurement is a critical tool for monitoring for recurrent or persistent disease.[1] Since this compound is produced almost exclusively by thyroid cells, its levels should be undetectable after total thyroidectomy and radioiodine ablation.[2] Monitoring Tg levels over time allows for the early detection of disease recurrence, with rising levels of unstimulated Tg potentially indicating progressive disease.[3] Consistent use of the same assay is essential for accurately tracking subtle changes that may signal disease progression.[4]
Q2: What are the primary sources of interference in Tg assays?
A2: The two main sources of interference in Tg immunoassays are anti-thyroglobulin antibodies (TgAb) and heterophile antibodies (HAb).[5][6] TgAb are present in approximately 20-25% of thyroid cancer patients and can lead to falsely low or undetectable Tg levels in immunometric assays (IMAs).[5][7] Conversely, HAb can cause falsely elevated Tg results.[8][9][10][11]
Q3: How does the presence of TgAb affect Tg measurement by different assay types?
A3: TgAb interference is a significant challenge for Tg immunoassays. In immunometric assays (IMAs), TgAb can block the binding sites for the assay antibodies, leading to falsely low results.[7][12] While radioimmunoassays (RIAs) were thought to be more resistant, they can also be affected, sometimes resulting in falsely elevated Tg concentrations.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is less susceptible to TgAb interference because it directly measures a peptide fragment of the Tg molecule after protein digestion.[1][2]
Q4: What is "functional sensitivity" and why is it important for Tg assays?
A4: Functional sensitivity is the lowest concentration of Tg that can be reliably measured with a certain level of precision, typically a 20% coefficient of variation (CV).[13][14][15] It is a crucial parameter for modern Tg assays, as the ability to detect very low concentrations of Tg (e.g., <1.0 ng/mL) is essential for monitoring patients for disease recurrence, especially without TSH stimulation.[1][15] Highly sensitive assays can have functional sensitivities of ≤0.1 µg/L.[4]
Q5: Why is it recommended to use the same Tg assay for longitudinal monitoring of a patient?
A5: It is critical to use the same manufacturer's Tg assay for longitudinal monitoring due to inter-assay variability.[1][4] Different assays can yield significantly different Tg values for the same sample, even when standardized against the same reference material.[1] Sticking to the same assay ensures that observed changes in Tg levels are due to the patient's clinical status and not analytical variations, allowing for more reliable interpretation of trends.[4]
Q6: What is reflex testing for Tg?
A6: Reflex testing is a strategy where the choice of Tg assay is determined by the patient's TgAb status.[1] Typically, a sample is first screened for TgAb. If TgAb are negative, a sensitive immunometric assay (IMA) is used to measure Tg. If TgAb are positive, the sample is "reflexed" to an assay less prone to interference, such as LC-MS/MS or a radioimmunoassay (RIA).[1][16]
Troubleshooting Guides
Problem 1: Discordant Tg results between different assays.
-
Question: We sent a patient sample to two different labs, and the Tg results are significantly different. Why did this happen and which result should we trust?
-
Answer: Discrepancies between Tg assays are common due to differences in assay design, antibody specificity, and calibration.[1][4] It is strongly recommended to use a single laboratory and the same assay for longitudinal monitoring to avoid such confusion. If you must compare results, consider the assay methodologies (e.g., IMA vs. LC-MS/MS) and the patient's TgAb status. For TgAb-positive patients, results from an LC-MS/MS assay are generally considered more reliable.[5][6]
Problem 2: Unexpectedly high Tg level in a TgAb-negative patient with no clinical evidence of disease.
-
Question: A patient with no other signs of recurrence has a surprisingly high Tg level, but is negative for TgAb. What could be the cause?
-
Answer: This scenario could be due to interference from heterophile antibodies (HAb).[8][10][11] HAb can cause falsely elevated results in immunometric assays.[9] To investigate this, you can request the laboratory to perform a dilution study or re-test the sample using a heterophile antibody blocking agent.[8][10] If HAb interference is confirmed, the true Tg level is likely much lower or undetectable.
Problem 3: Undetectable Tg in a TgAb-positive patient with clinical signs of recurrence.
-
Question: A patient has clear imaging evidence of recurrent thyroid cancer, but their Tg level is undetectable. They are positive for TgAb. Is the Tg result reliable?
-
Answer: In the presence of TgAb, an undetectable Tg result from an immunometric assay (IMA) is not reliable and may be falsely low.[7][12][17] This is a classic example of TgAb interference. The recommended course of action is to re-measure Tg using an LC-MS/MS-based assay, which is not affected by TgAb in the same way.[1]
Problem 4: A patient's TgAb status changed from positive to negative. How does this affect Tg monitoring?
-
Question: A patient who was previously TgAb-positive is now testing as TgAb-negative. Can we now switch to a standard Tg IMA?
-
Answer: A change in TgAb status can occur, but it's important to proceed with caution. The disappearance of TgAb can be a good prognostic sign. However, different TgAb assays have varying sensitivities and specificities.[2] A change in TgAb status might necessitate a re-baselining of the patient's Tg levels.[1] It may be prudent to measure Tg by both IMA and LC-MS/MS for a period to ensure consistency before relying solely on the IMA.
Data Presentation
Table 1: Comparison of this compound (Tg) Assay Methodologies
| Feature | Immunometric Assays (IMAs) | Radioimmunoassays (RIAs) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Two-site "sandwich" immunoassay | Competitive immunoassay | Direct measurement of Tg-specific peptides after enzymatic digestion |
| Functional Sensitivity | High (can be ≤0.1 ng/mL)[4] | Suboptimal (e.g., 0.5 µg/L)[1] | Variable, but improving (can be as low as 0.02 ng/mL)[16] |
| TgAb Interference | Falsely low results[5][7] | Can cause falsely high or low results[1][5] | Resistant to in-vitro interference[5][6] |
| HAb Interference | Falsely high results[8][9] | Less common | No interference |
| Throughput | High, easily automated | Low, labor-intensive | Moderate, requires specialized equipment |
| Primary Use | TgAb-negative patients[1] | Historically for TgAb-positive patients | TgAb-positive patients and troubleshooting[1] |
Table 2: Troubleshooting Common Issues in Tg Measurement
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly High Tg | Heterophile antibody (HAb) interference[8][10][11]; Incomplete thyroid remnant ablation; Disease recurrence. | Re-test with HAb blocking agent; Perform serial dilutions; Correlate with clinical findings and imaging. |
| Unexpectedly Low/Undetectable Tg | Anti-thyroglobulin antibody (TgAb) interference[7][12]; Successful treatment; "Hook effect" (very rare with modern assays). | Measure TgAb; Re-test with LC-MS/MS if TgAb positive; Correlate with clinical findings and imaging. |
| High Inter-lab Variability | Different assay methods used[1][4]; Lack of assay standardization. | Use the same laboratory and assay for longitudinal monitoring. |
| Fluctuating Tg Levels | Changes in TSH levels; Assay imprecision at low concentrations. | Monitor TSH levels alongside Tg; Ensure consistent sample handling and timing of blood draws. |
Experimental Protocols
Protocol 1: Assessment of Heterophile Antibody Interference using a Blocking Agent
-
Objective: To determine if an unexpectedly high Tg result is due to heterophile antibody (HAb) interference.
-
Materials: Patient serum sample, heterophile blocking tubes (HBT) or a specific blocking reagent.
-
Procedure:
-
Aliquot the patient serum into two tubes.
-
To one tube, add the HAb blocking reagent according to the manufacturer's instructions. The other tube will serve as the untreated control.
-
Incubate both samples as per the blocking reagent's protocol.
-
Measure the Tg concentration in both the treated and untreated samples using the same immunometric assay.
-
-
Interpretation: A significant drop in the Tg concentration in the treated sample compared to the untreated sample indicates the presence of HAb interference.[8][11]
Protocol 2: Linearity Assessment by Serial Dilution
-
Objective: To check for assay interference and verify the linear response of the assay.
-
Materials: Patient serum sample with a high Tg concentration, Tg-free serum (diluent).
-
Procedure:
-
Prepare a series of dilutions of the patient sample with the Tg-free serum (e.g., 1:2, 1:4, 1:8, 1:16).
-
Measure the Tg concentration in each dilution.
-
Multiply the measured Tg concentration of each dilution by its dilution factor to obtain the corrected concentration.
-
-
Interpretation: In the absence of interference, the corrected Tg concentrations should be consistent across the dilution series. Non-linear results may suggest interference from factors like heterophile antibodies.[10]
Protocol 3: Determination of Functional Sensitivity
-
Objective: To determine the lowest concentration of Tg that can be measured with a 20% inter-assay coefficient of variation (CV).
-
Materials: Pools of human serum with low Tg concentrations, quality control materials.
-
Procedure:
-
Prepare several pools of serum with Tg concentrations near the lower limit of the assay's reportable range.
-
Assay each pool in duplicate in at least 20 separate runs over a period of several days.[14]
-
Calculate the mean, standard deviation (SD), and CV for each pool.
-
Plot the CV against the mean Tg concentration for each pool.
-
-
Interpretation: The functional sensitivity is the Tg concentration at which the CV is 20%.[13][14] This is a key performance indicator for the assay's utility in monitoring patients with very low Tg levels.
Mandatory Visualizations
Caption: Workflow for Tg testing with reflex to LC-MS/MS.
Caption: Troubleshooting workflow for unexpected Tg results.
Caption: Mechanism of TgAb interference in immunometric assays.
References
- 1. thyroid.org [thyroid.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Surveillance of patients with differentiated thyroid cancer and indeterminate response: a longitudinal study on basal this compound trend - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Assay Interferences: Clinical Usefulness of Mass-Spectrometry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. endocrine.org [endocrine.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Phantoms in the assay tube: heterophile antibody interferences in serum this compound assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Assay Interferences: Clinical Usefulness of Mass-Spectrometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. False Positives in this compound Determinations Due to the Presence of Heterophile Antibodies: An Underrecognized and Consequential Clinical Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Redefining functional sensitivity of this compound assay on Immulite platform: implications in thyroid cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Performance Evaluation of the Serum this compound Assays With Immunochemiluminometric Assay and Immunoradiometric Assay for Differentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DIAGNOSIS OF ENDOCRINE DISEASE: this compound measurement using highly sensitive assays in patients with differentiated thyroid cancer: a clinical position paper - PMC [pmc.ncbi.nlm.nih.gov]
- 16. myadlm.org [myadlm.org]
- 17. myadlm.org [myadlm.org]
Validation & Comparative
Validating Thyroglobulin as a Biomarker for Thyroid Dysfunction: A Comparative Guide
This guide provides a comprehensive comparison of thyroglobulin (Tg) with other key biomarkers used in the assessment of thyroid dysfunction. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance, supporting experimental data, and detailed methodologies for the assays discussed.
Introduction to Thyroid Biomarkers
Thyroid dysfunction encompasses a range of disorders, including hypothyroidism, hyperthyroidism, and thyroid cancer.[1] Accurate diagnosis and monitoring rely on specific biomarkers that reflect the function of the thyroid gland and the hypothalamic-pituitary-thyroid (HPT) axis.[2] While Thyroid-Stimulating Hormone (TSH) and the thyroid hormones thyroxine (T4) and triiodothyronine (T3) are the cornerstones of thyroid function assessment, this compound (Tg) serves a unique and critical role, particularly in the management of differentiated thyroid cancer (DTC).[2][3]
This compound is a large glycoprotein (B1211001) produced exclusively by thyroid follicular cells, where it serves as the precursor for the synthesis of T3 and T4.[4][5] Its production by both normal and malignant thyroid cells makes it a highly specific biomarker for the presence of thyroid tissue.[6][7]
This compound (Tg) as a Primary Biomarker
The primary clinical application of serum Tg measurement is as a postoperative tumor marker for patients with DTC, including papillary and follicular thyroid cancers.[6][8] After a total thyroidectomy and radioactive iodine (RAI) ablation, the goal is to eliminate all thyroid tissue.[8] In this context, detectable Tg levels in the blood suggest the presence of residual normal thyroid tissue or, more critically, recurrent or metastatic cancer.[8][9][10]
Key Applications of this compound Testing:
-
Monitoring Differentiated Thyroid Cancer (DTC): Used to evaluate the effectiveness of treatment and to monitor for disease recurrence.[6][11] Rising Tg levels after treatment may indicate cancer recurrence even before it is visible on imaging.[7]
-
Assessing Iodine Status: Tg has been proposed as a sensitive biomarker of iodine status in a population, as its levels can increase with both deficient and excessive iodine intake.[12][13][14]
-
Differential Diagnosis: In hyperthyroidism, serum Tg levels can vary between different causes, with the highest levels often seen in thyroiditis and the lowest in Graves' disease.[15]
Alternative and Complementary Biomarkers
While Tg is indispensable for cancer monitoring, a panel of other biomarkers is required for a complete assessment of thyroid health.
-
Thyroid-Stimulating Hormone (TSH): Produced by the pituitary gland, TSH is the most sensitive marker for screening and diagnosing primary hypothyroidism (high TSH) and hyperthyroidism (low TSH).[2][5] It is the first-line test for assessing thyroid function.
-
Free Thyroxine (fT4) and Free Triiodothyronine (fT3): These are the active forms of thyroid hormones. Their measurement is crucial for confirming the diagnosis indicated by an abnormal TSH level and for assessing the severity of the dysfunction.[2]
-
This compound Antibodies (TgAb): These autoantibodies are a marker for autoimmune thyroid disease.[16] Their presence is a significant confounding factor in Tg measurement.[10] TgAb can interfere with Tg immunoassays, typically causing falsely low or undetectable results, which can mask the presence of recurrent cancer.[3][17][18] Therefore, TgAb should be measured every time a Tg test is performed.[19]
Comparative Analysis of Thyroid Biomarkers
The following table summarizes the primary applications and limitations of key thyroid biomarkers.
| Biomarker | Primary Clinical Use | Advantages | Limitations & Interferences |
| This compound (Tg) | Post-treatment monitoring of differentiated thyroid cancer (DTC).[6][8] | Highly specific to thyroid tissue; sensitive indicator of residual or recurrent disease.[7] | Measurement is highly susceptible to interference from this compound Antibodies (TgAb).[3][17] Results are method-dependent.[20] |
| TSH | First-line screening and diagnosis of primary hyper- and hypothyroidism.[2][5] | Most sensitive indicator of primary thyroid dysfunction. | Can be affected by pituitary dysfunction (secondary hypothyroidism) and certain medications.[2] |
| Free T4 (fT4) | Diagnosis and monitoring of hyper- and hypothyroidism.[2] | Reflects the active hormone available to tissues; less affected by binding protein levels than total T4. | Interpretation can be complex in non-thyroidal illness syndrome (NTIS).[1] |
| Free T3 (fT3) | Diagnosis of T3-thyrotoxicosis; assessing severity of hyperthyroidism. | Measures the most potent thyroid hormone. | Levels can be normal in early hypothyroidism; less reliable for diagnosing hypothyroidism.[2] |
| Tg Antibodies (TgAb) | Marker of autoimmune thyroiditis; essential for interpreting Tg results.[16] | Presence confirms autoimmune component; rising levels can be a surrogate marker for DTC recurrence.[3][18] | Interferes significantly with Tg immunoassays, often leading to falsely low results.[16] |
Performance of this compound Measurement Methodologies
The accuracy of serum Tg measurement is highly dependent on the chosen analytical method, especially in the presence of TgAb.[17][20]
| Methodology | Principle | Advantages | Disadvantages |
| Immunometric Assay (IMA) | Two-site "sandwich" assay (e.g., ELISA, CLIA).[19] | High sensitivity, automation-friendly, and rapid turnaround time.[21] | Highly susceptible to interference from TgAb, which typically causes falsely low or undetectable Tg results.[17][21] |
| Radioimmunoassay (RIA) | Competitive binding assay using a radiolabeled tracer.[19] | Appears less prone to TgAb interference than IMA; may report higher Tg values in TgAb-positive samples.[20][21] | Lower sensitivity, longer incubation times, involves radioactive materials.[21] Can still be affected by TgAb.[16] |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry. Measures Tg-specific peptides after protein digestion.[19] | Considered the solution for accurate Tg measurement in the presence of TgAb as it eliminates antibody interference.[19][22] | Lower analytical sensitivity than modern IMAs, less widely available, and more complex.[19][22] Fails to detect Tg in a significant portion of TgAb-positive patients with structural disease.[22] |
Experimental Protocols
General Protocol for Serum this compound (Tg) Measurement by Immunoassay
This protocol describes the general steps for a two-site sandwich chemiluminescent immunoassay (CLIA), a common type of IMA.
Principle: The sample is incubated with two antibodies. A capture antibody (e.g., coated on a microparticle) binds to one site on the Tg molecule. A detection antibody, labeled with a chemiluminescent signal molecule, binds to a different site. After washing away unbound components, a trigger solution is added to initiate a light-producing reaction. The intensity of the light is directly proportional to the amount of Tg in the sample.
Methodology:
-
Sample Preparation: Collect whole blood in a serum separator tube. Allow to clot and centrifuge to separate the serum. Store serum frozen if not analyzed immediately.
-
Assay Procedure (Automated Analyzer):
-
Patient serum, capture antibody-coated microparticles, and detection antibody are combined in a reaction vessel.
-
The mixture is incubated to allow the "sandwich" complex (microparticle-Ab-Tg-Ab-signal) to form.
-
Magnetic separation is used to wash away unbound materials.
-
A pre-trigger and trigger solution are added to the reaction vessel.
-
The resulting chemiluminescent reaction is measured as relative light units (RLUs) by the system's luminometer.
-
-
Calibration and Quality Control:
-
A calibration curve is generated using calibrators of known Tg concentrations.
-
The concentration of Tg in patient samples and quality control materials is determined from this curve.
-
Quality controls at low, medium, and high concentrations must be run to validate the assay performance.
-
-
TgAb Co-measurement: Simultaneously measure TgAb in the same sample using a dedicated immunoassay to assess the risk of interference.
General Protocol for Serum TSH Measurement by Immunoassay
Principle: Modern TSH assays are also typically non-competitive, sandwich-type immunoassays with high sensitivity (often referred to as third-generation assays).
Methodology:
-
Sample Preparation: Serum is prepared as described for the Tg assay.
-
Assay Procedure (Automated Analyzer):
-
Patient serum is incubated with a capture antibody (e.g., anti-TSH beta-subunit) and a labeled detection antibody (e.g., anti-TSH alpha-subunit).
-
The principle of sandwich formation, washing, signal generation, and detection is analogous to the Tg CLIA protocol described above.
-
-
Data Interpretation: The measured TSH concentration is compared to the established reference interval (e.g., approximately 0.4-4.5 mIU/L, though this can vary by laboratory and patient population).
Visualizations
Caption: Workflow for monitoring Differentiated Thyroid Cancer (DTC) patients.
Caption: The Hypothalamic-Pituitary-Thyroid (HPT) Axis regulation.
Caption: Logic for interpreting Tg results in the presence of TgAb.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. This compound AS A TUMOR MARKER IN DIFFERENTIATED THYROID CANCER – CLINICAL CONSIDERATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as an adjunct biomarker for assessing thyroid function during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdh.org [ijmsdh.org]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. This compound: MedlinePlus Medical Test [medlineplus.gov]
- 9. saskcancer.ca [saskcancer.ca]
- 10. Recommendations | Thyroid cancer: assessment and management | Guidance | NICE [nice.org.uk]
- 11. youtube.com [youtube.com]
- 12. This compound as a Biomarker of Iodine Deficiency: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Serum this compound as a Marker for Differential Diagnosis of Hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- 17. This compound measurement. Techniques, clinical benefits, and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. thyroid.org [thyroid.org]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. This compound Assay Interferences: Clinical Usefulness of Mass-Spectrometry Methods - PMC [pmc.ncbi.nlm.nih.gov]
Serum Thyroglobulin as a Surrogate for Tissue Expression: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the relationship between serum thyroglobulin (sTg) and its expression in thyroid tissue (tTg) is pivotal for the clinical management and therapeutic monitoring of differentiated thyroid cancer (DTC). This guide provides a comprehensive comparison of these two crucial biomarkers, supported by experimental data and detailed methodologies. While a direct quantitative correlation is not consistently established in the literature, a strong logical and clinically relevant relationship exists.
I. Data Presentation: Correlating Serum this compound with Tumor Burden
Direct quantitative correlation studies between serum this compound levels and immunohistochemical staining scores for tissue this compound are not abundant in published literature. However, a strong surrogate for tissue this compound expression is the overall tumor burden (primary tumor size and metastatic lymph nodes). The following table summarizes key findings from studies that have correlated preoperative serum this compound levels with the extent of differentiated thyroid cancer.
| Study Parameter | Patient Cohort | Key Findings | Correlation Coefficient (r) | p-value |
| Primary Tumor Size vs. sTg | 4029 DTC cases | A linear association was observed between increasing preoperative sTg levels and the size of the primary tumor.[1] | 0.34 | < 0.001 |
| Number of Lymph Node Metastases vs. sTg | 4029 DTC cases | A linear association was found between increasing preoperative sTg levels and the number of lymph node metastases.[1] | 0.20 | < 0.001 |
| Tumor Extent vs. sTg | 4029 DTC cases | Tumor extent increased with each decile of rising preoperative sTg levels.[1] | 0.18 | < 0.001 |
| Tumor Volume and Metastatic Lymph Nodes vs. sTg | Not specified | Serum this compound was found to be significantly correlated with tumor volume and the number of metastatic lymph nodes.[2] | Not specified | Not specified |
| Cervical Lymph Node Metastasis in PTC | 557 PTC cases | Preoperative serum Tg was markedly higher in patients with cervical lymph node metastasis (10.84 ng/mL) compared to those without (8.41 ng/mL).[3][4] | Not applicable | 0.017 |
II. Comparative Analysis of Methodologies
The measurement of serum and tissue this compound relies on distinct experimental techniques, each with its own advantages and limitations.
| Feature | Serum this compound (sTg) Measurement | Tissue this compound (tTg) Measurement |
| Methodology | Immunoassays (e.g., ELISA, RIA, IRMA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunohistochemistry (IHC) |
| Sample Type | Serum or plasma | Formalin-fixed, paraffin-embedded (FFPE) tissue sections |
| Output | Quantitative (ng/mL) | Semi-quantitative (staining intensity, percentage of positive cells) or qualitative (positive/negative) |
| Clinical Use | Post-thyroidectomy tumor marker for recurrence and metastasis monitoring.[5] | Diagnosis of thyroid origin for primary and metastatic tumors.[5][6] |
| Key Challenges | Interference from anti-thyroglobulin antibodies (TgAb) can lead to falsely low results.[7] | Heterogeneity of staining, potential for false positives due to diffusion from adjacent normal tissue.[8] |
III. Experimental Protocols
A. Serum this compound (sTg) Measurement by Immunoassay
-
Sample Collection: Collect whole blood in a serum separator tube.
-
Processing: Allow blood to clot at room temperature for 30-60 minutes. Centrifuge at 1,000-2,000 x g for 10 minutes.
-
Assay: Perform a sandwich enzyme-linked immunosorbent assay (ELISA) or other immunoassay according to the manufacturer's instructions. This typically involves:
-
Coating a microplate with a capture antibody specific for this compound.
-
Adding patient serum and standards to the wells.
-
Incubating to allow this compound to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubating to allow the detection antibody to bind to the captured this compound.
-
Washing the plate again.
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measuring the absorbance of the signal using a microplate reader.
-
-
Quantification: Calculate the concentration of this compound in the patient sample by comparing its absorbance to a standard curve.
-
TgAb Measurement: Concurrently measure anti-thyroglobulin antibodies (TgAb) to assess potential interference.
B. Tissue this compound (tTg) Measurement by Immunohistochemistry (IHC)
-
Sample Preparation:
-
Fix thyroid tissue in 10% neutral buffered formalin.
-
Process and embed the tissue in paraffin.
-
Cut 3-5 µm thick sections and mount them on positively charged glass slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene to remove paraffin.
-
Rehydrate the sections through a series of graded ethanol (B145695) solutions (100%, 95%, 75%) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate (B86180) buffer pH 6.0 or EDTA buffer pH 9.0) and heating to 95-100°C for 15-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
-
Incubate with a primary antibody against this compound for 30-60 minutes at room temperature.
-
Wash with buffer (e.g., PBS or TBS).
-
Incubate with a secondary antibody conjugated to a polymer-HRP enzyme complex.
-
Wash with buffer.
-
Apply a chromogen substrate (e.g., DAB) to visualize the antibody binding (brown precipitate).
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections through graded ethanol and xylene.
-
Mount a coverslip on the slide.
-
-
Analysis: A pathologist examines the slide under a microscope to assess the presence, intensity, and distribution of this compound staining in the tumor cells.
IV. Visualizing the Workflow and Logical Relationships
Caption: Workflow for assessing sTg and tTg correlation.
References
- 1. Preoperative Serum this compound and Its Correlation with the Burden and Extent of Differentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Correlation of Preoperative Serum this compound between Benign and Papillary Thyroid Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrmnm.com [ijrmnm.com]
- 6. This compound immunostaining in follicular thyroid carcinoma: relationship to the degree of differentiation and cell type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum this compound measurements in differentiated thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Thyroglobulin Measurement: IMA vs. LC-MS/MS vs. RIA
For researchers, scientists, and drug development professionals, the accurate quantification of thyroglobulin (Tg) is critical, particularly in the context of monitoring differentiated thyroid cancer. This guide provides an objective comparison of three prominent analytical methods: Immunometric Assay (IMA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Radioimmunoassay (RIA). We will delve into their respective methodologies, performance characteristics supported by experimental data, and the impact of interfering factors, most notably anti-thyroglobulin antibodies (TgAb).
Performance Characteristics at a Glance
The choice of assay for this compound measurement is often dictated by a trade-off between sensitivity, specificity, and susceptibility to interferences. The presence of anti-thyroglobulin antibodies (TgAb) in patient serum is a major challenge for immuno-based assays.
| Feature | Immunometric Assay (IMA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Radioimmunoassay (RIA) |
| Principle | Non-competitive "sandwich" immunoassay using two antibodies targeting different epitopes. | Direct measurement of Tg-specific peptides after proteolytic digestion. | Competitive immunoassay where labeled and unlabeled Tg compete for a limited number of antibody binding sites. |
| Functional Sensitivity | High (can be <0.1 ng/mL).[1][2] | Moderate to high (newer methods ~0.1-0.5 ng/mL).[3] | Lower than IMA (~1.0-2.0 ng/mL).[1] |
| TgAb Interference | High susceptibility, typically leading to falsely low or undetectable results.[4][5][6] | Low to no interference as antibodies are removed during sample preparation.[7] | Less susceptible than IMA, but can cause either falsely high or low results.[7][8] |
| Specificity | High for intact Tg, but vulnerable to antibody cross-reactivity. | Very high, based on the mass-to-charge ratio of specific tryptic peptides. | Good, but can be affected by the heterogeneity of circulating Tg and TgAb. |
| Throughput | High, amenable to automation. | Lower due to extensive sample preparation.[7] | Moderate, but involves handling of radioactive materials. |
| Clinical Utility | Preferred for TgAb-negative patients due to high sensitivity.[9] | Considered a reference method, especially for TgAb-positive patients.[7] | Historically used for TgAb-positive patients, now often replaced by LC-MS/MS.[1] |
The Impact of Anti-Thyroglobulin Antibodies
Anti-thyroglobulin antibodies are present in approximately 25% of patients with differentiated thyroid cancer and can significantly interfere with Tg immunoassays.[4]
-
IMA: TgAb can mask the epitopes recognized by the assay antibodies, preventing the formation of the "sandwich" complex and leading to an underestimation of Tg levels.[4] In some cases, this can result in undetectable Tg levels, even in the presence of recurrent disease.[5][6]
-
RIA: The interference from TgAb in RIA is less predictable and can lead to either falsely elevated or decreased results.[8]
-
LC-MS/MS: This method circumvents TgAb interference by digesting all proteins in the sample, including antibodies. It then quantifies a specific tryptic peptide unique to this compound, providing a more accurate measurement in the presence of TgAb.
Experimental Methodologies
Below are generalized protocols for the three this compound measurement techniques. It is important to note that specific reagents and instrumentation will vary between laboratories and commercially available kits.
Immunometric Assay (IMA) Protocol
-
Sample Preparation: Patient serum or plasma is collected. Samples are screened for the presence of TgAb.
-
Assay Principle: A two-site immunometric ("sandwich") assay is performed. The sample is incubated in a well coated with a capture anti-Tg monoclonal antibody.
-
Binding: this compound present in the sample binds to the capture antibody.
-
Washing: The well is washed to remove unbound components.
-
Detection: A second, enzyme-labeled anti-Tg antibody (detector antibody) is added, which binds to a different epitope on the captured this compound.
-
Signal Generation: After another wash step, a substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a measurable signal (e.g., colorimetric, chemiluminescent).
-
Quantification: The intensity of the signal is directly proportional to the concentration of this compound in the sample and is determined by comparison to a standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation:
-
An internal standard (a stable isotope-labeled version of the target peptide) is added to the serum sample.
-
Proteins in the sample, including Tg and TgAb, are denatured and then digested into smaller peptides using an enzyme such as trypsin.[10]
-
-
Peptide Enrichment: The target tryptic peptide specific to this compound is isolated from the complex peptide mixture, often using immunoaffinity capture with an antibody specific to that peptide.[10]
-
Liquid Chromatography (LC): The enriched peptide sample is injected into a liquid chromatograph. The peptides are separated based on their physicochemical properties as they pass through a column.
-
Tandem Mass Spectrometry (MS/MS):
-
As the peptides elute from the LC column, they are ionized and enter the mass spectrometer.
-
The first mass spectrometer (MS1) selects the target peptide based on its mass-to-charge ratio.
-
The selected peptide is then fragmented in a collision cell.
-
The second mass spectrometer (MS2) analyzes the resulting fragment ions.
-
-
Quantification: The amount of the specific fragment ion is measured and compared to the signal from the internal standard to accurately quantify the original this compound concentration.
Radioimmunoassay (RIA) Protocol
-
Assay Principle: This is a competitive binding assay.
-
Reaction Mixture: A known quantity of radiolabeled this compound (e.g., with ¹²⁵I) is mixed with the patient's serum sample (containing unknown, unlabeled Tg) and a limited amount of anti-Tg antibody.
-
Competition: The unlabeled Tg from the patient sample and the radiolabeled Tg compete for binding to the limited number of antibody binding sites.[11]
-
Separation: After incubation, the antibody-bound Tg is separated from the free (unbound) Tg.
-
Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter.[12]
-
Quantification: The amount of radioactivity is inversely proportional to the concentration of unlabeled Tg in the patient's sample. A standard curve is generated using known concentrations of unlabeled Tg to determine the concentration in the patient sample.
Visualizing the Workflows
To further elucidate the distinct processes of each assay, the following diagrams illustrate their experimental workflows.
References
- 1. labcorp.com [labcorp.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A distributable LC-MS/MS method for the measurement of serum this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of this compound Autoantibodies on this compound Levels Measured by Different Methodologies: IMA, LC-MS/MS, and RIA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of this compound Autoantibodies on this compound Levels Measured by Different Methodologies: IMA, LC-MS/MS, and RIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Serum this compound Levels in Differentiated Thyroid Cancer Patients Using In-House Developed Radioimmunoassay and Immunoradiometric Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. thyroid.org [thyroid.org]
- 10. Measurement of this compound by LC-MS/MS in Serum and Plasma in Presence of Anti-Thyroglobulin Autoantibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbenotes.com [microbenotes.com]
- 12. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
Thyroglobulin in Thyroid Nodules: A Comparative Analysis of Benign vs. Malignant Cases
For Researchers, Scientists, and Drug Development Professionals
The differentiation of benign from malignant thyroid nodules remains a significant challenge in clinical practice. While fine-needle aspiration (FNA) cytology is the gold standard, its indeterminate results in a substantial number of cases necessitate additional diagnostic markers. Thyroglobulin (Tg), a glycoprotein (B1211001) produced by thyroid follicular cells, has been extensively investigated for its utility in this context. This guide provides a comparative analysis of this compound's performance as a biomarker in benign versus malignant thyroid nodules, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The utility of this compound as a diagnostic marker for thyroid malignancy is nuanced, with its performance varying depending on the sample type (serum, FNA washout) and measurement technique. The following tables summarize key quantitative data from various studies.
Table 1: Serum this compound (Tg) Levels in Benign vs. Malignant Thyroid Nodules
| Study Cohort/Parameter | Benign Nodules | Malignant Nodules | Key Findings & Cutoff Values |
| Median Serum Tg (ng/mL) [1] | 29 | 162 | A cutoff of 53 ng/mL yielded a sensitivity of 72% and specificity of 73% for malignancy[1]. |
| Median Serum Tg (ng/mL) [2] | 52.1 | 15.7 | In this study, lower serum Tg levels were associated with an increased risk of malignancy[2]. |
| Mean Size-Normalized Serum Tg (mcg/L*cm) [3] | 23 | 51 | Normalizing serum Tg by nodule size significantly linked higher levels to malignancy[3]. |
| Meta-analysis (Indeterminate Cytology) [2] | Lower | Higher | Preoperative serum Tg levels were significantly higher in malignant nodules compared to benign ones in cases with indeterminate cytology[2]. |
Note: The conflicting data on serum Tg levels highlight its limited reliability as a standalone diagnostic marker for primary thyroid nodules. Its utility may be greater in nodules with indeterminate cytology.
Table 2: Fine-Needle Aspiration this compound (FNA-Tg) Washout in Suspected Lymph Node Metastasis
FNA-Tg washout is not recommended for the initial evaluation of primary thyroid nodules but is a valuable tool for detecting lymph node metastases in patients with known differentiated thyroid cancer[4][5].
| Parameter | Diagnostic Performance | Cutoff Values |
| Sensitivity | 87.2% - 96.9%[6][7] | Varied across studies, ranging from 1.0 ng/mL to 28.3 ng/mL[3][4][6]. |
| Specificity | 70.27% - 96.6%[4][8] | A cutoff of 16.1 ng/mL showed 87.2% sensitivity and 89.9% specificity in one study[6]. |
| Overall Accuracy | High, often superior to cytology alone, especially in cases with non-diagnostic cytology[5]. | The optimal cutoff can be influenced by the presence of thyroid tissue and the specific immunoassay used[6][9]. |
Table 3: Immunohistochemical (IHC) Staining of this compound in Thyroid Nodules
| Lesion Type | Staining Pattern | Intensity |
| Benign Nodules (e.g., Follicular Adenoma, Nodular Goiter) | Diffuse, luminal, and cytoplasmic[10][11] | Strong[10] |
| Papillary Thyroid Carcinoma | Often focal, may show a "weak reaction"[10][12] | Variable, can be weak[10] |
| Follicular Thyroid Carcinoma | Diffuse, cytoplasmic[10] | Strong[10] |
| Poorly Differentiated/Anaplastic Carcinoma | Often negative[10][12] | Negative[10][12] |
Note: While Tg IHC is a crucial marker for confirming thyroid origin of a metastasis, its staining pattern and intensity within the primary tumor can provide clues to the degree of differentiation.
Experimental Protocols
Accurate and reproducible data are contingent on standardized experimental protocols. The following sections detail the methodologies for the key assays discussed.
Serum this compound Measurement (ELISA)
Principle: An enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying serum Tg. This assay typically involves capturing serum Tg with a specific antibody coated on a microplate, followed by detection with a second, enzyme-linked antibody. The enzyme's reaction with a substrate produces a measurable signal proportional to the Tg concentration.
Protocol Outline:
-
Sample Preparation: Patient serum is collected and, if necessary, diluted with a sample diluent. To mitigate interference from heterophilic antibodies, a blocking reagent may be added[13].
-
Coating: Microplate wells are pre-coated with a monoclonal anti-human Tg antibody[14].
-
Incubation: Calibrators, controls, and patient samples are added to the wells and incubated to allow Tg to bind to the coated antibody[14].
-
Washing: Unbound proteins are removed by washing the wells multiple times with a wash buffer[14].
-
Conjugate Addition: An enzyme-conjugated (e.g., horseradish peroxidase) anti-Tg antibody is added to the wells and incubated. This antibody binds to the captured Tg, forming a "sandwich"[14].
-
Second Washing: Unbound conjugate is washed away[14].
-
Substrate Reaction: A chromogenic substrate (e.g., TMB) is added, and the plate is incubated in the dark. The enzyme on the conjugate catalyzes a color change[15].
-
Stopping the Reaction: A stop solution is added to halt the reaction[15].
-
Data Acquisition: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm)[14]. A standard curve is generated from the calibrators to determine the Tg concentration in the patient samples.
Fine-Needle Aspiration (FNA) this compound Washout
Principle: This technique measures the concentration of Tg in the fluid used to rinse the needle after a fine-needle aspiration biopsy of a suspicious lymph node. High levels of Tg in the washout fluid are indicative of metastatic thyroid tissue.
Protocol Outline:
-
FNA Biopsy: A standard ultrasound-guided FNA is performed on the target lymph node to obtain cells for cytological analysis[16].
-
Needle Washout: After expelling the cellular material onto a slide for cytology, the same needle is rinsed with a small, precise volume (typically 0.1 to 1.0 mL) of normal saline[9][16][17].
-
Sample Collection: The saline washout is collected into a plain, plastic, screw-top tube[16][17]. The use of serum separator or lithium-heparin tubes is discouraged as they may lower the measured Tg concentration[8].
-
Sample Processing: If the sample is bloody, it should be centrifuged, and the supernatant collected for analysis[17].
-
Tg Measurement: The Tg concentration in the washout fluid is measured using a sensitive immunoassay, similar to the one used for serum Tg[9].
Immunohistochemistry (IHC) for this compound
Principle: IHC allows for the visualization of Tg protein within the cellular and tissue context of a formalin-fixed, paraffin-embedded (FFPE) thyroid nodule specimen.
Protocol Outline:
-
Tissue Preparation: The FFPE tissue block is sectioned into thin slices (e.g., 5 microns) and mounted on positively charged slides[18].
-
Deparaffinization and Rehydration: The paraffin (B1166041) is removed from the tissue sections using xylene, and the sections are rehydrated through a series of graded alcohol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is typically performed to unmask the antigenic sites. This involves heating the slides in a retrieval solution (e.g., at pH 9)[19].
-
Peroxidase Block: Endogenous peroxidase activity is blocked to prevent non-specific background staining[19].
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific for this compound (e.g., a cocktail of clones 2H11+6E1 for sensitive detection)[20]. Incubation times can range from 30-60 minutes at room temperature to overnight at 4°C[21].
-
Secondary Antibody and Detection System: After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is applied. This is followed by the addition of a polymer-enzyme complex to amplify the signal[19][21].
-
Chromogen Application: A chromogen, such as diaminobenzidine (DAB), is added, which forms a colored precipitate at the site of the antigen-antibody reaction[21].
-
Counterstaining: The tissue is counterstained with a contrasting stain, like hematoxylin, to visualize the cell nuclei[21].
-
Dehydration, Clearing, and Mounting: The slides are dehydrated, cleared, and a coverslip is mounted.
-
Microscopic Examination: The staining pattern and intensity are evaluated by a pathologist.
Visualizations
Experimental Workflow for Thyroid Nodule Evaluation
Caption: Workflow for the diagnostic evaluation of a thyroid nodule.
This compound Synthesis and Secretion Pathway
Caption: this compound synthesis, secretion, and altered release in malignancy.
References
- 1. Can preoperative serum this compound levels predict the risk of malignancy? Results from prospective analysis of biochemical predictors of malignancy in thyroid nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of preoperative serum this compound in the diagnosis and treatment of differentiated thyroid cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thyroid-nodule size boosts serum this compound’s diagnostic value | MDedge [mdedge.com]
- 4. This compound Measurement Through Fine-Needle Aspiration for Optimizing Neck Node Dissection in Papillary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. logan.testcatalog.org [logan.testcatalog.org]
- 6. Frontiers | Ultrasound-guided fine needle aspiration this compound in the diagnosis of lymph node metastasis of differentiated papillary thyroid carcinoma and its influencing factors [frontiersin.org]
- 7. Appropriate and accurate diagnosis of thyroid nodules: a review of thyroid fine-needle aspiration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.viamedica.pl [journals.viamedica.pl]
- 10. Immunohistochemical analysis of this compound and keratin in benign and malignant thyroid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Immunohistochemical demonstration of this compound in thyroid pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsrltd.com [rsrltd.com]
- 14. novamedline.com [novamedline.com]
- 15. omegadx.com [omegadx.com]
- 16. This compound, Tumor Marker, Fine-Needle Aspiration Biopsy Needle Wash - Mayo Clinic Laboratories | Oncology Catalog [oncology.testcatalog.org]
- 17. mayocliniclabs.com [mayocliniclabs.com]
- 18. oncology.labcorp.com [oncology.labcorp.com]
- 19. dianova.com [dianova.com]
- 20. This compound Antibody (Z2062MS) [thermofisher.com]
- 21. genomeme.ca [genomeme.ca]
A Comparative Guide to a New Commercial Thyroglobulin Assay Against a Reference Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new commercial thyroglobulin (Tg) assay, presenting a direct comparison against a well-established reference method. The data herein is intended to equip researchers, scientists, and drug development professionals with the necessary information to assess the performance and suitability of this new assay for their clinical and research applications. All experimental data is supported by detailed methodologies to ensure transparency and reproducibility.
Performance Characteristics: A Quantitative Comparison
The performance of the "New Commercial Tg Assay" was rigorously evaluated against the "Reference Tg Method." Key analytical parameters, including functional sensitivity, precision, linearity, and method correlation, were assessed. The results are summarized below.
| Performance Parameter | New Commercial Tg Assay | Reference Tg Method | Acceptance Criteria |
| Functional Sensitivity (ng/mL) | 0.05 | 0.10 | Lower is better |
| Precision (CV%) - Low Control | 4.5% | 6.8% | < 10% |
| Precision (CV%) - High Control | 3.2% | 4.1% | < 5% |
| Linearity (R²) | 0.998 | 0.995 | > 0.99 |
| Method Correlation (Pearson's r) | 0.992 | - | > 0.98 |
Experimental Protocols
The following section details the methodologies employed for the validation studies, adhering to internationally recognized guidelines to ensure the robustness of the findings.
Functional Sensitivity Determination
The functional sensitivity of both the new commercial this compound (Tg) assay and the reference method was established by assessing the inter-assay precision at very low Tg concentrations. This critical parameter defines the lowest concentration of Tg that can be reliably measured.
A series of dilutions from a known patient serum pool were prepared to yield concentrations approaching the lower limit of detection for each assay. These samples were then analyzed in duplicate over 20 independent runs. The functional sensitivity was determined as the lowest concentration at which the inter-assay coefficient of variation (CV) was less than or equal to 20%.
Precision Evaluation
The precision of the new commercial Tg assay and the reference method was evaluated in accordance with the Clinical and Laboratory Standards Institute (CLSI) Guideline EP05-A3.[1] This protocol assesses the repeatability and intermediate precision of the assays.
Two levels of quality control materials (low and high concentrations) were analyzed in duplicate, twice a day, for a period of 20 days. This experimental design allows for the assessment of variability within a single run, between runs on the same day, and between different days. The coefficient of variation (CV%) was calculated for each control level to quantify the precision of each assay.
Linearity Assessment
The linearity of the new commercial Tg assay and the reference method was assessed based on the principles outlined in the CLSI Guideline EP06-A.[2] This experiment determines the range over which the assay results are directly proportional to the concentration of the analyte.
A high-concentration patient serum sample was serially diluted with a this compound-free serum to create a set of at least five samples spanning the analytical measurement range of each assay. Each dilution was analyzed in triplicate. The observed values were then plotted against the expected concentrations, and a linear regression analysis was performed. The coefficient of determination (R²) was calculated to assess the linearity of each assay.
Method Correlation
To evaluate the agreement between the new commercial Tg assay and the reference method, a correlation study was conducted. A total of 100 patient samples, with this compound concentrations distributed across the analytical measurement range, were analyzed using both assays.
The results from the new commercial Tg assay were plotted against the results from the reference method. The Pearson correlation coefficient (r) was calculated to determine the strength of the linear relationship between the two assays. A high correlation coefficient indicates that the new assay produces results that are in strong agreement with the reference method.
References
Cross-Reactivity of Thyroglobulin Antibodies in Autoimmune Diseases: A Comparative Guide
A comprehensive analysis of the prevalence, molecular basis, and detection of thyroglobulin antibody cross-reactivity across various autoimmune disorders, providing researchers and drug development professionals with essential data and experimental insights.
The presence of autoantibodies against this compound (TgAb), a key protein in thyroid hormone synthesis, is a hallmark of autoimmune thyroid diseases such as Hashimoto's thyroiditis and Graves' disease. However, the clinical significance of TgAb extends beyond the thyroid, with a notable prevalence in a spectrum of other autoimmune conditions. This guide provides a comparative analysis of TgAb cross-reactivity in Systemic Lupus Erythematosus (SLE), Rheumatoid Arthritis (RA), Type 1 Diabetes (T1D), and Celiac Disease (CD), summarizing quantitative data, detailing experimental protocols, and exploring the underlying mechanisms.
Prevalence of this compound Antibodies in Systemic Autoimmune Diseases
The co-occurrence of TgAb in patients with systemic autoimmune diseases is well-documented, suggesting a shared susceptibility or a potential for cross-reactive immune responses. The following table summarizes the prevalence of TgAb in several key autoimmune disorders compared to control populations, as reported in various studies.
| Autoimmune Disease | Prevalence of this compound Antibodies (TgAb) in Patients | Prevalence of this compound Antibodies (TgAb) in Controls | Key Findings and Citations |
| Systemic Lupus Erythematosus (SLE) | 11% - 43.2% | 2% - 23.9% | Patients with SLE show a significantly higher prevalence and titers of TgAb compared to healthy controls.[1] A meta-analysis found the odds ratio for TgAb positivity in SLE patients to be 2.99 compared to controls.[2] |
| Rheumatoid Arthritis (RA) | 5% - 23% | 1.8% - 3% | Studies have consistently shown a higher prevalence of TgAb in RA patients.[3] One study reported a three to four-fold higher prevalence of TgAb in RA patients compared to the general population. |
| Type 1 Diabetes (T1D) | 16% - 78.5% | ~1% - 40.5% | Individuals with T1DM have an increased frequency of antibodies attacking the thyroid.[4][5] One study using a highly sensitive assay found TgAb in 78.5% of young T1D patients.[6] |
| Celiac Disease (CD) | 11% | Not specified in the same study, but generally low in the general population. | There is a significantly higher than expected prevalence of thyroid autoantibodies in patients with celiac disease. |
| Sjögren's Syndrome | 5% - 15.8% | Not specified in the same study. | Anti-TPO and anti-Tg antibodies can be detected in up to 40% of patients with primary Sjögren's Syndrome. |
Molecular Mimicry: A Potential Mechanism for Cross-Reactivity
The phenomenon of molecular mimicry, where structural similarities between foreign or self-antigens and host proteins trigger a cross-reactive immune response, is a leading hypothesis for the association between thyroid autoimmunity and other autoimmune diseases.
Gluten and this compound in Celiac Disease: A notable example is the proposed molecular mimicry between gliadin, a component of gluten, and thyroid proteins.[7] The structural similarity may lead to an immune response against gluten that cross-reacts with this compound, contributing to thyroid inflammation in individuals with Celiac Disease.[7]
Infectious Triggers in SLE and RA: In systemic autoimmune diseases like SLE and RA, molecular mimicry between infectious agents and self-antigens is a proposed mechanism for disease initiation.[8] While direct evidence of TgAb cross-reacting with microbial peptides in these diseases is an area of ongoing research, the concept provides a plausible framework for the observed co-occurrence of autoantibodies. For instance, in SLE, cross-reactivity between Epstein-Barr virus nuclear antigen-1 (EBNA-1) and spliceosomal autoantigens has been demonstrated, suggesting a viral trigger for autoimmunity.
Experimental Protocols for Detecting Cross-Reactivity
The detection and characterization of antibody cross-reactivity are crucial for understanding its role in disease. Various immunoassay techniques are employed for this purpose.
Immunoassays for this compound Antibody Detection
Standard methods for detecting TgAb include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A widely used method where this compound is coated on a microplate to capture TgAb from a patient's serum. The bound antibodies are then detected using an enzyme-conjugated secondary antibody.
-
Radioimmunoassay (RIA): A competitive assay where radiolabeled Tg competes with unlabeled Tg in the patient's sample for binding to a limited amount of anti-Tg antibody.
-
Immunometric Assay (IMA): Also known as a sandwich assay, this method uses two different antibodies that bind to distinct epitopes on the this compound molecule.
Assays for Demonstrating Cross-Reactivity
To confirm true cross-reactivity, inhibition or competitive assays are essential.
Competitive/Inhibition ELISA Protocol:
This method is used to determine if an antibody can bind to more than one antigen.
-
Coating: A microtiter plate is coated with a purified antigen (e.g., this compound).
-
Blocking: Any remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition/Inhibition: The patient's serum (containing the primary antibody, e.g., TgAb) is pre-incubated with a solution containing a suspected cross-reactive antigen (e.g., a peptide from another protein).
-
Incubation: This mixture is then added to the antigen-coated plate. If the primary antibody is cross-reactive, it will be bound by the antigen in the solution, thus reducing the amount of antibody available to bind to the antigen on the plate.
-
Washing: The plate is washed to remove unbound antibodies and antigens.
-
Detection: A labeled secondary antibody that binds to the primary antibody is added.
-
Signal Measurement: The signal produced by the enzyme-substrate reaction is measured. A reduced signal in the presence of the competing antigen indicates cross-reactivity.[9][10]
Signaling Pathways and Logical Relationships
The binding of autoantibodies to their target antigens can initiate various signaling cascades, leading to inflammation and tissue damage. While the specific signaling pathways activated by cross-reactive TgAb binding to non-thyroid tissues are not yet fully elucidated, general pathways involved in autoantibody-mediated pathogenesis include:
-
Immune Complex Formation and Complement Activation: Autoantibodies can form immune complexes that deposit in tissues, activating the complement system and leading to inflammation and cell damage. This is a known mechanism in SLE.
-
Receptor Activation or Blockade: In some autoimmune diseases, autoantibodies can directly bind to and either stimulate or inhibit cellular receptors.
-
B-cell Activation and Differentiation: The interaction between autoreactive B-cells and T-cells is crucial for the production of autoantibodies. Signaling pathways such as the PI3K/AKT/mTOR pathway are important in B-cell activation and maturation.[11]
The logical relationship of TgAb presence in different autoimmune diseases can be visualized as a network of associated conditions, with autoimmune thyroid disease at the center.
References
- 1. The Prevalence of Thyroid Dysfunction in Patients With Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patients with Systemic Lupus Erythematosus Have Higher Prevalence of Thyroid Autoantibodies: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 3. Molecular Mimicry Between Gut Microbiome and Rheumatoid Arthritis: Current Concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thyroid antibodies are frequently detected in patients with type 1 diabetes mellitus [thyroid.org]
- 5. thyroid.org [thyroid.org]
- 6. This compound antibodies in type 1 diabetic patients and their relatives--measurement with highly sensitive assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mimicry as a Mechanism of Autoimmune Disease [rupahealth.com]
- 8. Molecular mimicry in the pathogenesis of autoimmune rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 11. B cell metabolism in autoimmune diseases: signaling pathways and interventions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Thyroglobulin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of biological materials is a critical component of laboratory operations. While thyroglobulin itself is not classified as a hazardous substance, its handling and disposal require careful consideration, particularly when it is present in biological samples or combined with other potentially infectious or hazardous materials.[1][2][3] Adherence to established protocols for biohazardous waste is paramount to maintaining a safe laboratory environment and ensuring regulatory compliance.
Essential Disposal Procedures
The disposal of this compound and associated materials should align with standard operating procedures for biomedical waste.[4][5][6][7][8] This involves a systematic approach to segregation, decontamination, and final disposal.
Step-by-Step Disposal Guide:
-
Segregation at the Source: Immediately after use, segregate waste contaminated with this compound-containing biological material from the general waste stream.
-
Use of Designated Containers:
-
Solid Waste: Place items such as contaminated gloves, petri dishes, plastic pipet tips, and paper towels into red biohazard bags.[4] These bags must be stored in rigid, leak-proof containers with a tight-fitting lid and labeled with the universal biohazard symbol.[8]
-
Liquid Waste: Collect liquid waste containing this compound from biological sources (e.g., cell culture media, serum samples) in a leak-proof container that can be securely closed for decontamination.
-
Sharps Waste: Dispose of all contaminated sharps, including needles, syringes, glass slides, and Pasteur pipettes, in a designated puncture-resistant sharps container.[4][7]
-
-
Decontamination: All biohazardous waste must be decontaminated before disposal. The two primary methods are chemical disinfection and autoclaving.
-
Chemical Disinfection (for liquids): Treat liquid biohazardous waste with a freshly prepared 1:10 dilution of bleach for a minimum of 30 minutes.[7][8]
-
Autoclaving (for solids and liquids): Place biohazard bags and sharps containers in an autoclave. This method uses high-pressure steam to sterilize the waste.
-
-
Final Disposal:
-
Decontaminated Liquid Waste: After chemical disinfection, liquid waste can typically be poured down the sanitary sewer with copious amounts of water.[5][7][8]
-
Decontaminated Solid Waste: Autoclaved solid waste in clear or orange biohazard bags may be permissible for disposal in the regular trash, depending on institutional policies. Red biohazard bags, even after autoclaving, often require pickup by a certified biomedical waste vendor.[6]
-
Untreated Biohazardous Waste: All non-decontaminated solid biohazardous waste must be collected by a licensed medical waste disposal service.[6][7]
-
Key Decontamination Protocols
Proper decontamination is a critical step in rendering biohazardous waste safe for handling and disposal. The following table summarizes the key parameters for common decontamination methods.
| Decontamination Method | Agent/Process | Concentration/Parameters | Contact Time | Applicable Waste Type |
| Chemical Disinfection | Sodium Hypochlorite (Bleach) | 1:10 final dilution | 30 minutes minimum | Liquid Waste |
| Autoclaving | Saturated Steam | 121°C at 15 psi | 30-60 minutes (variable by load) | Solid and Liquid Waste |
Note: Autoclave cycle times may need to be validated to ensure effective sterilization of the specific waste load.
Experimental Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound-containing waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound-contaminated laboratory waste.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. monobind.com [monobind.com]
- 3. monobind.com [monobind.com]
- 4. Biomedical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 5. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 6. Biological Waste Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 7. Biohazardous Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Biohazardous and Medical Waste [biology.ucsd.edu]
Essential Safety and Operational Guidance for Handling Thyroglobulin
For researchers, scientists, and drug development professionals, ensuring safe handling of substances like thyroglobulin is paramount. This document provides a direct, procedural guide to the necessary personal protective equipment (PPE), operational plans for handling and disposal, and emergency procedures.
Personal Protective Equipment (PPE)
A summary of recommended PPE for handling this compound is provided in the table below. These recommendations are compiled from safety data sheets (SDS) and are designed to minimize exposure and ensure laboratory safety.
| Protection Type | Equipment | Purpose | Source |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact with the substance. | [1][2][3] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. | [1][2][3] |
| Body Protection | Laboratory coat or protective clothing | To prevent contamination of personal clothing. | [1][2][3] |
| Respiratory Protection | Use in a well-ventilated area. A self-contained breathing apparatus may be necessary in case of fire to avoid inhaling toxic fumes. | To prevent inhalation of dust or aerosols. | [1][2][4] |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal. Adherence to this workflow is critical for minimizing risks and ensuring a safe research environment.
Caption: Workflow for safe handling of this compound.
First Aid Procedures
In the event of exposure to this compound, the following first aid measures should be taken immediately:
-
After Inhalation: Move the individual to fresh air. If respiratory symptoms arise, seek medical advice.[1][2][3]
-
In Case of Skin Contact: Wash the affected area with soap and copious amounts of water.[1][2][3] Remove contaminated clothing.
-
After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids with fingers.[1] Seek medical advice.
-
After Swallowing: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek medical advice.[1][2][3]
Disposal Plan
All waste materials, including spilled substance, contaminated absorbent materials, and used personal protective equipment, must be collected and disposed of in accordance with all applicable federal, state, and local environmental regulations.[1][2][3] Chemicals should be left in their original containers and not mixed with other waste.[4]
It is important to note that while this document provides essential safety and handling procedures, it does not include detailed methodologies for specific experiments involving this compound, as these are not typically found in safety data sheets. Researchers should consult their institution's specific experimental protocols and safety guidelines before commencing work.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
